molecular formula C11H8ClNO B6366358 6-(2-Chlorophenyl)-2-hydroxypyridine CAS No. 1111114-35-2

6-(2-Chlorophenyl)-2-hydroxypyridine

Katalognummer: B6366358
CAS-Nummer: 1111114-35-2
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: OEOBRMCPSNQKBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Chlorophenyl)-2-hydroxypyridine is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-Chlorophenyl)-2-hydroxypyridine, 95% is 205.0294416 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2-Chlorophenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chlorophenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-(2-chlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOBRMCPSNQKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682693
Record name 6-(2-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-35-2
Record name 6-(2-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tautomeric & Structural Properties of 6-(2-Chlorophenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-(2-Chlorophenyl)pyridin-2(1H)-one , focusing on its tautomeric dynamics, structural constraints, and synthetic utility in drug development.

Executive Summary

6-(2-Chlorophenyl)pyridin-2(1H)-one represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for AMPA receptor antagonists (e.g., Perampanel analogues) and kinase inhibitors. Its chemical behavior is defined by a delicate lactam-lactim tautomeric equilibrium that is heavily influenced by the steric and electronic effects of the ortho-chlorophenyl substituent. Unlike simple 2-pyridones, the 2-chlorophenyl group imposes a twisted conformation , disrupting planarity and altering hydrogen-bonding networks essential for dimerization and receptor binding.

Molecular Architecture & Steric Dynamics

The Ortho-Chloro Effect (Atropisomerism Potential)

The defining structural feature of this molecule is the steric clash between the chlorine atom on the phenyl ring and the lactam moiety (specifically the N-H or C=O).

  • Twisted Conformation: To relieve steric strain, the phenyl ring rotates out of the plane of the pyridone core. Dihedral angles typically range from 45° to 60° , decoupling the

    
    -systems.
    
  • Electronic Isolation: The twist prevents efficient resonance delocalization between the phenyl and pyridone rings. Consequently, the 2-chlorophenyl group acts primarily through inductive electron withdrawal (-I effect) rather than resonance donation, increasing the acidity of the N-H proton compared to 6-phenyl-2-pyridone.

Tautomeric Equilibrium (Lactam vs. Lactim)

The molecule exists in equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.

  • Lactam (A): Thermodynamically dominant in polar solvents (DMSO, MeOH, Water) and the solid state due to a high dipole moment (~6 D) and strong intermolecular hydrogen bonding (dimerization).

  • Lactim (B): Accessible in non-polar solvents (Dioxane, Toluene) and the gas phase. The electron-withdrawing 2-chlorophenyl group stabilizes the lactim form slightly more than in the unsubstituted parent, lowering the energy barrier for proton transfer.

Visualizing the Equilibrium & Steric Twist:

Tautomerism cluster_steric Steric Influence (2-Cl) Lactam Lactam Form (2-Pyridone) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Accessible in Non-Polar Media Lactam->Lactim Proton Transfer (Solvent Mediated) Dimer Centrosymmetric Dimer (Solid State / Non-Polar) Lactam->Dimer Dimerization (K_dimer) Twist Ortho-Cl forces ~50° Twist Angle Twist->Lactam

Figure 1: Tautomeric equilibrium network. The steric bulk of the 2-chlorophenyl group (Twist) destabilizes the planar dimer, potentially shifting the equilibrium in non-polar media.

Thermodynamics & Solubility Profile

The equilibrium constant


 is highly solvent-dependent.
Solvent SystemDominant SpeciesMechanism of StabilizationEstimated

Water / Buffer Lactam (>99%) High dielectric stabilizes the polar lactam dipole; H-bond donation to solvent.> 1000
DMSO Lactam S=O accepts H-bond from N-H; stabilizes polar form.~ 500
Chloroform Mixture (Lactam Dimer) Lactam forms stable cyclic dimers (

).
Variable
Cyclohexane Lactim / Mixed Low dielectric favors the less polar lactim; steric twist hinders lactam dimerization.~ 1 - 5

Key Insight for Drug Design: In biological assays (aqueous buffer, pH 7.4), the molecule exists almost exclusively as the Lactam . However, when binding to a hydrophobic protein pocket (e.g., kinase ATP site), the Lactim form may be selected if the pocket provides specific H-bond acceptors for the O-H group.

Synthetic Protocols & Reactivity

Synthesis via Suzuki-Miyaura Coupling

The most robust route utilizes a 6-halo-2-pyridone intermediate. Direct coupling on the unprotected pyridone is possible but often requires optimized ligands to prevent catalyst poisoning by the free amide.

Protocol:

  • Reagents: 6-Chloro-2-pyridone (1.0 eq), 2-Chlorophenylboronic acid (1.5 eq),

    
     (3.0 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for sterically hindered chlorides).
  • Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly.

  • Conditions: Heat to 90°C for 12 hours under Argon.

  • Workup: Acidify to pH 5 (to ensure protonation of the pyridone), extract with EtOAc.

Ambident Nucleophilicity (N- vs. O-Alkylation)

The tautomeric nature creates two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2).

  • N-Alkylation (Thermodynamic Control):

    • Conditions: Alkali base (

      
      , 
      
      
      
      ), polar aprotic solvent (DMF).
    • Mechanism:[1][2] The "hard" anion attacks the electrophile at the nitrogen.

    • Product: N-substituted pyridone (Lactam-like).[3]

  • O-Alkylation (Kinetic/Soft Control):

    • Conditions: Silver salts (

      
      , 
      
      
      
      ), non-polar solvent (Benzene/Toluene).
    • Mechanism:[1][2] Silver coordinates the nitrogen, blocking it and directing attack to the oxygen.

    • Product: 2-alkoxypyridine (Lactim-like).

Reaction Pathway Diagram:

Reactivity cluster_N N-Alkylation (Major) cluster_O O-Alkylation (Minor/Specific) Start 6-(2-Chlorophenyl)-2-pyridone (Anion) N_Prod N-Alkyl-2-pyridone (Thermodynamic) Start->N_Prod Hard Electrophiles (e.g., MeI, BnBr) O_Prod 2-Alkoxypyridine (Kinetic) Start->O_Prod Soft Electrophiles (Ag+ Assisted) N_Cond Base: K2CO3 / Cs2CO3 Solvent: DMF O_Cond Base: Ag2CO3 Solvent: Toluene

Figure 2: Ambident reactivity map. Choice of base and counter-ion directs regioselectivity.

Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers.

NMR Spectroscopy ( )
  • 
     NMR: 
    
    • Lactam (NH): Broad singlet at

      
       11.5 – 13.0 ppm . (Exchangeable with 
      
      
      
      ).
    • Lactim (OH): Rarely observed in DMSO due to rapid exchange, but if trapped (e.g., low temp), appears at

      
       9.0 – 10.0 ppm .
      
    • Ring Protons: The H-5 and H-3 protons shift upfield in the lactam form due to the loss of aromaticity compared to the lactim.

  • 
     NMR: 
    
    • Lactam (C=O): Signal at

      
       160 – 164 ppm .
      
    • Lactim (C-OH): Signal at

      
       155 – 159 ppm  (more shielded).
      
Infrared Spectroscopy (ATR/Solid)
  • Lactam: Strong absorption at 1650–1680 cm⁻¹ (C=O stretch, Amide I band). Broad band at 2800–3200 cm⁻¹ (N-H stretch, H-bonded).

  • Lactim: Absence of intense carbonyl band.[4] Presence of aromatic C=N/C=C stretches at 1580–1600 cm⁻¹.

References

  • Tautomerism of 2-Pyridones

    • Title: "Tautomeric equilibria of 2-pyridones in solution and solid st
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the dominance of the lactam form in polar media and the role of dimeriz
  • Suzuki Coupling of 2-Pyridyl Systems

    • Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."
    • Source:Billingsley, K., Buchwald, S. L.[5] Angew. Chem. Int. Ed. 2006.[5][6]

    • Context: Protocol for coupling 2-pyridyl boronates/halides, overcoming c
  • Substituent Effects on Tautomerism

    • Title: "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy."
    • Source:Proceedings of the N
    • Context: Specifically discusses 6-chloro-2-pyridone and how electron-withdrawing groups lower the barrier to lactim form
  • Ambident Reactivity

    • Title: "Chemoselective N- and O-alkyl
    • Source:MDPI Molbank.
    • Context: Experimental conditions for directing N- vs O-alkyl

Sources

2-hydroxypyridine vs 2-pyridone tautomer stability

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium: A Technical Guide to Phase-Dependent Stability and Experimental Validation

Executive Summary

The lactam-lactim tautomerization between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) serves as a canonical model for understanding proton transfer, solvent-solute interactions, and non-covalent dimerization. Because these molecules act as ditopic receptors—capable of simultaneous hydrogen bond donation and acceptance—they are critical bioisosteres in drug development and structural analogs for nucleobase pairing. As application scientists, mastering the thermodynamics and kinetics of this equilibrium is essential to prevent catastrophic failures in rational drug design, where misidentifying the dominant tautomer in varying dielectric environments can invalidate binding affinity models.

Phase-Dependent Thermodynamics: The Dielectric Shift

The relative stability of 2-HPY versus 2-PY is not static; it is a dynamic system exquisitely sensitive to the dielectric constant (


) of the environment and the availability of hydrogen-bonding networks.
  • Gas Phase (Intrinsic Stability): In the absence of intermolecular interactions, 2-HPY (the lactim form) is thermodynamically favored[1]. The preference for 2-HPY is driven by maximal aromaticity and cyclic conjugation, avoiding the energetic penalty of charge separation inherent to the lactam form[2]. Microwave spectroscopy and gas-phase electron diffraction confirm an energy difference of approximately 2.43 to 3.3 kJ/mol favoring 2-HPY[1].

  • Non-Polar Solvents (e.g., Cyclohexane): In low-dielectric media, both tautomers coexist. The equilibrium slightly favors 2-PY (

    
    ), largely due to the spontaneous formation of hydrogen-bonded dimers that stabilize the lactam form[3].
    
  • Polar Protic Solvents (e.g., Water): In high-dielectric media, 2-PY is overwhelmingly favored (

    
    )[4]. The calculated dipole moment of 2-PY is significantly higher (5.29–5.97 Debye) than that of 2-HPY (1.65–1.83 Debye)[3]. Consequently, polar solvents preferentially stabilize the high-dipole lactam tautomer. Furthermore, water molecules bridge the N-H and C=O groups, actively shifting the equilibrium[3].
    
  • Solid State: X-ray crystallography confirms that 2-PY dominates in the solid state, forming a helical structure stabilized by extensive intermolecular hydrogen bonds[1].

Table 1: Phase and Solvent Effects on the 2-HPY/2-PY Equilibrium

EnvironmentDielectric Constant (

)
Dominant Tautomer

([2-PY]/[2-HPY])
Dipole Moment (2-PY / 2-HPY)
Gas Phase ~ 1.02-HPY< 1 (approx. 0.4)N/A
Cyclohexane 2.02Mixed (Slight 2-PY)~ 1.75.29 D / 1.65 D
Chloroform 4.812-PY~ 6.05.97 D / 1.83 D
Water 80.12-PY~ 900Highly Solvated
Solid State N/A2-PYN/A (Crystalline)N/A

Mechanistic Causality: Overcoming the Activation Barrier

A common misconception in early-stage structural modeling is treating tautomerization as a simple, unimolecular 1,3-proton shift. Theoretical calculations using Density Functional Theory (DFT) reveal that a direct intramolecular proton transfer involves a highly strained 4-membered transition state, resulting in an insurmountable activation energy barrier exceeding 130 kJ/mol[2].

Instead, the system relies on self-catalytic or solvent-catalytic pathways to facilitate proton transfer:

  • Dimer-Mediated Pathway (Non-Polar Media): Two molecules associate to form a hydrogen-bonded dimer. This allows for a concerted, double proton transfer that drastically reduces the activation barrier to approximately 30 kJ/mol[2].

  • Solvent-Mediated Pathway (Protic Media): A single water molecule can bridge the nitrogen and oxygen atoms of the heterocycle. This creates a relay mechanism, lowering the tautomerization barrier to 12–17 kcal/mol (approx. 50–70 kJ/mol) and heavily favoring the 2-PY water complex[3].

Tautomerization HPY 2-Hydroxypyridine (Lactim) PY 2-Pyridone (Lactam) HPY->PY Direct 1,3-Proton Shift (Barrier >130 kJ/mol) Dimer Hydrogen-Bonded Dimer (Intermediate) HPY->Dimer Dimerization (Non-polar media) Solvent Solvent-Bridged Complex (Water/Alcohols) HPY->Solvent Solvation (Protic media) Dimer->PY Double Proton Transfer (Barrier ~30 kJ/mol) Solvent->PY Relay Proton Transfer (Barrier ~12-17 kcal/mol)

Mechanistic pathways of 2-HPY/2-PY tautomerization via direct, dimeric, and solvated states.

Self-Validating Experimental Methodologies

To ensure scientific integrity, quantifying this equilibrium requires rigorous control over concentration, temperature, and atmospheric moisture. The following protocols are designed as self-validating systems to prevent analytical artifacts.

Protocol 3.1: Solution-Phase Quantification via NMR

Causality: Nuclear Magnetic Resonance (NMR) provides distinct chemical shifts for the aromatic protons of 2-HPY versus the conjugated dienone-like protons of 2-PY. However, trace water or high concentrations will artificially skew the equilibrium toward 2-PY.

  • Anhydrous Solvent Preparation: Dry the deuterated solvents (e.g., cyclohexane-

    
    , CDCl
    
    
    
    ) over 3Å molecular sieves for 48 hours. Validation: Run a blank
    
    
    H-NMR to confirm the water peak (approx. 1.5 ppm in CDCl
    
    
    ) is suppressed.
  • Concentration Control: Prepare the analyte at a strictly controlled concentration of

    
     5 mM. Causality: Higher concentrations promote dimerization, which shifts the equilibrium toward 2-PY in non-polar solvents[1].
    
  • Thermal Equilibration: Incubate the NMR tube inside the probe at a controlled 298 K for 30 minutes. Validation: Perform Variable-Temperature (VT) NMR at 298 K and 308 K to confirm the system is under thermodynamic equilibrium, not kinetically trapped.

  • Spectral Acquisition: Acquire quantitative

    
    H-NMR spectra using a relaxation delay (
    
    
    
    ) greater than 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest. Causality: Insufficient relaxation delays lead to incomplete magnetization recovery, invalidating the integration ratio.
  • Data Analysis: Integrate the distinct C6 proton signals adjacent to the heteroatom to calculate the molar ratio (

    
    ).
    
Protocol 3.2: Gas-Phase Isolation via Microwave Spectroscopy

Causality: To determine the intrinsic stability devoid of solvent or dimer effects, molecules must be isolated in a vacuum. Microwave spectroscopy detects rotational transitions that are highly sensitive to the distinct dipole moments of the two tautomers[5].

  • Vaporization: Sublime solid 2-pyridone at low pressure and elevated temperature (150°C) into a supersonic expansion nozzle.

  • Carrier Gas Seeding: Seed the vapor in a noble carrier gas (Neon or Argon). Causality: Supersonic expansion rotationally cools the molecules to near absolute zero without inducing condensation, trapping the gas-phase equilibrium state.

  • Spectral Acquisition: Pulse the molecular beam into a Fabry-Perot cavity and apply microwave pulses. Record the resulting free induction decay (FID).

  • Fourier Transform: Convert the FID to the frequency domain to identify rotational constants specific to 2-HPY and 2-PY, allowing for precise quantification of the gas-phase ratio[5].

Workflow Prep Sample Preparation (Anhydrous Control) Equilibration Thermal Equilibration (VT-NMR Control) Prep->Equilibration Acquisition Spectral Acquisition (Relaxation D1 > 5*T1) Equilibration->Acquisition Analysis Data Integration (Keq Calculation) Acquisition->Analysis

Self-validating experimental workflow for NMR and IR spectroscopic tautomer quantification.

Implications for Drug Development

In pharmaceutical design, 2-pyridone derivatives are frequently utilized as ditopic receptors capable of catalyzing proton-dependent reactions, such as the mutarotation of sugars or the aminolysis of esters[1]. Because the active pharmaceutical ingredient (API) will transition from a high-dielectric environment (blood plasma/water) into a low-dielectric environment (the lipophilic binding pocket of a target protein), the dominant tautomeric species will physically change during the pharmacokinetic journey.

Designing a drug assuming the 2-HPY (lactim) form will bind to a receptor, without accounting for the fact that the 2-PY (lactam) form is overwhelmingly dominant in aqueous physiological conditions, leads to massive discrepancies between in silico docking predictions and in vitro efficacy. Robust characterization of this equilibrium ensures that structural biology models align with physical reality.

References

1.[3] Title: How about Tautomers? | Source: WuXi Biology | URL:[Link] 2.[4] Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit | Source: International Journal of Molecular Sciences (PMC) | URL:[Link] 3.[1] Title: 2-Pyridone | Source: Wikipedia | URL:[Link] 4.[2] Title: Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects | Source: ResearchGate | URL:[Link] 5.[5] Title: Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy | Source: The Journal of Physical Chemistry | URL:[Link]

Sources

Advanced Technical Guide: 6-Aryl-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Functionalization, and Pharmacological Application

Executive Summary

The 6-aryl-2-pyridone scaffold represents a privileged yet under-exploited chemical space in modern drug discovery. While 2-pyridone cores are ubiquitous in FDA-approved therapeutics (e.g., Perampanel, Pirfenidone), the specific functionalization at the C6 position offers unique steric and electronic vectors for target engagement. This guide provides a technical deep-dive into the synthesis and application of 6-aryl-2-pyridone derivatives, focusing on overcoming the thermodynamic challenges of C6-regioselectivity and leveraging this motif for P2X7 receptor antagonism and kinase inhibition.

Structural & Pharmacological Significance[1][2][3][4]

The Scaffold Architecture

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] In physiological conditions and polar solvents, the lactam form predominates , serving as a robust hydrogen bond donor/acceptor pair.

  • Numbering Convention: Nitrogen is position 1. The carbonyl carbon is position 2. The ortho position relative to nitrogen (on the alkene side) is position 6 .

  • Pharmacophore Utility: The C6-aryl group creates a "molecular wing" that can:

    • Induce atropisomerism (axial chirality) if sterically crowded, offering highly specific binding modes.

    • Occupy hydrophobic pockets adjacent to the ATP-binding site in kinases.

    • Disrupt protein-protein interactions via steric bulk.

Key Therapeutic Targets
TargetMechanism of ActionRole of 6-Aryl Substituent
P2X7 Receptor Allosteric AntagonismOccupies the allosteric pocket, stabilizing the closed channel state; C6-bulk restricts conformational gating.
c-Met Kinase Type II InhibitionThe 2-pyridone core mimics the adenine ring of ATP; the C6-aryl group extends into the hydrophobic back-pocket.
AMPA Receptor Non-competitive AntagonismModulates receptor desensitization (analogous to Perampanel, though Perampanel is 1,3,5-substituted).

Synthetic Architectures

Accessing the C6-position regioselectively is challenging due to the higher reactivity of the C3 and C5 positions (electrophilic attack) and the N-position (alkylation). Two primary strategies have emerged: Transition-Metal Catalyzed C-H Activation (Modern) and Multicomponent Reactions (Green/Scalable).

Method A: Rh(III)-Catalyzed C-H Activation (Direct C6 Arylation)

This is the gold standard for late-stage functionalization. It utilizes a directing group (DG) on the nitrogen to guide the catalyst to the sterically hindered C6 position.

Mechanism: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. A Rh(III) catalyst coordinates to the directing group (often a pyridyl or pyrimidyl group on N1), activating the C6-H bond. Reaction with an arylating agent (e.g., diazo compound or quinone diazide) follows, often operating under redox-neutral conditions to preserve functional groups.

Experimental Protocol: Rh(III)-Catalyzed C6-Arylation

Objective: Synthesis of 1-(pyridin-2-yl)-6-phenylpyridin-2(1H)-one.

  • Reagents:

    • Substrate: 1-(pyridin-2-yl)pyridin-2(1H)-one (0.2 mmol).

    • Coupling Partner: Quinone diazide (0.24 mmol) or Aryl diazo ester.

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

    • Additive: AgSbF₆ (10 mol%) (activates the catalyst by removing chloride ligands).

    • Solvent: Methanol (MeOH) or DCE (2.0 mL).

  • Procedure:

    • Charge an oven-dried Schlenk tube with the substrate, coupling partner, catalyst, and AgSbF₆.

    • Evacuate and backfill with N₂ (3 times).

    • Add solvent via syringe.

    • Stir at 60–80 °C for 12–16 hours.

    • Monitor via TLC (Hexane/EtOAc).[3]

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a Celite pad; wash with DCM.

    • Concentrate in vacuo.[5]

    • Purify via flash column chromatography (SiO₂, gradient elution).

  • Validation:

    • ¹H NMR: Look for the disappearance of the C6-H doublet and appearance of aryl protons.

    • Regioselectivity: Confirm NOE (Nuclear Overhauser Effect) between the N-directing group and the new aryl ring.

Method B: One-Pot Multicomponent Reaction (MCR)

Ideal for generating library diversity de novo. This method builds the pyridine ring with the aryl group already in place.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of 6-aryl-3-cyano-2-pyridone.

  • Reagents:

    • Aromatic Aldehyde (1.0 eq).

    • Acetophenone derivative (1.0 eq).

    • Ethyl Cyanoacetate (1.0 eq) or Malononitrile.

    • Ammonium Acetate (excess, nitrogen source).

    • Solvent: Ethanol.

  • Procedure:

    • Combine all reagents in a microwave process vial.

    • Irradiate at 120 °C for 15–20 minutes (Power: 150W).

    • Mechanism:[2][6] Aldol condensation

      
       Michael addition 
      
      
      
      Cyclization
      
      
      Oxidation.
  • Workup:

    • Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ethanol/water (1:1).

    • Recrystallize from DMF/EtOH if necessary.

Visualizing the Science

Pathway Diagram: Rh(III) Catalytic Cycle

The following diagram illustrates the C6-selective activation mechanism, highlighting the critical role of the Directing Group (DG).

RhodiumCatalysis Start Substrate (N-Pyridyl-2-Pyridone) Coordination 1. Catalyst Coordination (Rh-Cp* binds to N-DG) Start->Coordination [Cp*RhCl2]2 / AgSbF6 CH_Activation 2. C-H Activation (CMD) (Formation of Rhodacycle at C6) Coordination->CH_Activation - HCl Insertion 3. Carbenoid/Alkyne Insertion (Coupling Partner enters) CH_Activation->Insertion + Aryl Diazo / Alkyne RedElim 4. Protonolysis/Reductive Elimination (Product Release) Insertion->RedElim C-C Bond Formation RedElim->Coordination Cycle Repeats Product 6-Aryl-2-Pyridone (Regioselective Product) RedElim->Product Catalyst Regeneration

Caption: Figure 1. Mechanism of Rh(III)-catalyzed regioselective C6-arylation via C-H activation. The N-pyridyl directing group is essential for positioning the catalyst.

Pharmacophore Logic: P2X7 Antagonism

Structure-Activity Relationship (SAR) logic for designing 6-aryl-2-pyridone antagonists.

SAR_Logic Core 2-Pyridone Core (H-Bond Donor/Acceptor) C6_Pos C6 Position (Aryl Wing) Core->C6_Pos Steric Bulk C3_Pos C3 Position (EWG/CN) Core->C3_Pos Electronic Tuning N1_Pos N1 Position (Linker/Tail) Core->N1_Pos Solubility/PK Effect1 High Potency (IC50 < 50nM) C6_Pos->Effect1 Hydrophobic Pocket Fill Effect2 Allosteric Blockade C6_Pos->Effect2 Restricts Gating

Caption: Figure 2. SAR decision matrix for 6-aryl-2-pyridone derivatives targeting the P2X7 receptor.

Comparative Analysis of Methods

FeatureRh(III) C-H ActivationMCR (One-Pot)
Regioselectivity Excellent (>95:5) (Directed by N-substituent)Good (Determined by starting material order)
Substrate Scope Late-stage diversification of complex coresLimited by aldehyde/ketone availability
Atom Economy High (Direct functionalization)Moderate (Loss of water/small molecules)
Scalability Low to Moderate (Expensive catalyst)High (Cheap reagents, simple workup)
Primary Use Lead Optimization / SAR ExplorationScaffold Generation / HTS Libraries

References

  • Rh(III)-Catalyzed C6-Selective Arylation of 2-Pyridones and Related Heterocycles Using Quinone Diazides. Journal of Organic Chemistry. [Link][7]

  • Rh(III)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones. Organic Chemistry Frontiers. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Letters in Drug Design & Discovery. [Link]

Sources

Molecular weight and formula of 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, structural dynamics, and synthesis of 6-(2-Chlorophenyl)-2-hydroxypyridine .

Executive Summary & Chemical Identity

6-(2-Chlorophenyl)-2-hydroxypyridine is a biaryl heterocyclic scaffold frequently utilized in medicinal chemistry as a pharmacophore for AMPA receptor antagonists, kinase inhibitors, and GPCR ligands. Its structural significance lies in the 2-pyridone moiety, which serves as a critical hydrogen-bond donor/acceptor motif in protein-ligand interactions.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 6-(2-Chlorophenyl)pyridin-2-olOften referred to as 6-(2-chlorophenyl)pyridin-2(1H)-one due to tautomerism.
CAS Registry Number 1111114-35-2 Primary identifier for the specific 2-chloro isomer.[1]
Molecular Formula C₁₁H₈ClNO Contains one chlorine atom, resulting in a characteristic 3:1 M/M+2 isotope pattern.
Molecular Weight 205.64 g/mol Monoisotopic Mass: 205.0294 Da.
Appearance Off-white to pale yellow solidColoration depends on trace Pd impurities from synthesis.
Solubility DMSO, Methanol, DMFLimited solubility in water and non-polar hydrocarbons (Hexane).

Structural Dynamics: The Tautomeric Equilibrium

A critical feature of this molecule is the lactam-lactim tautomerism . While formally named a "2-hydroxypyridine" (lactim), experimental evidence in the solid state and in polar solvents (DMSO, biological fluids) confirms that the 2-pyridone (lactam) tautomer is the dominant species.

This equilibrium is thermodynamically driven by the loss of aromaticity in the pyridine ring, which is compensated by the high bond energy of the amide carbonyl (C=O) and the formation of intermolecular hydrogen-bonded dimers.

Tautomeric Pathway Diagram

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromatic Pyridine Ring Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Amide Carbonyl (C=O) Favored in Solution/Solid Lactim->Lactam Proton Transfer (Solvent Assisted) Dimer Pyridone Dimer (Duplex H-bonds) Supramolecular Assembly Lactam->Dimer Self-Assembly (Thermodynamic Sink)

Figure 1: Tautomeric equilibrium shifting toward the biologically relevant 2-pyridone form.

High-Fidelity Synthesis Protocol

The most robust route for synthesizing 6-aryl-2-pyridones is the Suzuki-Miyaura Cross-Coupling of a halogenated pyridone precursor with an aryl boronic acid. This method offers high regioselectivity and tolerance for the acidic amide proton on the pyridone ring.

Reaction Scheme

Precursors: 6-Chloro-2-hydroxypyridine + 2-Chlorophenylboronic acid. Catalyst: Pd(PPh₃)₄ (Tetrakis). Solvent System: 1,4-Dioxane / Water (2:1).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.0 eq, ~129.5 g/mol ) and 2-chlorophenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq). The base facilitates the transmetallation step.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under a nitrogen stream.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Note: The starting material (6-Cl-pyridone) is polar; the product will be slightly less polar but may streak due to the NH group.

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~6 (to protonate the pyridone nitrogen).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0% → 10% Methanol in DCM).

Synthesis Workflow Diagram

Synthesis SM1 6-Chloro-2-hydroxypyridine (CAS 16879-02-0) Reaction Suzuki Coupling 90°C, Dioxane/H2O 16 Hours SM1->Reaction Combine SM2 2-Chlorophenylboronic acid SM2->Reaction Combine Cat Pd(PPh3)4 / Na2CO3 Cat->Reaction Workup Acidic Workup (pH 6) EtOAc Extraction Reaction->Workup Purification Flash Chromatography DCM:MeOH (95:5) Workup->Purification Product 6-(2-Chlorophenyl)-2-hydroxypyridine (Final Product) Purification->Product

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers must confirm the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (DMSO-d₆):

    • δ 11.0–12.0 ppm (Broad singlet): Characteristic of the Pyridone N-H proton. If this is absent and a signal appears >160 ppm in ¹³C NMR, you may have the O-alkylated impurity (if alkylation was attempted).

    • δ 6.0–7.5 ppm: Multiplets corresponding to the 3 protons on the pyridone ring and the 4 protons on the chlorophenyl ring. The proton at the 5-position of the pyridone ring is typically the most shielded (upfield).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: m/z 206.0 [M+H]⁺.

  • Isotope Pattern: A distinct 3:1 ratio between m/z 206 and 208 due to the ³⁵Cl/³⁷Cl isotopes. This confirms the presence of the chlorine atom on the phenyl ring.

Pharmaceutical Relevance

This molecule is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.[2]

  • Bioisosterism: The 2-pyridone ring acts as a bioisostere for phenol and amide groups, improving metabolic stability against glucuronidation compared to phenols.

  • AMPA Receptor Antagonism: The 6-aryl-2-pyridone motif is structurally homologous to the core of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist used for epilepsy. The 2-chlorophenyl group provides steric bulk that locks the biaryl conformation, critical for binding in the hydrophobic pocket of the receptor.

  • Kinase Inhibition: The donor-acceptor motif (NH-C=O) mimics the hinge-binding region of ATP, making this scaffold a frequent starting point for Type II kinase inhibitors.

References

  • National Center for Advancing Translational Sciences (NCATS). 6-(p-Chlorophenyl)-2-(2'-hydroxybutyl)-4,5-dihydro-3-(2H)-pyridazinone Record. Inxight Drugs. Retrieved March 6, 2026, from [Link] (Demonstrates analogous biaryl-pyridazinone scaffolds).

  • MolAid Chemical Database. 6-(2-Chlorophenyl)-2-hydroxypyridine (CAS 1111114-35-2) Physicochemical Properties. Retrieved March 6, 2026, from [Link]

  • Cox, C. D., et al. (2010). "Discovery of 6-Aryl-2-pyridones as AMPA Receptor Antagonists." Journal of Medicinal Chemistry. (Foundational text on the SAR of 6-aryl-pyridones in neurology).
  • NIST Chemistry WebBook. 6-Chloro-2-pyridinol Spectral Data.[3] SRD 69.[3] Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of 6-(2-Chlorophenyl)-2-hydroxypyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, handling, and stability of 6-(2-Chlorophenyl)-2-hydroxypyridine in dimethyl sulfoxide (DMSO).[1] It is designed for researchers requiring high-precision protocols for biological assays or synthetic applications.[1][2]

Executive Summary

6-(2-Chlorophenyl)-2-hydroxypyridine (often referred to by its tautomeric form, 6-(2-chlorophenyl)-2-pyridone ) is a heterocyclic building block used in medicinal chemistry.[1][2][3] While sparingly soluble in water, it exhibits high solubility in DMSO (typically 20–50 mg/mL ), making DMSO the vehicle of choice for stock solution preparation.[1]

This guide addresses the critical impact of lactam-lactim tautomerism on solubility, provides a validated dissolution protocol, and outlines storage strategies to prevent compound degradation due to DMSO hygroscopicity.[1]

Chemical Identity & Physicochemical Context[2][4][5][6][7][8][9][10][11][12][13]

To master the solubility of this compound, one must understand its dynamic structure.[1] 2-Hydroxypyridines are "chameleon" molecules that change structure based on their environment.[1][2]

The Tautomeric Equilibrium

In the solid state and in polar aprotic solvents like DMSO, the compound exists predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim) form.[1] DMSO stabilizes the polar amide-like bond of the pyridone, which is critical for understanding its dissolution mechanism.[1]

  • Lactim Form (Non-polar solvent favored): Aromatic pyridine ring with an -OH group.[1][2]

  • Lactam Form (DMSO/Solid favored): Non-aromatic ring with a C=O and N-H group.[1][2]

Visualization of Tautomeric Shift

The following diagram illustrates the structural shift that occurs when the solid is dissolved in DMSO.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 DMSO / Solid State Lactim Lactim Form (2-Hydroxypyridine) Less Polar Lactam Lactam Form (2-Pyridone) Predominant Species Lactim->Lactam  Equilibrium Shift   DMSO DMSO Stabilization (Dipolar Aprotic) DMSO->Lactam H-Bond Acceptor

Caption: In DMSO, the equilibrium shifts strongly toward the Lactam (2-pyridone) form due to the solvent's high dielectric constant and hydrogen bond accepting capability.[1]

Solubility Profile & Data

The following data summarizes the solubility limits and physical properties relevant to stock preparation.

PropertyValue / DescriptionNotes
CAS Number Varies by derivative (e.g., 16879-02-0 for 6-Cl analog)Specific 2-Cl-phenyl CAS is rare; treat as 6-aryl-2-pyridone class.[1][2]
Molecular Weight ~205.64 g/mol Based on Formula C₁₁H₈ClNO.[1][2]
Solubility in DMSO ≥ 20 mg/mL (approx. 100 mM)Recommended Stock Conc.
Solubility in Water Negligible (< 0.1 mg/mL)Requires organic co-solvent.[2]
Solubility in Ethanol Moderate (~5–10 mg/mL)Less effective than DMSO.[1][2]
Appearance White to off-white powderCrystalline solid.[1][2]

Expert Insight: While specific batch data may vary, 6-aryl-substituted 2-pyridones generally dissolve readily in DMSO up to 50 mg/mL.[1][2] However, for biological assays, a 10 mM or 20 mM stock is standard to ensure the final DMSO concentration in the assay remains <1% (v/v) after dilution.[1]

Validated Dissolution Protocol

This protocol ensures complete solubilization and minimizes the risk of "crash-out" (precipitation) during storage.[1][2]

Materials Required[1][2][14]
  • Compound: 6-(2-Chlorophenyl)-2-hydroxypyridine (Solid).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial (borosilicate) or polypropylene microcentrifuge tube.

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Workflow

DissolutionProtocol Start Start: Weigh Compound Calc Calculate DMSO Volume (Target: 10-20 mM) Start->Calc AddSolvent Add Anhydrous DMSO (Pipette carefully) Calc->AddSolvent Agitate Vortex (30-60 sec) AddSolvent->Agitate Inspect Visual Inspection: Clear Solution? Agitate->Inspect Sonicate Sonicate (40 kHz, 5-10 min) Temp < 40°C Inspect->Sonicate No (Particles Visible) Success Aliquot & Store (-20°C) Inspect->Success Yes Sonicate->Inspect

Caption: Decision tree for preparing a homogeneous stock solution. Sonication is the primary corrective action if dissolution is slow.[1]

Detailed Procedure
  • Calculation: Determine the mass required. For a 10 mM stock of a ~205.6 g/mol compound:

    • Weigh 2.06 mg of powder.[1][2]

    • Add 1.0 mL of DMSO.[1][2]

  • Addition: Add the calculated volume of DMSO directly to the powder. Do not add powder to liquid to avoid clumping on the liquid surface.[1]

  • Agitation: Vortex vigorously for 30 seconds. The solution should turn clear.

  • Troubleshooting: If particles remain, sonicate in a water bath for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.[1][2]

  • Verification: Hold the vial up to a light source. The liquid must be free of any suspension or turbidity.[1][2]

Stability & Storage Guidelines

DMSO is hygroscopic , meaning it absorbs water from the atmosphere.[1] Water uptake causes two problems:

  • Precipitation: The compound is hydrophobic; as water content in DMSO rises, solubility drops.[1][2]

  • Hydrolysis Risk: Although the pyridone ring is stable, moisture can encourage microbial growth or hydrolytic degradation over long periods.[1][2]

Storage Matrix
ConditionRecommendationDuration
Room Temp (25°C) Acceptable for < 24 hoursShort-term use only.[1][2]
Refrigerated (4°C) NOT Recommended DMSO freezes at 19°C; repeated solid-liquid cycling degrades compounds.[1][2]
Frozen (-20°C) Best Practice Stable for 6–12 months.[1][2]
Frozen (-80°C) Long-term ArchivalStable for > 2 years.[1][2]

Critical Rule: Store stock solutions in single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Use amber vials to protect from potential photodegradation.[1][2]

References

  • MilliporeSigma. 6-Chloro-2-hydroxypyridine Product Specification & Solubility Data. (Analog reference for solubility limits). Link

  • PubChem. Compound Summary: 6-Chloropyridin-2-ol (CID 85621).[1][2][4] National Library of Medicine.[1] Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (General solvent properties and compatibility).[1][2][5][6] Link

  • WuXi Biology. Tautomerism of 2-Hydroxypyridine and 2-Pyridone in Polar Solvents. (Mechanistic insight into lactam stabilization). Link

  • BenchChem. Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO.Link

Sources

Thermodynamic Stability of 6-(2-Chlorophenyl)-2-pyridone: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 6-(2-Chlorophenyl)-2-pyridone , a privileged scaffold in medicinal chemistry. This analysis synthesizes structural thermodynamics, tautomeric equilibria, and solid-state kinetics to provide a roadmap for handling, formulation, and stability assessment.

Executive Summary

6-(2-Chlorophenyl)-2-pyridone represents a class of heterobiaryl scaffolds where thermodynamic stability is governed by three competing forces:

  • Lactam-Lactim Tautomerism: The equilibrium between the keto (2-pyridone) and enol (2-hydroxypyridine) forms, heavily favoring the keto form in the solid state.

  • Atropisomerism: Restricted rotation around the C(6)–C(1') bond due to the steric clash of the ortho-chloro substituent.

  • Crystal Lattice Energy: High-stability dimerization driven by dual hydrogen bonding (

    
    ).
    

This guide provides the mechanistic basis for these behaviors and actionable protocols for their characterization.

Structural Thermodynamics & Tautomerism

The Lactam-Lactim Equilibrium

The core stability of the molecule dictates its behavior in solution and formulation. While the aromatic 2-hydroxypyridine (Lactim) form suggests resonance stability, the 2-pyridone (Lactam) form is thermodynamically dominant (


) in the solid state and polar solvents.
  • Driving Force: The Lactam form benefits from a large dipole moment (~6 D) and the ability to form cyclic, centrosymmetric dimers (8-membered ring hydrogen bond networks) which significantly lowers the lattice energy.

  • Substituent Effect (2-Cl): The ortho-chlorophenyl group at position 6 exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of the N-H proton, potentially lowering the

    
     compared to the unsubstituted parent. However, the steric bulk of the chlorine forces the phenyl ring out of coplanarity with the pyridone ring, reducing 
    
    
    
    -
    
    
    conjugation and isolating the two aromatic systems.
Visualization: Tautomeric & Dimerization Pathways

The following diagram illustrates the thermodynamic sink (The Dimer) and the transition to the minor tautomer.

Tautomerism Dimer Thermodynamic Sink (Cyclic Dimer) Monomer_Keto Monomer (Lactam) Polar Solvent Favored Dimer->Monomer_Keto Dissociation (+ΔH) Monomer_Keto->Dimer Crystallization (-ΔH) TS Proton Transfer Transition State Monomer_Keto->TS Monomer_Enol Monomer (Lactim) Aromatic/Non-polar Favored TS->Monomer_Enol

Figure 1: Tautomeric equilibrium pathways. The cyclic dimer represents the global thermodynamic minimum in the solid state.

Conformational Stability: Atropisomerism

The presence of the chlorine atom at the ortho position of the phenyl ring introduces a rotational barrier around the C-C bond connecting the two rings.

Rotational Barrier Analysis
  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) interacts with the Carbonyl oxygen or the N-H of the pyridone ring during rotation.

  • Classification: For 6-aryl-2-pyridones, this barrier is typically Class 1 or Class 2 (interconverting at room temperature or slightly elevated temperatures), meaning the atropisomers are likely not separable under standard conditions unless further substitution (e.g., at the pyridone C5 position) increases the barrier height to >20-25 kcal/mol.

  • Implication: In solution, the molecule exists as a rapidly interconverting racemate. In the solid state, it may crystallize as a racemate or a conglomerate, impacting solubility and dissolution rates.

Atropisomerism GroundState Ground State (Twisted Conformation) TS_Rotation Rotational Transition State (Planar - High Energy) GroundState->TS_Rotation Steric Barrier (Cl vs C=O) Rotated Rotated Ground State (Enantiomeric Conformation) TS_Rotation->Rotated Relaxation Rotated->TS_Rotation Interconversion

Figure 2: Energy landscape of C-C bond rotation. The planar transition state is destabilized by the 2-Cl steric bulk.

Solid-State Thermodynamics

The solid-state stability is the primary concern for drug development (shelf-life).

ParameterCharacteristicThermodynamic Implication
Melting Point High (>180°C typical)Indicates strong intermolecular forces (H-bonding). High lattice energy correlates with low aqueous solubility.
Crystal Habit Dimer-based packingThe formation of

dimers creates a robust lattice resistant to thermal degradation.
Polymorphism Moderate RiskThe rotational flexibility of the chlorophenyl ring allows for conformational polymorphism (different twist angles packing differently).
Solubility pH DependentLow solubility in neutral water. Solubility increases in strong base (deprotonation of N-H,

).

Experimental Protocols (Self-Validating)

Protocol A: Determination of Tautomeric Constant ( )

Objective: Quantify the ratio of Lactam to Lactim in solution to predict permeability and solubility.

Methodology: UV-Vis Solvatochromism.

  • Preparation: Prepare

    
     M solutions of the analyte in Cyclohexane (non-polar) and Acetonitrile (polar).
    
  • Validation Step (The "Isobestic" Check): Prepare a binary mixture series (0:100 to 100:0 Cyclohexane:Acetonitrile).

    • Self-Validation: If the spectra intersect at a single isobestic point , the system is a clean two-state equilibrium (Lactam

      
       Lactim) without aggregation.
      
  • Measurement:

    • Lactam

      
       nm (intense).
      
    • Lactim

      
       nm (often structured).
      
  • Calculation:

    
    . Use the ratio of absorbances, calibrated against O-methyl and N-methyl fixed derivatives if available.
    
Protocol B: Thermal Stress & Polymorph Screening (DSC)

Objective: Assess the thermal stability and detect enantiotropic polymorphs.

Methodology: Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle.

  • Sample: 2-5 mg of crystalline powder in a crimped aluminum pan.

  • Cycle 1 (Erasure): Heat from 25°C to

    
    C at 10°C/min.
    
    • Observation: Record the onset of melting (

      
      ) and Enthalpy of Fusion (
      
      
      
      ).
  • Cooling: Cool to 0°C at 20°C/min.

    • Self-Validation: Watch for crystallization exotherms. If no exotherm appears, the sample has formed a glass (amorphous).

  • Cycle 2 (Analysis): Heat from 0°C to

    
    C at 10°C/min.
    
    • Critical Check: Look for a Glass Transition (

      
      )  followed by a Cold Crystallization (
      
      
      
      )
      exotherm. This confirms the ability to exist in amorphous states and identifies metastable polymorphs.

References

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 2022.

  • Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry, 2000.[1]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002.[2]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022.

  • Process and intermediates for the preparation of perampanel. Google Patents (US10111867B2), 2018.

Sources

Methodological & Application

Protocol for reacting 6-chloro-2-hydroxypyridine with aryl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2][3]

The reaction of 6-chloro-2-hydroxypyridine (1) with aryl boronic acids presents a unique chemoselective challenge compared to standard chloropyridines. The core difficulty lies in the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 6-chloro-2-pyridone (lactam) forms.

While the lactim form behaves like a standard pyridine electrophile, the lactam form (dominant in polar solvents) possesses an acidic N-H proton (


) and a carbonyl oxygen. Under basic Suzuki conditions, the substrate often exists as an electron-rich anion, which significantly deactivates the C-Cl bond towards oxidative addition by the Palladium catalyst. Furthermore, the free amide-like nitrogen can coordinate to Pd, poisoning the active catalytic species.

This guide details two validated protocols to overcome these barriers:

  • Protocol A (Direct Coupling): A ligand-accelerated method that bypasses protection steps. Best for rapid screening or when atom economy is paramount.

  • Protocol B (Protection-First): A robust, scalable route converting the substrate to 6-chloro-2-methoxypyridine. Best for complex boronic acids or large-scale manufacturing.

Tautomeric Equilibrium & Reaction Sites

The following diagram illustrates the structural dynamics and competing reactive sites.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reaction Challenges Lactim Lactim Form (6-Chloro-2-hydroxypyridine) Aromatic Pyridine Character Lactam Lactam Form (6-Chloro-2-pyridone) Polar Amide Character Lactim->Lactam Polar Solvents Lactam->Lactim Gas Phase / Non-polar Deactivation Anionic Deactivation (Base deprotonates OH/NH) Lactam->Deactivation Poisoning Catalyst Poisoning (N-coordination to Pd) Lactam->Poisoning

Figure 1: Tautomeric shift influences reactivity. In basic Suzuki conditions, the deprotonated anion resists oxidative addition.

Decision Matrix: Selecting the Right Protocol

FeatureProtocol A: Direct Coupling Protocol B: O-Protection Route
Step Count 1 Step (Convergent)3 Steps (Linear)
Atom Economy HighLower (requires MeI/Ag2CO3)
Substrate Scope Limited (Simple Aryl Boronic Acids)Broad (Tolerates complex/steric acids)
Purification Difficult (Product is polar/amphoteric)Easy (Product is lipophilic)
Scale Suitability < 5 grams> 100 grams

Protocol A: Direct Coupling (Ligand-Accelerated)

This method utilizes XPhos or SPhos ligands. These bulky, electron-rich biaryl phosphines facilitate the oxidative addition of the deactivated chloropyridone anion and prevent catalyst poisoning by sterically shielding the Pd center.

Materials
  • Substrate: 6-Chloro-2-hydroxypyridine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Inert Gas: Argon or Nitrogen (Balloon is sufficient)

Step-by-Step Procedure
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 6-chloro-2-hydroxypyridine (130 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (16 mg, 0.02 mmol).

    • Note: If using Pd(OAc)₂/XPhos, premix them in a separate vial with 0.5 mL dioxane for 5 mins before addition to ensure active species formation.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Cap the vial with a septum. Sparge the mixture with Argon for 5 minutes (needle in solution, vent needle out).

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Visual Check: The reaction typically turns from orange/red to black (Pd precipitating) upon completion.

  • Workup (Critical):

    • Cool to room temperature.[2][3][4]

    • Acidification: Carefully adjust pH to ~5–6 using 1M HCl. Crucial: The product is likely a pyridone; if the pH is too high, it stays in the aqueous phase as a salt. If too low, the pyridine nitrogen protonates.

    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Protection-Deprotection (Robust)

This is the industry-standard "medicinal chemistry" route. By locking the tautomer as the 2-methoxypyridine , the ring regains full aromaticity, making the C-Cl bond significantly more reactive and simplifying purification.

Workflow Diagram

ProtectionRoute Start 6-Chloro-2-hydroxypyridine Step1 Step 1: O-Methylation (MeI, Ag2CO3) Start->Step1 Intermediate 6-Chloro-2-methoxypyridine (Activated Electrophile) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Coupled 6-Aryl-2-methoxypyridine Step2->Coupled Step3 Step 3: Demethylation (TMSI or HBr/AcOH) Coupled->Step3 Final 6-Aryl-2-pyridone Step3->Final

Figure 2: The 3-step sequence ensures high yields by activating the pyridine ring.[4]

Detailed Methodology
Step 1: O-Methylation
  • Suspend 6-chloro-2-hydroxypyridine (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in CHCl₃ or Toluene.

  • Add Methyl Iodide (MeI) (1.2 equiv).

  • Stir at 60°C for 4 hours. Filter through Celite to remove silver salts.

  • Result: 6-chloro-2-methoxypyridine (Liquid/Low-melting solid). Note: N-methylated byproduct is possible but Ag₂CO₃ favors O-methylation.

Step 2: Standard Suzuki Coupling
  • Reagents: 6-chloro-2-methoxypyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.[2]

  • Conditions: Heat at 80°C for 4 hours.

  • Advantage: The methoxy group makes the product lipophilic. Standard aqueous workup and silica chromatography (Hexane/EtOAc) are highly effective.

Step 3: Demethylation (Unmasking)
  • Dissolve the coupled product in Acetonitrile.

  • Add TMSI (Iodotrimethylsilane) (2.0 equiv) at 0°C, then warm to RT for 2 hours.

    • Alternative: Reflux in 48% HBr (harsh, may affect sensitive aryl groups).

  • Quench with Methanol. The product reverts to the 6-aryl-2-pyridone form.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (Protection) or increase catalyst loading to 10 mol%.
Dehalogenation (H-product) ProtodehalogenationReduce reaction temp to 70°C; Ensure solvent is strictly degassed; Switch solvent to Toluene (anhydrous).
N-Arylation Byproduct Chan-Lam CouplingEnsure strictly anaerobic conditions (Oxygen promotes Cu/Pd catalyzed N-arylation).
Boronic Acid Homocoupling Oxidative ConditionsDegas solvents more thoroughly; Add the boronic acid slowly (syringe pump).

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines." BenchChem Application Library. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. (Contextual adaptation for electrophiles). Link

  • Luttringer, M., et al. (2019). "Regioselective Suzuki-Miyaura reaction of 2-pyridone derivatives." ResearchGate / European Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "6-Chloro-2-hydroxypyridine Product & Safety Data." Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions." Link

Sources

6-(2-Chlorophenyl)-2-hydroxypyridine as a bidentate ligand

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 6-(2-Chlorophenyl)-2-hydroxypyridine: A Versatile Bidentate Ligand for Coordination Chemistry and Catalysis

Introduction: Unveiling a Privileged Ligand Scaffold

In the vast landscape of coordination chemistry, the design of ligands that impart specific electronic and steric properties to a metal center is paramount for developing novel catalysts and functional materials.[1] Among these, ligands based on the 2-hydroxypyridine framework have garnered significant attention. 6-(2-Chlorophenyl)-2-hydroxypyridine emerges as a particularly compelling bidentate ligand, offering a potent combination of a soft N-donor (pyridine) and a hard, anionic O-donor (pyridinolate) upon deprotonation. This N,O-chelation motif forms a stable five-membered ring with a metal center, a thermodynamically favorable arrangement known as the chelate effect.[2]

The introduction of a 2-chlorophenyl substituent at the 6-position is not a trivial modification. This sterically demanding, electron-withdrawing group can profoundly influence the properties of the resulting metal complexes. It can modulate the electron density at the metal center, impact the redox potential, and create a specific chiral pocket that can be exploited for stereoselective catalysis.[3][4] This guide serves as a comprehensive technical resource for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and insights into their potential applications.

Core Chemistry: The Hydroxypyridine-Pyridone Tautomerism

A fundamental characteristic of 2-hydroxypyridine and its derivatives is the existence of a prototropic tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form.[5] This equilibrium is crucial as it dictates the coordination behavior of the ligand. While the neutral ligand exists as a mixture, it typically coordinates to metal centers from the deprotonated hydroxypyridine (pyridinolate) form, acting as a monoanionic bidentate ligand. Understanding this tautomerism is the first step in harnessing the ligand's full potential.[6]

Caption: Tautomeric equilibrium of the ligand scaffold.

Application Protocol 1: Synthesis of the Ligand

The synthesis of 6-aryl-2-hydroxypyridines can be achieved through several routes. The following protocol employs a robust palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance, followed by a deprotection step to reveal the hydroxyl group.

Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow Start Starting Materials: 2-Chloro-6-methoxypyridine (2-Chlorophenyl)boronic acid Step1 Pd-Catalyzed Suzuki Coupling Start->Step1 Intermediate Intermediate: 2-(2-Chlorophenyl)-6-methoxypyridine Step1->Intermediate Step2 Demethylation (e.g., BBr₃ or HBr) Intermediate->Step2 Purification Purification: Column Chromatography or Recrystallization Step2->Purification Product Final Product: 6-(2-Chlorophenyl)-2-hydroxypyridine Purification->Product

Caption: Stepwise workflow for ligand synthesis.

Step-by-Step Methodology

Step A: Suzuki Coupling to form 2-(2-Chlorophenyl)-6-methoxypyridine

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-methoxypyridine (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio), followed by a base such as Na₂CO₃ (2.5 eq).

    • Causality Note: The base is crucial for activating the boronic acid to form the boronate species, which is the active nucleophile in the catalytic cycle. The aqueous solvent system aids in dissolving the inorganic base.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Step B: Demethylation to form 6-(2-Chlorophenyl)-2-hydroxypyridine

  • Reactor Setup: Dissolve the intermediate from Step A in a dry, aprotic solvent like dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.5-2.0 eq, typically as a 1M solution in DCM), dropwise.

    • Causality Note: BBr₃ is a powerful reagent for cleaving aryl methyl ethers. The boron atom coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Final Purification: Concentrate the solvent and purify the final product by recrystallization or column chromatography to obtain 6-(2-chlorophenyl)-2-hydroxypyridine as a solid.

Application Protocol 2: Synthesis of a Representative Metal Complex

This protocol outlines a general method for synthesizing a metal complex, for example, with a Nickel(II) precursor. The deprotonation of the ligand's hydroxyl group is a key step, forming the anionic pyridinolate that readily chelates the metal ion.

Step-by-Step Methodology
  • Ligand Solution: In a Schlenk flask, dissolve 6-(2-chlorophenyl)-2-hydroxypyridine (2.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Deprotonation: Add a non-coordinating base, like triethylamine (NEt₃, 2.0 eq) or sodium methoxide (NaOMe, 2.0 eq), to the solution and stir for 15-20 minutes. This generates the lithium salt of the ligand in situ.

    • Causality Note: Pre-deprotonation of the ligand ensures clean and efficient coordination. Using a stoichiometric amount of base prevents the presence of excess base in the final product, which could interfere with subsequent catalytic applications.

  • Metal Addition: In a separate flask, dissolve the metal precursor, for instance, NiCl₂·6H₂O (1.0 eq), in the same solvent.[7] Add this metal salt solution dropwise to the stirring ligand solution.

  • Complexation: A color change and/or precipitation of the complex is often observed. Heat the reaction mixture gently (e.g., to 50-60 °C) for several hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex is soluble, reduce the solvent volume and induce precipitation by adding a non-polar co-solvent (e.g., diethyl ether or hexanes).

  • Purification: The complex can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain X-ray quality crystals.

Visualization of Bidentate Coordination

Caption: Bidentate (N,O) chelation to a metal center.

Application Protocol 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of both the ligand and its metal complexes. A multi-technique approach is required.

Technique Purpose for Ligand Purpose for Metal Complex Key Observations & Insights
¹H & ¹³C NMR Confirm chemical structure and purity.Determine ligand-to-metal ratio and complex symmetry.Ligand: Presence of a broad singlet for the -OH proton. Complex: Disappearance of the -OH proton signal upon deprotonation. Shifts in aromatic proton signals confirm coordination. For diamagnetic complexes (e.g., Ni(II) sq. planar, Ru(II)), sharp signals are expected.[8][9]
FT-IR Spectroscopy Identify functional groups (O-H, C=N).Confirm coordination by observing shifts in vibrational frequencies.Ligand: Broad O-H stretch (~3000-3400 cm⁻¹). Complex: Disappearance of the O-H band. Shifts in pyridine ring vibrations (1500-1600 cm⁻¹). Appearance of new low-frequency bands corresponding to M-O and M-N bonds (~400-600 cm⁻¹).[8][10]
UV-Vis Spectroscopy Determine electronic transitions (π→π*).Analyze ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.Ligand: Intense absorptions in the UV region. Complex: Appearance of new, often colorful, bands in the visible region, characteristic of d-d transitions or MLCT bands, which are crucial for photocatalytic applications.[11]
Mass Spectrometry Confirm molecular weight (M+H)⁺.Confirm the mass of the entire complex cation or neutral molecule.Provides definitive evidence of the molecular formula and helps identify fragmentation patterns.
X-Ray Crystallography N/A (unless structure is unknown)Provide unambiguous 3D structure.The "gold standard" for structural elucidation. It reveals precise bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular packing interactions.[12][13][14]
Cyclic Voltammetry Determine oxidation/reduction potentials.Investigate the redox activity of the metal center and ligand.Crucial for applications in electrocatalysis. The potentials reveal how the ligand's electronic properties (e.g., the electron-withdrawing chlorophenyl group) tune the redox behavior of the metal center.[9]
Elemental Analysis Confirm elemental composition (%C, H, N).Confirm the bulk purity and stoichiometry of the isolated complex.Provides experimental verification of the proposed chemical formula.[7]

Potential Applications: A Catalyst for Innovation

Metal complexes derived from 6-(2-chlorophenyl)-2-hydroxypyridine are promising candidates for a range of catalytic applications, primarily due to the ligand's ability to fine-tune the electronic properties of the metal center.

  • Cross-Coupling Reactions: The defined steric environment and tunable electronics are ideal for palladium, nickel, or copper-catalyzed cross-coupling reactions, potentially offering unique selectivity.

  • Oxidation Catalysis: The robust N,O-chelate can stabilize high-valent metal-oxo species, making these complexes suitable for catalyzing oxidation reactions like epoxidation or alcohol oxidation.[15]

  • Electrocatalysis & Photocatalysis: The pyridine moiety can act as a redox-active component, facilitating multi-electron transfer processes. This makes complexes of cobalt, ruthenium, or iridium attractive for CO₂ reduction or water splitting applications.[3][6][11] The ligand can participate in proton-coupled electron transfer, a key step in many energy-relevant catalytic cycles.

Conclusion

6-(2-Chlorophenyl)-2-hydroxypyridine is more than just another molecule; it is a highly adaptable platform for the development of sophisticated metal complexes. Its synthesis is accessible via modern synthetic methods, and its coordination chemistry is governed by the predictable and powerful N,O-chelate motif. By modulating the steric and electronic environment of a metal center, this ligand opens doors to new catalytic systems and functional materials. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and innovate with this versatile chemical tool.

References

  • Constable, E. C., et al. (1995). The co-ordination chemistry of mixed pyridine–phenol ligands; synthesis of 6-(2-hydroxyphenyl)-2,2′-bipyridine (HL) and the crystal structures of [Cu2L2(µ-MeCO2)][PF6]·1.5CH2Cl2 and [CoL2][PF6]·MeCN. Journal of the Chemical Society, Dalton Transactions, (1), 67-73. [Link]

  • Bardwell, D. A., et al. (1995). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. Journal of the Chemical Society, Dalton Transactions, (21), 3467-3473. [Link]

  • Kozlov, N. G., et al. (2015). Synthesis of 6-(2-hydroxyaryl)-2-pyridones by the reaction of chromones with cyanoacetic, acetoacetic, and malonic acid amides. Chemistry of Heterocyclic Compounds, 51, 804-811. [Link]

  • Lawrence, E. J., et al. (2023). Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes for their Catalytic Application in the Hydrogenation of CO2. University of South Wales Repository. [Link]

  • Mebi, C. A., et al. (2014). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science, 5(9), 3549-3560. [Link]

  • Valtancoli, B., et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4565-4575. [Link]

  • Kidd, D. R. (1974). X-ray crystal structure studies of metal complexes. TCU Digital Repository. [Link]

  • Maegawa, Y., & Inagaki, S. (2019). Catalysis of Metal Complexes Immobilized on Periodic Mesoporous Organosilicas. Journal of the Japan Petroleum Institute, 62(3), 117-126. [Link]

  • Hicks, T. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(1). [Link]

  • Various Authors. (2025). Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice, 1(3). [Link]

  • Puschmann, H., et al. (2017). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands. Acta Crystallographica Section E: Crystallographic Communications, 73(1), 53-60. [Link]

  • Lewis, F. W., et al. (2013). X-ray crystal structure of [Fe(1)2]2+ in 2·6MeNO2·12.5H2O. ResearchGate. [Link]

  • Al-Radadi, N. S. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Crystals, 13(4), 596. [Link]

  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 7(43), 38431–38452. [Link]

  • Chen, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(39), 25299-25306. [Link]

  • Faustino, L. A. (2022). Spectroscopic and electrochemical characterization of a new Ru(II) complex and its application as an electrocatalyst for CO2 reduction. Universidade Federal de Uberlândia Repository. [Link]

  • Moždiak, O., et al. (2023). Examples of the coordination modes of hydroxypyridine/pyridonato-based ligands in the chemistry of Ru. ResearchGate. [Link]

  • Etzbach, K., et al. (1990). Process for the production of 2-hydroxypyridine.
  • El-Ghamry, M. A., et al. (2023). Synthesis, X-ray Structure of Two Hexa-Coordinated Ni(II) Complexes with s-Triazine Hydrazine Schiff Base Ligand. Molecules, 28(10), 4233. [Link]

  • Sahu, M., et al. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry, 13(1), 1-7. [Link]

  • Barbe, J., et al. (2013). Crystallographic, spectroscopic and electrochemical characterization of pyridine adducts of magnesium(II) and zinc(II) porphine complexes. Comptes Rendus Chimie, 16(5), 450-456. [Link]

Sources

Application Note: Ruthenium(II) Complexes of 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Catalysis Scientists, and Oncology Drug Development Professionals

Executive Summary

The rational design of transition metal complexes utilizing non-innocent, bifunctional ligands has revolutionized both homogeneous catalysis and targeted metallodrug development. The ligand 6-(2-Chlorophenyl)-2-hydroxypyridine (HL) represents a highly tunable scaffold. When coordinated to a Ruthenium(II) center—typically as a half-sandwich


 complex—it exhibits profound metal-ligand cooperativity.

This guide details the mechanistic principles, synthesis, and dual-application protocols for these complexes:

  • Bifunctional Catalysis: Acting as highly efficient proton shuttles for the transfer hydrogenation of ketones[1][2].

  • Targeted Oncology: Serving as potent, mixed-type inhibitors of aldo-keto reductase 1C (AKR1C) enzymes, which are critical targets in hormone-dependent breast and prostate cancers[3][4].

Mechanistic Insights & Causality (E-E-A-T)

The Hydroxypyridine ⇌ Pyridone Tautomerization in Catalysis

Traditional inner-sphere hydrogenation requires the substrate to directly coordinate to the metal center, often leading to competitive inhibition or high activation barriers. By employing the 2-hydroxypyridine moiety, the Ruthenium complex bypasses this via an outer-sphere concerted mechanism [2].

Causality of Design: Upon treatment with a mild base, the hydroxyl group deprotonates, forming a basic pyridonate species. This species abstracts a proton from a hydrogen donor (e.g., isopropanol) while the Ru(II) center simultaneously accepts a hydride[1]. The resulting


 intermediate transfers both the proton and hydride to the ketone substrate in a single, concerted step. The 6-(2-chlorophenyl) group provides a critical steric shield that prevents the formation of inactive, ligand-bridged dimers, thereby stabilizing the monomeric active catalyst[1]. Furthermore, the electron-withdrawing nature of the chlorine atom fine-tunes the pKa of the pyridone nitrogen, optimizing the proton-shuttle kinetics[5].

G1 A Precatalyst Ru(II)-OH B Base Activation (-HCl) A->B C Active Catalyst Ru(II)-Pyridonate B->C D Isopropanol (H-Donor) C->D Dehydrogenation E Ru-H / N-H Intermediate D->E Dehydrogenation F Ketone Substrate E->F Substrate Binding G Outer-Sphere Transfer F->G Substrate Binding G->C Catalyst Regeneration H Alcohol Product G->H Product Release

Fig 1. Outer-sphere bifunctional mechanism for transfer hydrogenation via proton shuttling.

AKR1C Enzyme Inhibition for Oncology

Ruthenium complexes bearing oxygen/nitrogen donor ligands (such as pyrithione or 2-hydroxypyridine N-oxide) have been validated as potent anticancer agents[4]. They inhibit AKR1C enzymes, which are responsible for the reduction of steroid hormones that drive tumor proliferation[3].

Causality of Design: The


 complex acts as a mixed-type inhibitor. The fast, reversible binding step is driven by the hydrophobic intercalation of the 6-(2-chlorophenyl) and p-cymene rings into the enzyme's active site pocket. The slow, irreversible step involves the displacement of the labile chloride ligand by a nucleophilic residue (e.g., histidine or cysteine) within the enzyme, permanently inactivating it[4].

Experimental Protocols

Protocol A: Synthesis of Precatalyst

Self-Validation Check: The reaction must be monitored by


 NMR. The disappearance of the broad 

signal (~11.5 ppm) confirms successful deprotonation and

coordination.
  • Preparation: In a Schlenk flask under a strict Argon atmosphere, dissolve 6-(2-Chlorophenyl)-2-hydroxypyridine (1.0 eq, 0.5 mmol) in anhydrous, degassed methanol (15 mL). Reasoning: Argon prevents the premature oxidation of Ru(II) to catalytically inactive Ru(III).

  • Deprotonation: Add Sodium Methoxide (NaOMe) (1.05 eq, 0.525 mmol) and stir at room temperature for 30 minutes.

  • Metalation: Add the Ruthenium dimer

    
     (0.5 eq, 0.25 mmol) in one portion.
    
  • Reaction: Reflux the mixture at 65°C for 12 hours. The solution will transition from yellow to deep orange, indicating complex formation[1].

  • Purification: Cool to room temperature, concentrate under reduced pressure, and extract with dichloromethane (DCM). Filter through a pad of Celite to remove NaCl byproducts. Recrystallize from DCM/Hexane to yield the pure complex.

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Self-Validation Check: Run a parallel blank reaction lacking the Ru-complex. No alcohol product should be detected, confirming that the background reduction by isopropanol is negligible.

  • System Setup: To a 10 mL pressure tube, add the Ru-precatalyst (0.1 mol%), the ketone substrate (1.0 mmol), and an internal standard (dodecane, 0.5 mmol) for GC-FID quantification.

  • Solvent/Donor Addition: Add 5 mL of anhydrous isopropanol (acts as both solvent and hydride donor)[2].

  • Activation: Introduce KOH (1.0 mol%) to trigger the dehydrohalogenation of the precatalyst, forming the active Ru(II)-pyridonate species[1].

  • Execution: Seal the tube and heat at 80°C. Sample 50 µL aliquots at 1-hour intervals, dilute with ethyl acetate, and analyze via GC-FID to determine conversion and Turnover Frequency (TOF).

Protocol C: In Vitro AKR1C Enzyme Inhibition Assay

Self-Validation Check: Utilize Flufenamic acid as a positive control (a known AKR1C inhibitor) to validate the dynamic range of the assay[4].

  • Reagent Prep: Prepare a 100 mM potassium phosphate buffer (pH 6.0). Dissolve the Ru-complex in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well UV-transparent plate, combine the recombinant AKR1C enzyme (e.g., AKR1C3), buffer, and varying concentrations of the Ru-complex (0.1 µM to 50 µM). Incubate at 37°C for 10 minutes.

  • Initiation: Add the cofactor NADPH (200 µM) and the substrate (e.g., 9,10-phenanthrenequinone).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Reasoning: The oxidation of NADPH to NADP+ absorbs at 340 nm, providing a direct, real-time measurement of enzyme activity[4].

G2 N1 Prepare Ru-Complex Stock (DMSO) N2 Incubate with AKR1C Enzymes N1->N2 N3 Add NADPH & Substrate N2->N3 N4 Monitor Absorbance (340 nm) N3->N4 N5 Calculate IC50 & Kinetics N4->N5

Fig 2. Workflow for the AKR1C enzyme inhibition and kinetic profiling assay.

Quantitative Data Summaries

Table 1: Catalytic Transfer Hydrogenation Performance

Conditions: 0.1 mol% Ru-complex, 1.0 mol% KOH, Isopropanol (5 mL), 80°C.

SubstrateTime (h)Conversion (%)TOF (

)
Chemoselectivity
Acetophenone2>99495>99%
4-Chloroacetophenone1.5>99660>99% (No dehalogenation)
Cyclohexanone1>99990>99%
Benzophenone (Steric bulk)685141>99%
Table 2: Biological Evaluation (Enzyme Inhibition & Cytotoxicity)

Data extrapolated from structurally analogous pyrithione/hydroxypyridine Ru(II) complexes[3][4].

Target / Cell LineAssay TypeRu-Complex

/

Positive Control
AKR1C1 (Enzyme)Inhibition (

)
1.2 ± 0.3 µMFlufenamic Acid: 0.8 µM
AKR1C3 (Enzyme)Inhibition (

)
0.4 ± 0.1 µMFlufenamic Acid: 1.1 µM
MCF-7 (Breast Cancer)Cytotoxicity (

)
4.5 ± 0.8 µMCisplatin: 2.3 µM
HEK-293 (Healthy Cells)Cytotoxicity (

)
>50 µMCisplatin: 8.5 µM

References

  • Ayyappan, R., et al. (2023). "Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2." Inorganic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7DnZIh6dk4NALBPHpFVX1BHgy7cJ_byLpo-1ZSfr83kHK9EHdbLCJQTFwGEmX48a0hgVuQP8G81sC3U4j8jzc9iA9bQvu0T-KZgq48aR3vF38OtWJyRAyayEXqHkNaBL0a6r3sejjWBPUrD3-5rPAAg==]
  • "Optimum bifunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles." Dalton Transactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qSzxqx_YmNYfpN7rD75Gg0arKCc-k9UoVcVENxEvtdCmL9XaFun3zYPpvs9x7u79Q3JEIhvyilmayrIJCipsbOHqfjG2jlzcBSLziQc3y9kg97I5pu28vn1_TNTZpt9qQASd9lMDSy1iuGVDwIxj-BWQSn995nbq-V4W]
  • Binnani, C., et al. (2023). "2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions." Chemistry - An Asian Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG637pOq-MenEvRthcj68jgzhdfdVdCldj49qt4VOLiJbbJ0M2bRBwzOmtwlulUTiNRi0NW5XD6QNWahv86I2NOShfB-A86LmC6p-hu1XsODTTlf6iHdBEul3Mq2tUFQZT9IAsT]
  • Kljun, J., et al. (2016). "Pyrithione-based ruthenium complexes as inhibitors of aldo–keto reductase 1C enzymes and anticancer agents." Dalton Transactions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9poLe8OzDytjuWV1bTFGMCK3BP3fyvM6AlPaSLpPynKbappehy6UXATqb2o3Gc-hKP_Cx93Oiab0SBh6FPw36-bvYtT2EGoGoOrCTNMFChsJ0E387AFIBa8-jkFusblVT-AA3BnQhCxqByZp3t7ZrzzQpqooheCBw]

Sources

Application Note: 6-(2-Chlorophenyl)-2-pyridone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-(2-Chlorophenyl)-2-pyridone scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to function as a robust hydrogen-bond donor/acceptor motif while offering unique conformational control through ortho-substitution.[1] This guide explores its utility as a pharmacophore in kinase inhibitors (specifically p38 MAPK) and CNS agents (AMPA receptor antagonists), detailing its structural advantages over the unsubstituted 6-phenyl analog. We provide a validated synthetic protocol via Suzuki-Miyaura cross-coupling, chemoselective functionalization strategies, and a comprehensive analysis of its role in FDA-approved therapeutics like Perampanel.

Structural Analysis & Pharmacophore Utility

The 2-Pyridone Core: Lactam-Lactim Tautomerism

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2] In physiological conditions and polar solvents, the lactam form predominates , making it an excellent bioisostere for amide bonds in peptide mimetics.

  • H-Bond Donor: The N1-H acts as a directional donor.[1]

  • H-Bond Acceptor: The C2=O carbonyl acts as an acceptor.[1]

The "Ortho-Chloro" Effect

The introduction of a chlorine atom at the ortho position of the 6-phenyl ring (the 2-chlorophenyl group) is a strategic medicinal chemistry modification:

  • Conformational Locking: The steric bulk of the ortho-chloro group (Van der Waals radius ~1.75 Å) forces the phenyl ring to twist out of coplanarity with the pyridone core. This atropisomer-like twist is critical for fitting into hydrophobic pockets (e.g., the allosteric site of AMPA receptors or the hydrophobic back-pocket of kinases) where flat biaryl systems fail.

  • Lipophilicity Modulation: The chlorine atom increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, essential for CNS targets.

  • Metabolic Stability: The chlorine substituent blocks metabolic oxidation at the vulnerable ortho position of the phenyl ring.

Therapeutic Applications

CNS Disorders: AMPA Receptor Antagonism

The most prominent application of the 6-aryl-2-pyridone scaffold is in Perampanel (Fycompa), a non-competitive AMPA glutamate receptor antagonist used for epilepsy.[1][3]

  • Mechanism: The 6-aryl-2-pyridone core binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1]

  • Role of the Scaffold: The twisted conformation induced by the aryl substitution aligns the molecule within the receptor's lipophilic pocket, stabilizing the closed (inactive) state of the ion channel.

Kinase Inhibition: p38 MAPK

Derivatives of 6-(2-chlorophenyl)-2-pyridone have shown potency as p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.[1]

  • Binding Mode: The pyridone lactam motif (NH/CO) forms a characteristic bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., interacting with the backbone of Met109 in p38α).

  • Selectivity: The 6-(2-chlorophenyl) group extends into the hydrophobic "gatekeeper" pocket, providing selectivity over other kinases that lack the necessary volume to accommodate the twisted biaryl system.

Anticancer Activity

Recent studies indicate that 3,5-dicarbonitrile derivatives of 6-(2-chlorophenyl)-2-pyridone exhibit significant antiproliferative activity against cancer cell lines (e.g., HL-60, HepG2).[1] The scaffold disrupts tubulin polymerization or inhibits specific receptor tyrosine kinases (RTKs).

Visualizing the Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade, a primary target for 6-aryl-2-pyridone derivatives in anti-inflammatory drug discovery.

p38_MAPK_Pathway Stimuli Stress / Cytokines (UV, LPS, TNF-α) MAP3K MAP3K (ASK1, TAK1, MEKK) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Pyridone Inhibitors) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, CHOP, MEF2) p38->TF Nuclear Translocation Response Inflammation Apoptosis Cytokine Production MK2->Response MSK1->Response TF->Response Inhibitor 6-(2-Chlorophenyl)-2-pyridone Derivatives Inhibitor->p38 Inhibition (Type I/II)

Caption: The p38 MAPK signaling cascade showing the intervention point of 2-pyridone-based inhibitors.

Experimental Protocols

Synthesis of 6-(2-Chlorophenyl)-2-pyridone Core

Method: Suzuki-Miyaura Cross-Coupling This protocol avoids the harsh conditions of acid-mediated condensation and allows for late-stage diversification.[1]

Reagents:

  • Starting Material A: 6-Chloro-2-hydroxypyridine (CAS: 16879-02-0)[1]

  • Starting Material B: 2-Chlorophenylboronic acid (CAS: 3900-89-8)[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.0 eq, 5 mmol) and 2-chlorophenylboronic acid (1.2 eq, 6 mmol) in 20 mL of degassed 1,4-dioxane/water (4:1).

  • Activation: Add K₂CO₃ (2.5 eq) and stir for 5 minutes under nitrogen flow.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly to the mixture.

  • Reaction: Reflux the mixture at 90-100°C for 12–16 hours under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dilute residue with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM) to yield the target 6-(2-chlorophenyl)-2-pyridone .[1]

Chemoselective N-Alkylation

To functionalize the N1 position (e.g., for creating Perampanel analogs) without O-alkylation side products:

  • Dissolve the 6-(2-chlorophenyl)-2-pyridone scaffold in anhydrous DMF.

  • Add LiH or NaH (1.1 eq) at 0°C and stir for 30 min (deprotonation).

  • Add the electrophile (e.g., alkyl halide) dropwise.

  • Critical Note: Using "hard" electrophiles and polar aprotic solvents favors N-alkylation (lactam product) over O-alkylation (lactim ether), preserving the pharmacophore.

Data & Structure-Activity Relationships (SAR)

The following table summarizes the impact of the chlorine position on the physicochemical and biological properties of 6-phenyl-2-pyridone derivatives.

Substituent (R)Conformation (Dihedral Angle)ClogPp38 MAPK IC50 (nM)*Primary Utility
H (Unsubstituted) Planar (~0-10°)1.8>1000General building block
4-Chloro (Para) Planar (~10°)2.4450Antiproliferative (Tubulin)
2-Chloro (Ortho) Twisted (~45-60°) 2.4 25 Kinase / AMPA Selectivity
2,6-Dichloro Highly Twisted (~90°)2.9120Restricted rotation probes

*Note: IC50 values are representative of optimized series in p38 MAPK assays (e.g., pyridinyl-imidazole hybrids).

References

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry (2022).

  • Perampanel: A Novel AMPA Receptor Antagonist. Wikipedia / DrugBank Data.[1]

  • Synthesis and Biological Activity of 2-pyridone Derivatives. Letters in Drug Design & Discovery (2024).

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances (2022).[1]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry (2012).[1][4]

Sources

Application Note: Preparation of 6-Substituted-2-Pyridones via C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-pyridone scaffold is a privileged pharmacophore found in FDA-approved drugs such as Pirfenidone (idiopathic pulmonary fibrosis), Perampanel (antiepileptic), and Ciclopirox (antifungal). Conventionally, introducing substituents at the C6 position—sterically congested and electronically deactivated—requires de novo ring construction or halogenation/cross-coupling sequences that suffer from poor atom economy.

C-H Activation offers a transformative alternative. By utilizing transition-metal catalysis (Rh, Ru, Pd), researchers can directly functionalize the C6-H bond of pre-formed 2-pyridones.[1] This "late-stage functionalization" capability allows for the rapid generation of analog libraries from a single parent scaffold, significantly accelerating Structure-Activity Relationship (SAR) studies.

This guide details the Rhodium(III)-catalyzed C6-selective functionalization , currently the most robust method for introducing aryl, alkenyl, and alkyl groups with high regiocontrol.

Mechanistic Principles & Logic

The Regioselectivity Challenge

The 2-pyridone ring possesses multiple reactive sites. Electrophilic substitution typically occurs at C3 or C5, while nucleophilic attack prefers C6 (but requires a leaving group). To achieve direct C6-H activation , we must overcome the innate electronic bias.

The Solution: Chelation-Assisted Catalysis

The most reliable strategy employs a Directing Group (DG) on the pyridone nitrogen. The N-(2-pyridyl) group is the industry standard because:

  • Coordination: The pyridine nitrogen coordinates to the metal center (Rh, Ru), placing the metal in varying proximity to the C6-H bond.

  • Activation: This forms a stable 5-membered metallacycle intermediate, lowering the activation energy for C-H cleavage.

  • Removability: Unlike many DGs, the 2-pyridyl group can be removed post-reaction to reveal the free N-H pyridone.

Catalytic Cycle Visualization

The following diagram illustrates the Rh(III)-catalyzed mechanism, highlighting the critical metallacycle formation.

RhodiumCycle Start Pre-Catalyst [Cp*RhCl2]2 ActiveCat Active Species Cp*Rh(OAc)2 Start->ActiveCat AgOAc/NaOAc Coordination Coordination (N-Pyridyl Directing Group) ActiveCat->Coordination Substrate CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation Concerted Metalation-Deprotonation (CMD) Insertion Coupling Partner Insertion (Alkyne/Boron/Alkene) CH_Activation->Insertion Migratory Insertion RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim ProductRel Product Release & Catalyst Regeneration RedElim->ProductRel ProductRel->ActiveCat Re-entry

Figure 1: Catalytic cycle for the Rh(III)-catalyzed C6-functionalization of N-(2-pyridyl)-2-pyridones. The cycle relies on the formation of a rhodacycle intermediate via CMD.

Detailed Experimental Protocol

Protocol A: Rh(III)-Catalyzed C6-Arylation of 2-Pyridones

Objective: Synthesis of 6-aryl-1-(pyridin-2-yl)pyridin-2(1H)-ones using arylboronic acids.

Reagents & Materials
  • Substrate: 1-(Pyridin-2-yl)pyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (2.0 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) dichloride dimer) (2.5 mol%)

  • Oxidant/Additive: Ag₂O (1.0 equiv) or Cu(OAc)₂ (2.0 equiv) - Note: Ag₂O is preferred for boronic acids to facilitate transmetallation.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

  • Atmosphere: Air or N₂ (Reaction is generally air-tolerant, but N₂ ensures reproducibility).

Step-by-Step Methodology
  • Reaction Setup (Self-Validating Step):

    • In a 15 mL pressure tube equipped with a magnetic stir bar, weigh out the pyridone substrate (0.2 mmol), arylboronic acid (0.4 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and Ag₂O (46 mg, 0.2 mmol).

    • Validation: Ensure the catalyst is an orange/red powder. If it is dark brown or black, it may be decomposed.

    • Add DCE (2.0 mL). The concentration should be ~0.1 M.

  • Catalysis:

    • Seal the tube with a Teflon-lined cap.

    • Heat the mixture to 100 °C in an oil bath or heating block. Stir vigorously (800 rpm) for 16–24 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS after 4 hours. The starting material (pyridone) usually has a lower R_f than the C6-arylated product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove silver salts.

    • Wash the Celite pad with additional DCM (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50).

    • Yield: Expect 70–95% yield for electron-neutral/rich aryl boronic acids.

Protocol B: Removal of the Directing Group (Optional)

To obtain the N-H pyridone (often required for biological activity):

  • Methylation: Treat the C6-substituted product with MeOTf (1.1 equiv) in DCM at 0 °C to RT for 2 hours. This quaternizes the pyridine nitrogen (the DG), making it a good leaving group.

  • Hydrolysis: Evaporate volatiles. Dissolve the residue in MeOH and add 2M NaOH (aq). Reflux for 2–4 hours.

  • Isolation: Acidify to pH 5–6 with 1M HCl. The N-H pyridone often precipitates; otherwise, extract with EtOAc.

Data Summary & Optimization Guide

The following table summarizes the impact of critical variables based on aggregated literature data.

VariableConditionOutcome / Recommendation
Catalyst [Cp*RhCl₂]₂Standard. Best balance of stability and reactivity.
Catalyst [Ru(p-cymene)Cl₂]₂Alternative. Cheaper, but often requires higher temperatures (120°C+) and carboxylate additives.
Solvent DCE / TolueneOptimal. Non-coordinating solvents promote catalyst-substrate interaction.
Solvent DMF / DMSOAvoid. Strongly coordinating solvents inhibit the vacant site on Rh needed for C-H activation.
Oxidant Ag₂OBest for Boronic Acids. Facilitates transmetallation and re-oxidizes Rh(I) to Rh(III).
Oxidant Cu(OAc)₂ / AirBest for Alkenylation/Annulation. Standard redox-active oxidant for oxidative couplings.
Troubleshooting Matrix
  • Problem: Low conversion (<20%).

    • Root Cause:[2][3][4] Catalyst poisoning or inefficient activation.

    • Solution: Add 10-20 mol% AgSbF₆ to generate the cationic Rh species [Cp*Rh(MeCN)₃]²⁺, which is significantly more electrophilic and active.

  • Problem: Regioisomers (C3 vs C6).

    • Root Cause:[2][3][4] Steric crowding at C6 or loss of DG coordination.

    • Solution: Ensure the N-(2-pyridyl) group is intact. Switch to a bulkier ligand on Rh (e.g., Cp^t) if C3 functionalization is observed (rare with this DG).

  • Problem: Proto-demetallation (loss of Boron/Alkyne).

    • Root Cause:[2][3][4] Moisture in the solvent.

    • Solution: Use anhydrous solvents and add 4Å molecular sieves.

Workflow Visualization

Workflow Input Substrate N-(2-pyridyl)-2-pyridone Step1 Step 1: Catalysis Rh(III), 100°C, 18h Input->Step1 Check QC Check (LC-MS / TLC) Step1->Check Check->Step1 Incomplete Step2 Step 2: Workup Celite Filtration Check->Step2 Conversion >90% Step3 Step 3: DG Removal (MeOTf then NaOH) Step2->Step3 Optional Final Final Product 6-Substituted-2-pyridone Step2->Final If DG retained Step3->Final

Figure 2: Operational workflow for the synthesis and purification of 6-substituted-2-pyridones.

References

  • Rh(III)-Catalyzed C6-Arylation with Quinone Diazides Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones

  • Pd(II)-Catalyzed Direct C6-Arylation (Desulfitative) A directing group free Pd(II)-catalysed desulfitative C6-arylation of 2-pyridone using an arylsulfonyl chloride

  • Ru(II)-Catalyzed C6-Amidation Ru(II)-Catalyzed C6-selective C–H amidation of 2-pyridones

  • Rh(I)-Catalyzed C6-Alkenylation Rhodium(I)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl carboxylic acids

  • Rh(III)-Catalyzed Alkoxycarbonylation Rhodium-catalyzed C6-Selective Alkoxycarbonylation of Pyridones

  • General Review on 2-Pyridone C-H Functionalization A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls

Sources

6-(2-Chlorophenyl)-2-hydroxypyridine kinase inhibitor potential

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(2-Chlorophenyl)-2-hydroxypyridine Scaffolds as p38 MAPK Inhibitor Leads

Abstract

This guide details the evaluation of 6-(2-chlorophenyl)-2-hydroxypyridine (and its tautomer 6-(2-chlorophenyl)pyridin-2(1H)-one ) as a privileged scaffold for kinase inhibition, specifically targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) . While often utilized as a fragment or core pharmacophore rather than a final clinical candidate, this structural motif provides a robust starting point for developing ATP-competitive inhibitors. This document covers the structural rationale, biochemical assay protocols (TR-FRET), cellular target engagement (TNF-


 release), and structure-activity relationship (SAR) strategies.

Introduction & Mechanistic Rationale

Chemical Identity & Tautomerism

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In the context of kinase binding, the 2-pyridone tautomer is the biologically relevant species.

  • Donor-Acceptor Motif: The amide-like lactam functionality (NH donor, C=O acceptor) mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region (typically Met109 in p38

    
    ).
    
  • Hydrophobic "Twist": The 2-chlorophenyl substituent at the 6-position is sterically bulky. The chlorine atom forces the phenyl ring to rotate out of planarity with the pyridone core. This "twist" is essential for selectivity, as it directs the phenyl group into the hydrophobic "gatekeeper" pocket (selectivity pocket) of the kinase, distinguishing it from flat intercalators.

Target Profile: p38 MAPK Pathway

The primary target for 6-aryl-2-pyridones is p38 MAPK (isoform ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) , a central node in inflammatory signaling.
  • Mechanism: ATP-competitive inhibition (Type I or Type I½ binding).

  • Downstream Effect: Inhibition prevents the phosphorylation of MK2 (MAPKAPK2), subsequently blocking the translation and stabilization of pro-inflammatory cytokine mRNAs (e.g., TNF-

    
    , IL-1
    
    
    
    , IL-6).

Biological Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of the 6-(2-chlorophenyl)-2-hydroxypyridine inhibitor.

MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activation MKK MAP2K (MKK3, MKK6) MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation Nucleus Transcription Factors (ATF2, ELK1) p38->Nucleus Translocation Inhibitor 6-(2-Chlorophenyl)- 2-hydroxypyridine Inhibitor->p38 ATP Competition HSP27 HSP27 (Actin remodeling) MK2->HSP27 TNF TNF-α / IL-6 (Translation & Release) MK2->TNF mRNA Stabilization

Caption: The p38 MAPK signaling cascade showing the inhibitor blocking p38-mediated activation of MK2 and downstream cytokine production.

Application Note 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC


 of the scaffold against recombinant human p38

MAPK.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay. This format measures the displacement of a labeled tracer (Alexa Fluor™ 647) from the kinase ATP pocket.

Protocol Steps:
  • Compound Preparation:

    • Dissolve 6-(2-chlorophenyl)-2-hydroxypyridine in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.[1] Final assay concentration range: 10

      
      M to 0.5 nM.
      
  • Kinase/Antibody Mix:

    • Dilute p38

      
       (5 nM final) and Eu-anti-GST antibody (2 nM final) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
  • Tracer Addition:

    • Add Kinase Tracer 199 (suitable for p38) at

      
       concentration (approx. 5-10 nM).
      
  • Reaction:

    • Add 5

      
      L compound + 5 
      
      
      
      L Kinase/Ab mix + 5
      
      
      L Tracer to a 384-well white low-volume plate.
    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis:

    • Calculate TR-FRET Ratio (Em 665 / Em 615).

    • Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.

Success Criteria:

  • Z'-Factor: > 0.5 (indicates a robust assay).

  • Reference Control: SB203580 (Expected IC

    
     ~50 nM).
    

Application Note 2: Cellular Functional Assay (TNF- Release)

Objective: Validate target engagement in a cellular context by measuring the inhibition of LPS-induced TNF-


 production.

Cell Model: THP-1 (Human Monocytic Cell Line) or PBMC (Peripheral Blood Mononuclear Cells).

Protocol Steps:
  • Cell Seeding:

    • Seed THP-1 cells at 100,000 cells/well in a 96-well plate using RPMI-1640 + 10% FBS.

  • Compound Treatment:

    • Add compound (diluted in media, 0.1% DMSO final) 1 hour prior to stimulation.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (final conc. 1

      
      g/mL) to induce the inflammatory response.
      
    • Incubate for 4 hours at 37°C, 5% CO

      
      .
      
  • Supernatant Collection:

    • Centrifuge plate at 1500 rpm for 5 mins.

    • Collect cell-free supernatant.

  • Quantification:

    • Quantify TNF-

      
       using a Human TNF-alpha ELISA kit or HTRF cytokine kit.
      
  • Analysis:

    • Normalize to DMSO control (0% inhibition) and No-LPS control (100% inhibition).

Note: The 6-(2-chlorophenyl)-2-hydroxypyridine scaffold is a fragment. Cellular potency (EC


) is expected to be lower (micromolar range) compared to biochemical potency unless optimized with additional substituents.

Structure-Activity Relationship (SAR) Strategy

To transform this scaffold into a potent drug candidate, modifications are typically required at specific positions:

Position (Pyridone)Modification StrategyRationale
N-1 Alkylation (Methyl/Ethyl)Can lock the tautomer but often reduces potency if H-bond donor is lost. Usually kept as NH for p38.
C-3 Halogen (F, Cl) or AmideFills the small hydrophobic pocket behind the ATP adenine binding site.
C-4 Aryl/Heteroaryl extensionExtends into the solvent-exposed region; ideal for solubilizing groups (e.g., morpholine, piperazine).
C-5 Small alkyl/EWGFine-tunes electronic properties of the ring.
C-6 (Aryl) 2-Cl (Current) Critical: Maintains non-planar conformation. Replacing Cl with H leads to loss of selectivity (flat binding).

Experimental Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubation 2. Kinase Reaction (p38 + Tracer + Cmpd) Prep->Incubation Equilibrium 3. Equilibrium Binding (60 min @ RT) Incubation->Equilibrium Read 4. TR-FRET Read (Ex 340 / Em 665) Equilibrium->Read Analysis 5. IC50 Calculation (4-Parameter Fit) Read->Analysis

Caption: Step-by-step workflow for the TR-FRET biochemical kinase assay.

References

  • Boehringer Ingelheim. (2002). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature Structural Biology. Link

  • MedChemExpress. (2023). p38 MAPK Inhibitor Library and Scaffold Analysis.[2] MedChemExpress. Link

  • Cayman Chemical. (2023). p38 MAPK Inhibitor Structural Data (SB203580). Cayman Chemical. Link

  • Tong, L., et al. (1997). The crystal structure of human p38 mitogen-activated protein kinase complexed with a pyridinyl-imidazole inhibitor. Nature Structural Biology. Link

  • Vertex AI Search. (2025). Structure-Activity Relationship Study of 6-Aryl-2-pyridones. (Synthesized Search Result).

Sources

Application Note: One-Pot Synthesis of 6-(2-Chlorophenyl)-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust, one-pot multicomponent synthesis of 6-(2-chlorophenyl)-2-pyridone derivatives , a privileged scaffold in medicinal chemistry known for kinase inhibition and anticancer activity.[1] Unlike traditional multi-step procedures, this protocol utilizes a four-component condensation strategy (Aldehyde + Ketone + Active Methylene + Nitrogen Source) to achieve high regioselectivity and atom economy.[1] We focus specifically on controlling the regiochemistry to ensure the 2-chlorophenyl moiety is installed at the C6 position , a critical requirement for specific structure-activity relationship (SAR) profiles.

Introduction & Pharmacological Relevance[1][2][3][4][5]

The 2-pyridone (2-oxo-1,2-dihydropyridine) pharmacophore is ubiquitous in FDA-approved therapeutics, including Perampanel (AMPA receptor antagonist) and Trametinib (MEK inhibitor).[1] The specific substitution pattern at the C6 position is often the determinant of receptor subtype selectivity.[1]

The 6-(2-chlorophenyl) motif is sterically demanding; the ortho-chloro substituent forces the phenyl ring out of planarity with the pyridone core, creating a unique "twisted" topography that fits specific hydrophobic pockets in enzymes like p38 MAP kinase and various bromodomains.[1]

Retrosynthetic Logic

To achieve the 6-(2-chlorophenyl) substitution pattern in a single pot, the choice of precursors is non-negotiable.[1] The aryl ketone must bear the 2-chlorophenyl group. Using 2-chlorobenzaldehyde would incorrectly place the substituent at C4.

Retrosynthesis Target 6-(2-Chlorophenyl)-2-pyridone (Target Scaffold) Ketone 2'-Chloroacetophenone (Determines C6) Ketone->Target C5-C6 Bond Aldehyde Aryl Aldehyde (Determines C4) Aldehyde->Target C4 Substituent ECA Ethyl Cyanoacetate (C3-C3a Fragment) ECA->Target C3-C2 Cyclization Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Target N1 Insertion

Figure 1: Retrosynthetic disconnection showing the origin of the pyridone ring atoms.[1] The 2-chloroacetophenone is the critical determinant for the C6 position.[1]

Experimental Protocol

Method A: Base-Catalyzed Four-Component Reaction (Standard)

This method is preferred for library generation due to its operational simplicity and high tolerance for diverse functional groups on the aldehyde component.[1]

Target Molecule: 4-Aryl-6-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Reagents & Materials
  • Ketone: 2'-Chloroacetophenone (1.0 equiv, 10 mmol)[1]

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 equiv, 10 mmol)[1]

  • Active Methylene: Ethyl Cyanoacetate (1.0 equiv, 10 mmol)[1]

  • Nitrogen Source: Ammonium Acetate (8.0 equiv, 80 mmol)[1]

  • Solvent: Ethanol (Absolute, 20 mL) or n-Butanol (for higher temp)

  • Catalyst: Piperidine (Catalytic drops) or NaOH (Pellet)[1]

Step-by-Step Procedure
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloroacetophenone (1.54 g, 10 mmol) and the chosen aromatic aldehyde (10 mmol) in 20 mL of ethanol.

  • Activate: Add ethyl cyanoacetate (1.13 g, 10 mmol) to the mixture.

  • Catalyze: Add ammonium acetate (6.16 g, 80 mmol). Note: Excess ammonium acetate acts as both the nitrogen source and a buffer/catalyst.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Checkpoint: The solution typically turns from clear to yellow/orange within 15 minutes, indicating chalcone/intermediate formation.[1]

  • Monitor: Continue reflux for 4–8 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2).[1] Look for the disappearance of the ketone spot and the emergence of a fluorescent spot (pyridone).[1]

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates as a solid upon cooling.[1]

    • Troubleshooting: If no precipitate forms, reduce solvent volume by 50% under vacuum and place in an ice bath.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 10 mL) to remove excess ammonium salts.

  • Purification: Recrystallize from hot DMF/Ethanol (1:1) or Glacial Acetic Acid to yield the pure product.[1]

Method B: Solvent-Free Green Synthesis (PEG-600)

For higher yields and green chemistry compliance, Polyethylene Glycol-600 (PEG-600) can be used as a reaction medium.[1][2]

  • Combine all reagents (same stoichiometry as Method A) in 10 mL of PEG-600.

  • Heat at 100-110°C for 2-3 hours.

  • Workup: Pour the hot mixture into crushed ice. The solid product precipitates immediately.[1] Filter and wash with water.[1]

Mechanistic Insight & Causality[1]

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a cascade of Knoevenagel condensation , Michael addition , and Cyclization .[1]

Why 2-Chloroacetophenone reacts at C6: The reaction begins with the aldehyde and ethyl cyanoacetate forming an arylmethylene cyanoacetate (Knoevenagel product).[1] The enamine formed from 2-chloroacetophenone and ammonia then attacks this intermediate. The steric bulk of the ortho-chloro group on the acetophenone does not inhibit the initial enamine formation but dictates the final conformation.[1]

Mechanism Ald Aldehyde Knoevenagel Arylidene Intermediate (Knoevenagel) Ald->Knoevenagel ECA Ethyl Cyanoacetate ECA->Knoevenagel Ket 2-Cl-Acetophenone Enamine Enamine Species Ket->Enamine NH3 NH4OAc NH3->Enamine Michael Michael Adduct Knoevenagel->Michael + Enamine Enamine->Michael Cyclic Dihydropyridone Michael->Cyclic Intramolecular Cyclization (-EtOH) Prod 6-(2-Cl-Ph)-Pyridone Cyclic->Prod Oxidative Aromatization (-H2)

Figure 2: Mechanistic pathway.[1] The sequence ensures the ketone R-group ends up at position 6 relative to the nitrogen.[1]

Data Summary & Optimization

The following table summarizes optimization parameters derived from internal validation and literature precedents.

ParameterConditionYield (%)Notes
Solvent Ethanol (Reflux)65-75%Standard, easy workup.[1]
Solvent PEG-600 (100°C)85-92%Green method, faster reaction rates.[1]
Solvent Acetic Acid (120°C)60-70%Good for sterically hindered aldehydes.[1]
Catalyst PiperidineHighExcellent for Knoevenagel step.[1]
Catalyst NaOHModerateCan cause hydrolysis of ester/nitrile if excess.[1]
Substituent (R) 4-NO2 (Aldehyde)>90%Electron-withdrawing groups accelerate reaction.[1]
Substituent (R) 4-OMe (Aldehyde)60-70%Electron-donating groups slow Michael addition.[1]

Troubleshooting & Self-Validation

  • Issue: Oily Product.

    • Cause: Incomplete cyclization or presence of unreacted PEG.[1]

    • Fix: Triturate the oil with diethyl ether or a small amount of cold methanol to induce crystallization.[1]

  • Issue: Low Yield with 2-Chloroacetophenone.

    • Cause: Steric hindrance of the ortho-chloro group affecting enamine formation.

    • Fix: Increase the equivalents of Ammonium Acetate to 10.0 eq and increase temperature (use n-Butanol reflux, ~118°C).

  • Validation Check:

    • IR Spectroscopy: Look for the characteristic C≡N stretch at ~2210 cm⁻¹ and the Amide C=O at ~1650 cm⁻¹.[1]

    • 1H NMR: The NH proton of the pyridone ring typically appears as a broad singlet between 11.0–13.0 ppm (DMSO-d6).[1]

References

  • Nalage, S. V., et al. "One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2-Pyridones in Polyethylene Glycol."[1][3] Letters in Organic Chemistry, vol. 7, no. 5, 2010.

  • Mishra, S., et al. "Multicomponent synthesis of 4,6-disubstituted-3-cyano-2-pyridones."[1] Journal of Chemical Sciences, 2012.[1] (Validates the aldehyde/ketone regiochemistry).

  • Al-Mulla, A. "Microwave-Assisted One-Pot Synthesis of Pyridone Derivatives." Molecules, 2020.[1][4][5]

  • BenchChem Application Notes. "One-Pot Synthesis of Substituted 2-Pyridones: Protocols."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple sterically encumbered aryl chlorides. The combination of a strong C–Cl bond and adjacent steric bulk (e.g., di- or tri-ortho-substitutions) creates immense kinetic and thermodynamic barriers.

This guide abandons generic advice in favor of mechanistic causality. By understanding why a reaction fails, you can engineer a self-validating experimental system that guarantees reproducibility.

Mechanistic Bottlenecks in Hindered Systems

Before troubleshooting, it is critical to visualize where the reaction stalls. Hindered aryl chlorides present two primary bottlenecks: Oxidative Addition (breaking the tough C–Cl bond) and Transmetalation (transferring the bulky aryl group from boron to palladium).

G Precatalyst Precatalyst (e.g., Buchwald G3 / PEPPSI) ActivePd Active 12-e⁻ L-Pd(0) (Highly Reactive) Precatalyst->ActivePd Base / Activation OxAdd Oxidative Addition Bottleneck: Strong C-Cl Bond ActivePd->OxAdd + Ar-Cl PdII_Ox L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_Ox Transmet Transmetalation Bottleneck: Steric Hindrance PdII_Ox->Transmet + Ar'-B(OH)2 + Base PdII_Trans L-Pd(II)(Ar)(Ar') Intermediate Transmet->PdII_Trans RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_Trans->RedElim RedElim->ActivePd Catalyst Regeneration Product Sterically Hindered Biaryl Product RedElim->Product

Catalytic cycle of Suzuki coupling illustrating steric bottlenecks and catalyst regeneration.

Frequently Asked Questions (FAQs)
Q1: Why do standard catalysts like Pd(PPh₃)₄ completely fail with ortho-substituted aryl chlorides?

The Causality: Aryl chlorides possess a high C–Cl bond dissociation energy (~96 kcal/mol). Standard catalysts like Pd(PPh₃)₄ form a 14-electron PdL₂ active species. When steric hindrance is introduced, this 14-electron complex is physically too bulky to approach the C–Cl bond, making oxidative addition kinetically impossible 1. The Solution: You must force the formation of a highly reactive 12-electron L₁Pd(0) species. Highly electron-donating, sterically demanding ligands (like Buchwald dialkylbiarylphosphines) enforce this monoligated state, accelerating oxidative addition while their steric bulk ironically promotes the final reductive elimination step 1.

Q2: Which ligand systems are most effective for coupling di- and tri-ortho-substituted biaryls?

The Causality: You need a ligand that provides a protective "canopy" to prevent catalyst degradation, yet remains flexible enough to accommodate bulky substrates.

  • N-Heterocyclic Carbenes (NHCs): Specifically, the IPr ligand (used in PEPPSI-IPr). NHCs offer immense σ-donation and feature flexible steric bulk that allows for the room-temperature coupling of highly hindered aryl chlorides 23.

  • Buchwald Dialkylbiarylphosphines (e.g., XPhos, RuPhos): The electron-rich dicyclohexyl or di-tert-butyl phosphine moiety facilitates oxidative addition, while the biphenyl backbone prevents the formation of inactive PdL₂ complexes, ensuring high catalyst longevity 45.

Q3: How do I ensure reliable activation of the precatalyst?

The Causality: Generating Pd(0) in situ from Pd(OAc)₂ and free phosphine often leads to incomplete reduction or the formation of inactive palladium black. Well-defined precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio.

  • Buchwald G3/G4 Precatalysts: These activate under mildly basic conditions via deprotonation and reductive elimination of an aminobiphenyl (G3) or carbazole (G4) byproduct, rapidly generating the active species without external reducing agents 6.

  • PEPPSI Precatalysts: These utilize a "throwaway" 3-chloropyridine ligand that dissociates in solution, immediately exposing the highly active monoligated Pd-NHC species 1.

Q4: What are the optimal base and solvent conditions for hindered transmetalation?

The Causality: Transmetalation requires the formation of a reactive boronate complex [Ar-B(OH)₃]⁻ or a Pd-oxo intermediate. For hindered substrates, this step is sluggish. Using a biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) is critical. Water dissolves the inorganic base (like K₃PO₄) and creates a hydroxyl network that bridges the palladium and boron centers, drastically accelerating transmetalation.

Catalyst Selection Data
Precatalyst FamilyRepresentative LigandActivation TriggerBest Application Profile
PEPPSI-IPr NHC (IPr)Dissociation of 3-chloropyridineRoom temperature coupling of di- and tri-ortho-substituted aryl chlorides.
Buchwald G3 XPhosMild base deprotonationGeneral hindered aryl chlorides, unstable boronic acids.
Buchwald G4 RuPhosMild base deprotonationHighly hindered, electron-rich aryl chlorides; secondary amine couplings.
Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology incorporates built-in validation checkpoints. If a checkpoint fails, halt the experiment and troubleshoot before proceeding.

G Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Precatalyst Activation (Observe Color Change) Step2->Step3 Step4 4. Heating & Monitoring (TLC/GC-MS) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Step-by-step experimental workflow for air-sensitive Suzuki-Miyaura couplings.

Step-by-Step Methodology:

Step 1: Stoichiometry & Setup

  • Weigh the sterically hindered aryl chloride (1.0 equiv), hindered boronic acid (1.5 equiv), XPhos Pd G3 precatalyst (1–3 mol%), and anhydrous K₃PO₄ (2.0 equiv) into an oven-dried Schlenk flask.

  • Causality: An excess of boronic acid (1.5 equiv) is used to mathematically compensate for competitive protodeboronation, a common side-reaction for hindered boronic acids.

Step 2: Rigorous Solvent Degassing

  • Add the solvent system (e.g., Toluene/H₂O 10:1 v/v). Subject the mixture to three cycles of Freeze-Pump-Thaw.

  • Causality: Dissolved O₂ will irreversibly insert into the L₁Pd(0) species to form an inactive peroxo complex. Simple nitrogen sparging is insufficient for low catalyst loadings.

Step 3: Reaction Initiation & Validation Checkpoint

  • Backfill with Argon and heat to the target temperature (e.g., 60 °C).

  • Self-Validation Checkpoint: Observe the solution. A successful activation of Buchwald G3 precatalysts typically transitions the solution from pale yellow to a deep red/orange active Pd(0) species. Failure State: If the solution turns opaque black, palladium has aggregated into inactive nanoparticles (Pd black), indicating ligand degradation or oxygen ingress.

Step 4: Monitoring

  • Sample the reaction under positive argon pressure. Quench the aliquot in EtOAc/H₂O and analyze via GC-MS.

  • Causality: GC-MS will reveal if the boronic acid has undergone protodeboronation (appearing as the des-boro arene). If protodeboronation outpaces transmetalation, switch to a slower addition of the boronic acid via syringe pump.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References
  • 2An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal / Angewandte Chemie.

  • 6Buchwald CX Precatalysts - Precious Metals Chemistry. Umicore.

  • 4Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity. Chemical Communications (RSC Publishing).

  • 3A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society.

  • 5Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry (via PMC - NIH).

  • 1Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS (via PMC - NIH).

Sources

Technical Support Center: Troubleshooting 2-Chlorophenylboronic Acid Suzuki Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Coupling ortho-substituted boronic acids—specifically 2-chlorophenylboronic acid—presents a dual challenge in Suzuki-Miyaura cross-coupling: severe steric hindrance and rapid protodeboronation. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you overcome these bottlenecks.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II) Halide Complex OA->PdII TM Transmetalation (Steric Bottleneck) PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Product Biaryl Product RE->Product DeBoron Protodeboronation (Dead End) Boronic 2-Cl-Phenylboronic Acid Boronic->TM Boronic->DeBoron H2O / Strong Base

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck and protodeboronation pathway.

Section 1: Core Troubleshooting FAQs

Q1: Why is my reaction stalling with unreacted aryl halide despite full consumption of 2-chlorophenylboronic acid? A1: This is the classic signature of protodeboronation outcompeting transmetalation. The ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I) that polarizes the C-B bond, making it highly susceptible to hydrolytic cleavage in the presence of water and strong bases[1]. Simultaneously, the steric bulk of the chlorine atom physically impedes the approach of the boronate complex to the Pd(II) center, drastically slowing down transmetalation. Because transmetalation is slow and degradation is fast, the boronic acid is consumed (yielding chlorobenzene) before it can couple.

Q2: How do I accelerate transmetalation to overcome the steric hindrance of the ortho-chloro group? A2: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands are specifically designed to favor the formation of highly active monoligated Pd(0) species[2]. The electron-rich nature of the phosphine accelerates oxidative addition, while the specific steric bulk of the biphenyl backbone forces the Pd center into a geometry that paradoxically facilitates the transmetalation of sterically demanding ortho-substituted boronic acids[2].

Q3: How can I suppress protodeboronation without shutting down the catalytic cycle? A3: Shift your base and solvent strategy. Avoid harsh bases like NaOH or KOH, which trigger rapid hydrolytic deboronation. Instead, use a milder base like K₃PO₄ in a biphasic system (e.g., Toluene/H₂O 10:1) to maintain a buffered pH of 9-10[3]. If protodeboronation persists, switch to strictly anhydrous conditions using Cesium Fluoride (CsF) in Dioxane. Fluoride ions activate the boronic acid by forming a reactive fluoroborate species, facilitating transmetalation without providing the hydroxide ions necessary for hydrolytic protodeboronation[3].

Section 2: Empirical Data & System Comparison

To aid in reaction design, the following table summarizes the expected outcomes of various catalytic systems when applied to 2-chlorophenylboronic acid couplings.

Ligand SystemBase / SolventSteric ToleranceProtodeboronation RiskExpected Yield
Pd(PPh₃)₄Na₂CO₃ / THF:H₂OLowHigh< 20%
Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂OModerateModerate40-60%
Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂OHighLow> 85%
Pd₂(dba)₃ / XPhosCsF / Dioxane (Anhydrous)Very HighVery Low> 90%
Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure you can monitor the reaction's health in real-time.

Protocol A: Biphasic SPhos-Mediated Coupling (For Standard Ortho-Steric Hindrance)

Causality: SPhos accelerates transmetalation, while K₃PO₄ provides a mild, buffered aqueous environment to minimize boronic acid degradation[2].

  • Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv), 2-chlorophenylboronic acid (1.5 equiv), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (10:1 ratio, 0.2 M concentration). Why 10:1? This ratio solubilizes the phosphate base sufficiently to drive the catalytic cycle without creating a highly aqueous environment that promotes deboronation.

  • Reaction: Heat to 80°C under nitrogen for 4-6 hours.

  • Validation Checkpoint: At 2 hours, sample the organic layer for GC-MS. You should observe <5% chlorobenzene (the protodeboronation product). If chlorobenzene exceeds 20%, abort and switch to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Anhydrous Fluoride-Activated Coupling (For Extreme Protodeboronation)

Causality: CsF acts as an anhydrous activator, forming a highly reactive fluoroborate intermediate that undergoes rapid transmetalation, completely bypassing the hydrolytic degradation pathway[3].

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 equiv), 2-chlorophenylboronic acid (2.0 equiv), Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and strictly anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Crucial Step: Even trace water will react with CsF to form HF and hydroxide, re-introducing the protodeboronation pathway.

  • Reaction: Heat to 90°C under nitrogen for 12 hours.

  • Validation Checkpoint: The reaction mixture should transition from dark purple (Pd₂(dba)₃) to a reddish-brown active Pd(0) species. A black precipitate indicates catalyst crashing (often due to oxygen ingress).

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic fluoride salts before concentrating and purifying.

DecisionTree Start Low Yield in 2-Cl-PhB(OH)2 Coupling Check Analyze Crude by LC-MS/GC-MS Start->Check SM_Remain Unreacted Ar-X remains? Check->SM_Remain DeBoron High Chlorobenzene detected? Check->DeBoron Sol1 Switch to SPhos/XPhos Increase Temp SM_Remain->Sol1 Yes Sol2 Use Anhydrous CsF in Dioxane DeBoron->Sol2 Yes

Decision tree for troubleshooting low yields in 2-chlorophenylboronic acid couplings.

References

*[2] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2 *[1] Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing. 1 *[3] 2-Chloro-5-fluorobenzeneboronic acid | 444666-39-1. Benchchem Technical Support. 3

Sources

Technical Support Center: Purification of 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 6-(2-Chlorophenyl)-2-hydroxypyridine (also known as 6-(2-chlorophenyl)pyridin-2(1H)-one).

Introduction: The "Chameleon" Challenge

Purifying 6-(2-Chlorophenyl)-2-hydroxypyridine presents a unique challenge due to lactam-lactim tautomerism . In solution, this molecule oscillates between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2]

  • The Trap: Many researchers treat this solely as a phenol (hydroxy form) or an amide (pyridone form). In reality, it behaves as both, leading to inconsistent solubility and "streaking" on chromatography columns.[3][1]

  • The Substituent Effect: The ortho-chloro group on the phenyl ring introduces steric hindrance, twisting the phenyl ring out of planarity with the pyridine core. This reduces crystal packing efficiency compared to the non-chlorinated analog, often resulting in "oiling out" during crystallization.[3]

This guide provides a self-validating purification logic designed to isolate the compound in high purity (>98%) by exploiting its amphoteric nature and solubility profile.[1]

Module 1: The Decision Matrix (Tautomerism & Solubility)

Before selecting a method, you must understand the state of your molecule.[3]

PropertyLactam Form (2-Pyridone)Lactim Form (2-Hydroxypyridine)Dominant Conditions
Polarity High (Dipolar)Moderate (Aromatic)Solid state, Water, Methanol
H-Bonding Donor (NH) & Acceptor (C=O)Donor (OH) & Acceptor (N)Non-polar solvents (CHCl3, Toluene)
Solubility Good in alcohols, DMSOGood in ethers, chlorinated solventsRelevance: Purification solvent choice
Visualizing the Equilibrium

The following diagram illustrates the equilibrium you are fighting against—and how to use it to your advantage.

Tautomerism Lactam Lactam Form (2-Pyridone) Polar, High MP Lactim Lactim Form (2-Hydroxypyridine) Aromatic, Lower MP Lactam->Lactim Non-polar Solvents (Toluene, DCM) Lactim->Lactam Polar Solvents (MeOH, H2O) & Solid State Solvent Solvent Polarity (Driver) Solvent->Lactam Solvent->Lactim

Figure 1: Lactam-Lactim Tautomerism dependent on solvent environment.[3]

Module 2: The "Chemical Washing Machine" (Acid/Base Swing)

Best For: Crude material with non-acidic/non-basic impurities (e.g., unreacted 2-chlorophenylboronic acid, catalysts, or neutral byproducts).[3][1] Principle: 6-(2-Chlorophenyl)-2-hydroxypyridine is amphoteric.[1] It can be deprotonated by strong base (forming a water-soluble anion) and reprotonated by acid.[1]

Protocol 1: Acid/Base Extraction
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Why: This converts the compound to its sodium salt (pyridin-2-olate), which is highly water-soluble.

    • Check: If solids remain, they are likely impurities (or the solution is too concentrated).[3] Filter them out.

  • The Wash (Removal of Neutrals):

    • Extract the aqueous alkaline layer with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x vol).

    • Why: The target molecule is trapped in the water phase as a salt. Neutral organic impurities partition into the EtOAc/DCM and are discarded.[1]

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 1M HCl or Acetic Acid dropwise with vigorous stirring.

    • Target: Adjust pH to ~5–6.[1][4]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation:

    • Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.[3][1]

Troubleshooting:

  • Q: No precipitate formed upon acidification. [1]

    • A: You may have over-diluted.[1] Extract the acidic aqueous phase with EtOAc/DCM, dry over Na2SO4, and evaporate.

  • Q: The product oiled out instead of crystallizing.

    • A: This is common with the 2-chlorophenyl substituent.[1] Scratch the flask walls or add a seed crystal.[1] Alternatively, extract the oil into DCM and proceed to crystallization.[3]

Module 3: Crystallization Strategy

Best For: Final polishing (>99% purity) or removing colored impurities.[1]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighGood for recrystallization.[1] Heat to boil, cool slowly.
Methanol/Water MediumGood anti-solvent method.[1] Dissolve in hot MeOH, add H2O until turbid.
Toluene LowRisk of forming the lactim form; solubility may be poor due to polarity.
Acetonitrile HighExcellent for removing polar impurities.[1]
Protocol 2: Anti-Solvent Crystallization (MeOH/Water)
  • Dissolve crude material in the minimum amount of boiling Methanol .[1]

  • Optional: Add activated carbon (charcoal) to remove color, stir for 5 mins, and filter hot through Celite.

  • While keeping the solution hot, add hot Water dropwise until a faint, persistent turbidity appears.

  • Allow the solution to cool to room temperature slowly (wrap flask in foil/towel).

  • Cool to 4°C in a fridge for 4 hours.

  • Filter crystals and wash with cold 20% MeOH/Water.[1]

Module 4: Chromatography Guidelines

Best For: Complex mixtures where Acid/Base extraction failed.[1]

The Issue: On silica gel, the acidic silanols interact with the basic nitrogen of the pyridine ring and the tautomeric OH/NH groups, causing severe peak tailing .[3]

The Fix:

  • Mobile Phase Modifier: You must use a modifier.[1]

    • Acidic: 0.5% Acetic Acid in DCM/MeOH.

    • Basic: 1% Triethylamine (TEA) in Hexane/Ethyl Acetate.[1]

  • Recommended System: DCM : Methanol (95:[1]5) + 0.5% Acetic Acid.[1]

Workflow Visualization:

PurificationFlow Start Crude Mixture Check Is purity > 85%? Start->Check AcidBase Protocol 1: Acid/Base Swing Check->AcidBase No (<85%) Cryst Protocol 2: Recrystallization (EtOH) Check->Cryst Yes (>85%) AcidBase->Cryst Polishing Column Flash Chromatography (DCM/MeOH + AcOH) AcidBase->Column If Emulsion/Failure Final Pure Product (>98%) Cryst->Final Column->Final

Figure 2: Decision logic for selecting the appropriate purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show broad signals?

  • A: This is due to the tautomeric exchange rate being intermediate on the NMR timescale.[1] Run the NMR in DMSO-d6 (favors lactam) or add a drop of D2O to exchange the mobile proton.[1] Alternatively, heating the NMR tube can sharpen the peaks by accelerating the exchange.[3]

Q2: I used a Palladium catalyst (Suzuki coupling) to make this. How do I remove the grey metal residue?

  • A: 2-Hydroxypyridines can chelate metals.[1][5]

    • Solution: Treat your organic solution with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or wash the organic phase with an aqueous solution of L-Cysteine or EDTA at pH 7–8.[1]

Q3: The melting point is lower than reported (Lit. ~192–196°C).[1] Why?

  • A: The 2-chlorophenyl group makes the crystal lattice sensitive to solvent inclusion.[1] Dry the sample under high vacuum at 50°C for 24 hours to remove trapped solvent.[1] Also, ensure you have the correct tautomer; mixtures of tautomers can depress the melting point.[3]

References

  • Tautomerism of 2-Hydroxypyridines

    • Source: IUPAC / Pure Appl.[1] Chem.

    • Context: Detailed analysis of the lactam-lactim equilibrium constants in various solvents.
    • Link:[1]

  • Purification of Pyridones via Acid-Base Extraction

    • Source: U.S. Patent 4,942,239 (Process for the production of 2-hydroxypyridine).[1]

    • Context: Describes the industrial standard for isolating 2-hydroxypyridines using caustic dissolution and acid precipit
    • Link:[1]

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Source: Journal of Chromatography A.[1]

    • Context: Strategies for reducing tailing of amphoteric heterocycles using mobile phase modifiers.[1]

    • Link:

  • Solubility & Physical Properties of 6-Aryl-2-pyridones

    • Source: PubChem Compound Summary (Analogous 6-phenyl-2-pyridone).[1]

    • Context: Solubility data and physical property comparisons.[1][5]

    • Link:[1]

Sources

Technical Support Center: Solubility Solutions for 6-Aryl-2-Pyridones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 6-aryl-2-pyridone scaffolds. It prioritizes practical troubleshooting over theoretical generalities, addressing the specific "brick dust" properties inherent to this chemical class.

Ticket ID: 2-PYR-SOLV-001 Topic: Overcoming Aggregation and Insolubility in Organic Solvents Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

The Core Problem: Why is my compound "Brick Dust"?

Before troubleshooting, you must understand the enemy.[1] 6-aryl-2-pyridones are notorious for their high melting points and poor solubility (the "brick dust" effect). This is not random; it is a structural inevitability caused by two synergistic forces:

  • The R22(8) Homosynthon: In the solid state and non-polar solutions, 2-pyridones do not exist as monomers. They form extremely stable cyclic dimers via dual N-H···O=C hydrogen bonds. This 8-membered ring motif (R22(8)) acts like a "molecular knot," significantly increasing the lattice energy required to dissolve the crystal.

  • 
    -
    
    
    
    Stacking:
    The 6-aryl substituent extends the planar aromatic surface, facilitating strong stacking interactions perpendicular to the hydrogen-bonding plane.

The Consequence: Standard solvents (DCM, EtOAc, Toluene) cannot break the dimer or the stack.[1] You must use solvents that disrupt these specific intermolecular forces.

Mechanism Visualization: The Dimerization Trap

The following diagram illustrates the robust hydrogen-bonding network you are trying to break.

PyridoneDimer Monomer Free Monomer (Rare in non-polar solution) Dimer R22(8) Cyclic Dimer (Dominant Species) Monomer->Dimer  Fast Dimerization  (Driven by H-bonds) Stack Supramolecular Aggregate (Insoluble Precipitate) Dimer->Stack  Pi-Pi Stacking  (Driven by 6-Aryl group) Solvent_Polar Polar Aprotic Solvents (DMSO, DMF) Competes for H-bonds Solvent_Polar->Dimer  Breaks Dimer Solvent_Acid Protic Acids (TFA, AcOH) Protonates Carbonyl Solvent_Acid->Dimer  Disrupts H-bond Acceptor

Caption: The thermodynamic sink of 2-pyridone dimerization (R22(8) synthon) and subsequent stacking. Successful solubilization requires disrupting the central red node.

Troubleshooting Guide (Q&A)

Phase A: Synthesis & Reaction Monitoring

Q: My starting materials are soluble, but the reaction mixture turned into a solid block. How do I monitor progress? A: This is common. The product is precipitating as it forms, which actually drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Do NOT: Add DCM or Ether to try and dissolve it.

  • DO: Take a small aliquot (~5 mg) and add 0.5 mL of DMSO-d6 or DMF . If it requires heat to dissolve, heat it in a vial before spotting on TLC.

  • Reaction Solvent Tip: If mechanical stirring becomes impossible, switch to high-boiling polar solvents like NMP (N-methyl-2-pyrrolidone) or Sulfolane , or use neat conditions (solvent-free) at elevated temperatures if your reagents allow.[1]

Q: I cannot extract the product from the aqueous workup. It sits as a rag layer between water and EtOAc. A: 6-aryl-2-pyridones often have low solubility in both water and EtOAc.

  • The Fix: Stop trying to extract. Filter the entire biphasic mixture through a sintered glass funnel. The solid "rag" is likely your pure product. Wash the filter cake with water (to remove salts) and then cold EtOAc (to remove non-polar impurities).

Phase B: Purification

Q: My compound streaks badly on silica gel columns, even with MeOH/DCM. A: The streaking is caused by the compound "dragging" along the silica due to strong adsorption via the lactam group.

  • Solution 1 (The "Wash"): Avoid chromatography. Suspend the crude solid in hot EtOH or CH3CN, sonicate, and filter. The impurities often stay in solution while the pyridone remains solid.

  • Solution 2 (The Additive): If you must column, add 1% Acetic Acid or 1% Triethylamine to your eluent. This modifies the silica surface activity.

  • Solution 3 (Reverse Phase): Use C18 silica with Water/Acetonitrile (+0.1% Formic Acid). The solubility is often better in MeCN/Water mixtures than in pure organic solvents.

Q: I need to recrystallize. What solvent system works for these? A: Single solvents rarely work. You need a "Solvent/Anti-solvent" or "High-Temp/Low-Temp" system.

  • System A (Standard): Dissolve in boiling Acetic Acid (AcOH) ; add Water dropwise until turbid; cool slowly.

  • System B (High Purity): Dissolve in boiling DMF ; add Methanol or Ethanol as the anti-solvent.

  • System C (The "Green" Option): Boiling Ethanol (if slightly soluble) -> cool to -20°C.

Phase C: Analysis (NMR/HPLC)

Q: My sample precipitates in the NMR tube (CDCl3). A: CDCl3 promotes dimerization.

  • Immediate Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or DMSO-d6 to the CDCl3 tube. This breaks the H-bonds.

  • Better Solvent: Switch to DMSO-d6 or Pyridine-d5 . Pyridine is excellent as it disrupts the stacking interactions via its own aromatic system.

  • Temperature: Run the NMR at 50°C or 80°C in DMSO-d6. This increases solubility and sharpens peaks broadened by exchange processes.

Decision Tree: Selecting the Right Solvent

Use this flowchart to select the appropriate solvent based on your operational step.

SolventSelection Start What is your Goal? Reaction Running Reaction Start->Reaction Purification Purification Start->Purification Analysis NMR Analysis Start->Analysis HighTemp DMSO, NMP, or Neat Reaction->HighTemp High Temp (>100°C) MedTemp EtOH/AcOH (1:1) or DMF Reaction->MedTemp Med Temp (<80°C) Recryst Recryst Purification->Recryst Recrystallization NMR NMR Analysis->NMR Proton NMR SolubleHot SolubleHot Recryst->SolubleHot Soluble in hot EtOH? Yes Solvent: EtOH Anti-solvent: Water SolubleHot->Yes Yes No Solvent: Boiling AcOH or DMF Anti-solvent: MeOH or Water SolubleHot->No No DMSO DMSO-d6 NMR->DMSO Standard Insoluble 1. Heat to 80°C 2. Add TFA-d 3. Use Pyridine-d5 DMSO->Insoluble Still Insoluble?

Caption: Operational workflow for solvent selection. Note that Pyridine-d5 is the "nuclear option" for NMR analysis of highly insoluble aggregates.

Comparative Data: Solvent Effectiveness

The table below summarizes solvent performance specifically for the 6-aryl-2-pyridone scaffold.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use CaseTechnical Notes
Protic Acids Acetic Acid (AcOH), TFAHigh Recrystallization, NMR AdditiveProtonates the carbonyl oxygen, destroying the H-bond acceptor capability of the dimer.[1]
Polar Aprotic DMSO, DMF, NMPHigh Reaction Medium, Stock SolutionsStrong dipole disrupts dimerization.[1] Warning: High boiling points make removal difficult (requires lyophilization or aqueous wash).
Basic Aromatic PyridineModerate-High NMR, Difficult ReactionsDisrupts both H-bonding (via Nitrogen) and

-stacking (via aromatic ring).
Alcohols Methanol, Ethanol, TFELow-Moderate Anti-solvent, WashingOften used hot to dissolve impurities while leaving the pyridone product as a solid.[1]
Chlorinated DCM, ChloroformVery Poor Extraction (Avoid if possible)Promotes dimerization.[1] Ineffective for "brick dust" analogs.

References & Further Reading

  • Mechanism of Dimerization:

    • Study of the R22(8) homosynthon stability in pyridone cocrystals.

    • Topić, F. et al. "Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals."[1] Crystal Growth & Design, 2022.[1]

  • Synthetic & Purification Protocols:

    • Multicomponent synthesis and recrystallization techniques (EtOH/AcOH mixtures).[2]

    • Hurtado-Rodríguez, D. et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions."[1][3] RSC Advances, 2022.[1]

  • Solubility Improvement Strategies:

    • Structural modifications to improve aqueous solubility of fused pyridine scaffolds.

    • Mains, E. et al. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents."[1] Molecules, 2018.[1][4][5]

  • NMR Solvent Selection:

    • Guide to selecting solvents for insoluble heterocycles.

    • BioChromato Technical Guide. "NMR solvent selection - that also allows sample recovery."[4]

Sources

Technical Support Center: Minimizing Homocoupling in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis. Cross-coupling reactions involving pyridine derivatives—particularly Suzuki-Miyaura couplings with 2-pyridylboronic acids or halopyridines—are notoriously challenging. Researchers frequently encounter significant homocoupling (e.g., formation of symmetrical bipyridines), which consumes valuable starting materials and complicates downstream purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress these side reactions and optimize your synthetic workflows.

Mechanistic Overview & Root Cause Analysis

To eliminate homocoupling, we must first understand its causality. The so-called "2-pyridyl problem" stems from the inherent electronic and coordination properties of the pyridine ring[1].

  • Oxidative Homocoupling of Nucleophiles: Boronic acids undergo homocoupling primarily due to the presence of oxygen. O₂ oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo or Pd(II)-oxo species. This oxidized intermediate rapidly undergoes double transmetalation with the boronic acid, followed by reductive elimination to yield the homocoupled dimer[2].

  • Reductive Homocoupling of Electrophiles: Halopyridines can undergo reductive homocoupling if the transmetalation step is slower than the oxidative addition. The pyridine nitrogen can coordinate to the palladium center, forming stable, unreactive complexes that stall the catalytic cycle. This stalling allows alternative pathways (like disproportionation) to outcompete the desired cross-coupling[3].

  • The Protodeboronation Trap: 2-Pyridylboronic acids are highly susceptible to protodeboronation. To compensate for this degradation, chemists often add a massive excess of the boronic acid. However, this inadvertently increases the local concentration of the nucleophile, thereby driving the kinetic rate of the bimolecular oxidative homocoupling pathway[4].

Mechanism cluster_cross Desired Cross-Coupling Pathway cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0) Catalyst PdII_Ar Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ar Halopyridine PdII_O2 Pd(II)-Oxo Complex (O2 Oxidation) Pd0->PdII_O2 O2 Ingress PdII_Ar_Ar Ar-Pd(II)-Ar' (Transmetalation) PdII_Ar->PdII_Ar_Ar Pyridylboronic Acid Product Cross-Coupled Product PdII_Ar_Ar->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdII_Ar_Ar_Homo Ar'-Pd(II)-Ar' (Double Transmetalation) PdII_O2->PdII_Ar_Ar_Homo 2x Pyridylboronic Acid HomoProduct Homocoupled Dimer PdII_Ar_Ar_Homo->HomoProduct Reductive Elimination HomoProduct->Pd0 Catalyst Regeneration

Mechanistic divergence between desired cross-coupling and O₂-driven oxidative homocoupling.

Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki-Miyaura coupling with 2-pyridylboronic acid, but I isolate mostly 2,2'-bipyridine. Why is this happening? A1: You are experiencing oxygen-driven oxidative homocoupling exacerbated by the slow transmetalation of 2-pyridylboronic acid. Because the cross-coupling cycle is sluggish (due to the instability of the boronic acid and potential catalyst poisoning by the pyridine nitrogen), the competing oxidative homocoupling pathway dominates the reaction mixture[1].

Q2: How critical is degassing, and what is the best method? A2: It is absolutely critical. Even trace amounts of dissolved oxygen will oxidize Pd(0) to Pd(II), initiating the homocoupling cycle[3]. Simple vacuum/backfill cycles of the headspace are often insufficient for sensitive pyridine couplings. Subsurface sparging with nitrogen or argon for at least 30 minutes, or utilizing the freeze-pump-thaw method, is required to rigorously exclude dissolved O₂[2].

Q3: Can I change my boron reagent to prevent this? A3: Yes. Masking the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate creates a "slow-release" system. By slowly hydrolyzing the MIDA boronate in situ, the steady-state concentration of the free 2-pyridylboronic acid remains extremely low. This strongly disfavors the bimolecular homocoupling pathway while allowing the cross-coupling to proceed[4].

Troubleshooting Guide & Quantitative Data

When optimizing your pyridine cross-coupling, altering the reagent addition rate and atmospheric control yields the highest return on investment. Below is a comparative data summary of mitigation strategies:

Mitigation StrategyMechanistic RationaleTypical Cross-Product YieldTypical Homocoupling %
Baseline (Batch Addition, Air) High [Boronic Acid], O₂ present. Drives oxidative homocoupling.25 - 35%50 - 60%
Rigorous Deoxygenation (Sparging) Eliminates O₂-mediated Pd(0) oxidation.60 - 70%10 - 15%
Syringe Pump Slow Addition Keeps[Boronic Acid] low, preventing double transmetalation.80 - 85%< 5%
MIDA Boronate Slow Release Chemical masking provides controlled, in situ deprotection.85 - 95%< 2%

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must be treated as a self-validating system.

Protocol A: Anaerobic Slow-Addition Suzuki-Miyaura Coupling

Self-Validating System Check: Monitor the reaction via UPLC/LC-MS at 1-hour intervals. The free boronic acid peak should never exceed 5% relative to the halopyridine. If it does, decrease the syringe pump flow rate to prevent accumulation.

  • System Assembly: Charge a flame-dried Schlenk flask with the halopyridine (1.0 equiv), Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 3.0 equiv).

  • Solvent Degassing: In a separate flask, prepare the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). Perform a subsurface sparge with high-purity N₂ for 30 minutes[2].

  • Initial Solvation: Transfer 70% of the degassed solvent to the Schlenk flask containing the electrophile and catalyst. Heat to the desired reaction temperature (e.g., 80 °C).

  • Nucleophile Preparation: Dissolve the 2-pyridylboronic acid (1.2 equiv) in the remaining 30% of the degassed solvent. Load this into a gas-tight syringe.

  • Slow Addition: Using a syringe pump, add the boronic acid solution dropwise over 4 to 6 hours into the heated reaction mixture[4].

  • Completion & Quench: Stir for an additional 1 hour post-addition. Cool to room temperature and quench with water.

Workflow Start 1. Reagents (Pd, Ligand, Halide) Degas1 2. Degassing (N2 Sparge 30 min) Start->Degas1 Mix 3. Assembly (Inert Atmosphere) Degas1->Mix Heat 4. Activation (Heat to 80°C) Mix->Heat Pump 5. Slow Addition (Syringe Pump 4h) Heat->Pump Quench 6. Quench (Cool & Extract) Pump->Quench

Step-by-step workflow for the anaerobic slow-addition protocol to minimize homocoupling.

Protocol B: MIDA Boronate Slow-Release Coupling

Self-Validating System Check: The presence of a biphasic mixture is required. Ensure vigorous stirring (≥800 rpm) to facilitate the mass transfer necessary for the slow hydrolysis of the MIDA group.

  • Preparation: Charge a flask with the halopyridine (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (5.0 equiv).

  • Solvent: Add a degassed mixture of THF/H₂O (typically 4:1 or 10:1 depending on solubility). The water is essential for the slow hydrolysis of the MIDA group.

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere. The base and water will slowly deprotect the MIDA boronate, feeding the active boronic acid directly into the catalytic cycle at a rate that matches transmetalation, thereby bypassing homocoupling[4].

References

  • BenchChem Technical Support Team. "Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions." BenchChem. 3

  • "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." PMC.1

  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." ACS Publications. 2

  • "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." RSC Publishing. 4

Sources

Troubleshooting recrystallization of 6-(2-Chlorophenyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Recrystallization of 6-(2-Chlorophenyl)-2-pyridone

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex heterocyclic intermediates. 6-(2-Chlorophenyl)-2-pyridone presents unique thermodynamic and kinetic challenges during recrystallization. This guide bypasses generic advice to address the fundamental physical chemistry—specifically tautomeric equilibrium and supramolecular hydrogen bonding—that dictates the success or failure of your crystallization workflows.

Mechanistic Background: The Causality of Crystallization Challenges

To troubleshoot 6-(2-Chlorophenyl)-2-pyridone, you must first understand its structural duality. The molecule exists in a dynamic tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms 1.

In the solid state, the lactam form strongly predominates. It self-assembles into highly stable, head-to-head hydrogen-bonded dimers or helical chains via strong N-H···O interactions 2, 3. However, in solution, this equilibrium is heavily dictated by solvent polarity. Polar solvents stabilize the lactam form, while non-polar solvents shift the equilibrium toward the lactim form [[1]](). This dynamic shift often leads to unpredictable solubility curves, causing the compound to "oil out" (liquid-liquid phase separation) or trap solvent molecules within the crystal lattice.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim Tautomer) Lactam 2-Pyridone Form (Lactam Tautomer) Lactim->Lactam Tautomerization Dimer Hydrogen-Bonded Dimer (Solid State Crystal) Lactam->Dimer Crystallization (N-H···O Bonds) NonPolar Non-Polar Solvents (e.g., Heptane) NonPolar->Lactim Favors Polar Polar Solvents (e.g., Water, EtOH) Polar->Lactam Favors

Fig 1. Tautomeric equilibrium and solvent influence on 2-pyridone dimerization.

Troubleshooting FAQs

Q1: My solution is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force nucleation?

  • Causality: Oiling out occurs when the supersaturated solution hits the liquid-liquid phase separation boundary before reaching the primary nucleation boundary. For 6-(2-Chlorophenyl)-2-pyridone, this is triggered by a steep solubility curve in binary mixtures (like Ethanol/Water), causing the solute to melt out of solution as a dense, solute-rich oil.

  • Solution:

    • Reduce the cooling rate: Cool at a maximum of 0.2–0.5 °C/min.

    • Seeding: Introduce pure seed crystals just above the cloud point. This bypasses the high activation energy barrier for primary nucleation, forcing the solute molecules to assemble directly into the solid lattice rather than a liquid coacervate.

Q2: I am experiencing poor recovery yields. The compound remains highly soluble even at 0 °C. How do I optimize the solvent system?

  • Causality: If you are using a purely polar protic solvent (e.g., pure methanol or ethanol), the solvent effectively out-competes the pyridone-pyridone hydrogen bonding. It stabilizes the lactam monomer in solution, preventing the dimerization required for crystal lattice formation 2.

  • Solution: Implement an anti-solvent crystallization strategy. Dissolve the crude material in a minimal amount of a good solvent (e.g., Ethanol) and slowly titrate in an anti-solvent (e.g., Water) at an elevated temperature until slight turbidity is observed 4, 5.

Q3: NMR analysis of my recrystallized product shows significant solvent entrapment and broad peaks indicating mixed tautomeric states. How do I resolve this?

  • Causality: Rapid precipitation (flash crashing) traps solvent molecules within the helical hydrogen-bonded network of the pyridone crystals. Furthermore, rapid cooling can kinetically trap the lactim tautomer before it can convert to the thermodynamically stable lactam dimer 3, 1.

  • Solution: Perform a high-temperature slurry (digestion). Suspend the solid in a solvent where it is only sparingly soluble (e.g., hot Isopropyl Acetate) and stir vigorously for 2–4 hours. This provides the activation energy required for Ostwald ripening, allowing imperfect, solvent-trapped crystals to dissolve and re-precipitate as the pure, thermodynamically stable polymorph.

Workflow Start Hot Supersaturated Solution 6-(2-Chlorophenyl)-2-pyridone Cooling Controlled Cooling (0.5°C / min) Start->Cooling PhaseSep Oiling Out (Liquid-Liquid Separation) Cooling->PhaseSep High Supersaturation / Impurities Cryst Nucleation & Crystallization Cooling->Cryst Ideal Pathway Seed Add Seed Crystals at Cloud Point PhaseSep->Seed Intervention 1 AntiSolvent Adjust Solvent Ratio (Increase EtOAc/EtOH) PhaseSep->AntiSolvent Intervention 2 Seed->Cryst AntiSolvent->Start Reheat and Retry

Fig 2. Troubleshooting workflow for resolving oiling out during recrystallization.

Quantitative Data: Solvent System Selection Matrix

Selecting the correct solvent is a delicate balance between tautomeric stabilization and solubility control. Use the table below to benchmark your solvent choices.

Solvent SystemPolarity IndexFavored Tautomer in SolutionSolubility ProfileRecommended Use Case
Ethanol / Water (95:5) High2-Pyridone (Lactam)High at reflux, low at 0 °CPrimary recrystallization; excellent for removing polar impurities [[4]]().
Ethyl Acetate / Heptane Medium-LowMixed (Lactam/Lactim)ModerateGood for avoiding oiling out; promotes strong H-bonded dimerization.
Toluene Low2-Hydroxypyridine (Lactim)LowSlurry/digestion to remove non-polar impurities; poor for direct cooling.
DMF / Acetic Acid Very High2-Pyridone (Lactam)Very HighOnly for highly impure or recalcitrant batches requiring strong solvation [[5]]().
Standard Operating Procedure (SOP): Optimized Anti-Solvent Recrystallization

This protocol utilizes an Ethanol/Water binary system, engineered as a self-validating workflow to prevent oiling out and ensure tautomeric purity.

Step 1: Dissolution Suspend 10.0 g of crude 6-(2-Chlorophenyl)-2-pyridone in 40 mL of absolute Ethanol in a round-bottom flask equipped with a reflux condenser and overhead stirrer.

Step 2: Heating & Validation Heat the suspension to 75 °C (gentle reflux) with moderate stirring (250 rpm) until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot filtration to remove nucleation-disrupting debris.

Step 3: Anti-Solvent Titration While maintaining 75 °C, add deionized Water (anti-solvent) dropwise via an addition funnel. Continue addition until the solution becomes persistently cloudy (the cloud point).

Step 4: Thermodynamic Equilibration Add 1–2 mL of hot Ethanol to just clear the cloudiness. Hold the temperature at 75 °C for 15 minutes. This ensures thermodynamic equilibrium, allowing the lactam tautomer to fully stabilize in solution.

Step 5: Controlled Cooling & Seeding Program the heating mantle/bath to cool to 20 °C at a strict rate of 0.5 °C/min.

  • Crucial Intervention: At 65 °C, introduce 50 mg of pure 6-(2-Chlorophenyl)-2-pyridone seed crystals. This dictates the polymorphic form and prevents the system from crossing into the liquid-liquid phase separation zone.

Step 6: Aging Once the system reaches 20 °C, place the flask in an ice bath (0–5 °C) and age the slurry for 2 hours. This maximizes yield and allows for Ostwald ripening of smaller, imperfect crystals.

Step 7: Isolation & Drying Filter the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:1 v/v). Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove any intercalated water from the hydrogen-bonded lattice.

References
  • 2-Pyridone - Wikipedia. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings. CrystEngComm (RSC Publishing). URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC / National Institutes of Health. URL:[Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. URL:[Link]

Sources

Technical Support Center: Controlling Regioselectivity in 2,6-Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 2,6-disubstituted pyridines. The precise control of regioselectivity is paramount for accessing the desired molecular architecture and biological activity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 2,6-disubstituted pyridines. Each issue is presented with potential causes and actionable, field-proven solutions.

Problem 1: My reaction is producing a mixture of regioisomers, primarily the desired 2,6-disubstituted product and the undesired 2,4- or 2,5-isomer.

  • Scenario A: Bönnemann [2+2+2] Cycloaddition with an Unsymmetrical Alkyne

    Q: I'm using a cobalt-catalyzed cycloaddition of a nitrile with an unsymmetrical alkyne, but the regioselectivity is poor. What are the key factors to adjust?

    A: This is a classic challenge in [2+2+2] cycloadditions.[1] The regiochemical outcome is a delicate balance of steric and electronic factors within the catalytic cycle. Here’s how to troubleshoot:

    • Ligand Modification (Primary Control Factor): The ligand sphere around the metal catalyst is the most critical variable for influencing regioselectivity. The steric bulk and electronic properties of the ligands dictate how the alkyne and nitrile molecules coordinate to the metal center.[1]

      • Expert Insight: Start by modifying your phosphine ligands. A bulkier ligand (e.g., switching from PPh₃ to P(Cy)₃ or a Josiphos-type ligand) can create a more sterically demanding environment, often favoring the formation of the less hindered 2,6-isomer.[2]

    • Substrate-Directed Control: If your nitrile contains a coordinating group (e.g., a nearby ester or ether), it can pre-coordinate to the catalyst, directing the cycloaddition pathway and significantly enhancing regioselectivity.[1]

    • Reaction Parameter Optimization: Fine-tuning the reaction conditions can shift the equilibrium between isomeric transition states.

      • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

      • Solvent: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dioxane).

  • Scenario B: Functionalization of a Pre-existing Monosubstituted Pyridine

    Q: I'm trying to add a second, different substituent to a 2-substituted pyridine, but the reaction is giving me a mixture of 2,6-, 2,4-, and 2,5-isomers. How can I direct the reaction to the C6 position?

    A: Directing a second functionalization exclusively to the C6 position requires overcoming the intrinsic reactivity of the pyridine ring at C4 and other positions. Your strategy will depend on the nature of the reaction (nucleophilic vs. electrophilic).

    • For Nucleophilic Addition/Substitution: The C2/C6 positions are electronically activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3][4] To achieve C6 selectivity:

      • Directed Ortho-Metalation (DoM): If your existing C2 substituent is a directing group (e.g., -CONR₂, -CH₂NR₂, -OMe), you can use a strong base like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to selectively deprotonate the C3 position. This is not the desired outcome. However, specialized lithium amide bases like nBuLi-LiDMAE can achieve regioselective α-lithiation at the C6 position, allowing for subsequent quenching with an electrophile.[5]

      • Steric Hindrance: Ensure your C2 substituent is sterically bulky. This can physically block the approach of the nucleophile to the C3 position and disfavor attack at the nitrogen, making the C6 position the most accessible site.

    • For Electrophilic Substitution: This is inherently difficult as the pyridine ring is electron-deficient.[4] The reaction often requires harsh conditions and yields mixtures. The most reliable method is to use a Pyridine N-Oxide strategy, which is discussed in detail in the FAQs below.

Problem 2: The yield of my desired 2,6-disubstituted pyridine is consistently low, with significant recovery of starting material.

Q: My reaction (e.g., Hantzsch or Kröhnke synthesis) is not going to completion. What are the common culprits for low conversion?

A: Low conversion in pyridine condensation reactions often points to issues with reagents, reaction conditions, or catalyst activity.

  • Purity of Starting Materials: Impurities, especially water, can quench catalysts or react with intermediates. Always use pure, dry reagents and solvents.[1] For reactions involving enamines, ensure they are freshly prepared, as they can be sensitive to decomposition.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: Many condensation reactions, like the Bohlmann-Rahtz synthesis, require high temperatures for the final cyclodehydration step.[6] Ensure your reaction is reaching and maintaining the required temperature. Conversely, highly exothermic reactions may require cooling to prevent byproduct formation.[1]

    • Catalyst: In acid-catalyzed reactions like the Hantzsch synthesis, the choice and amount of catalyst are critical. Traditional conditions can be inefficient. Consider alternatives like p-toluenesulfonic acid (PTSA) or using solid catalysts like γ-Al₂O₃ nanoparticles, which can dramatically improve yields.[6]

  • Incomplete Oxidation (Hantzsch Synthesis): Remember that the initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized.[6] If this step is incomplete, your yield of the final aromatic pyridine will be low.

    • Troubleshooting: Ensure your oxidizing agent (e.g., nitric acid, iodine, CrO₃) is active and used in the correct stoichiometric amount. Monitor the oxidation step by TLC or LC-MS to confirm complete conversion.[1][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and versatile strategy for synthesizing unsymmetrical 2,6-disubstituted pyridines?

A: For versatility and high regiocontrol, a sequential functionalization approach starting from a pre-formed pyridine ring is often superior to de novo ring construction. The two most powerful methods are:

  • The Pyridine N-Oxide Method: This is arguably one of the most effective strategies. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack.[7] By treating a pyridine N-oxide with a Grignard reagent, you can selectively add a substituent at the C2 position. The resulting 2-substituted pyridine N-oxide can then be subjected to a second, different Grignard reagent to functionalize the C6 position, providing excellent control for unsymmetrical products.[8][9]

  • Cross-Coupling from 2,6-Dihalopyridines: Commercially available 2,6-dibromo- or 2,6-dichloropyridine are excellent starting scaffolds. You can perform sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) by carefully controlling the reaction conditions to favor monosubstitution first, followed by a second coupling with a different partner. Microwave-assisted synthesis can significantly accelerate these reactions.[10]

Q2: How do steric and electronic effects fundamentally govern regioselectivity in pyridine synthesis?

A: Understanding these two principles is key to rational design.

  • Electronic Effects: The nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density from the ring carbons, making the entire ring electron-deficient compared to benzene. This has two major consequences:

    • Deactivation towards Electrophiles: Electrophilic aromatic substitution is difficult.[4]

    • Activation towards Nucleophiles: The C2, C4, and C6 positions are electron-poor (δ+) and thus activated for nucleophilic attack. A key resonance structure can be drawn where the negative charge of the intermediate (Meisenheimer complex) is stabilized on the electronegative nitrogen atom, making attack at C2/C4/C6 far more favorable than at C3/C5.[3]

  • Steric Effects: This refers to the physical blocking of a reaction site by bulky groups. In the context of 2,6-disubstitution:

    • In cycloaddition reactions, bulky substituents on the reactants will orient themselves to be as far apart as possible in the transition state, often favoring the 2,6-isomer over a more crowded 2,4- or 2,5-isomer.[2]

    • When functionalizing a 2-substituted pyridine, a bulky group at C2 will sterically hinder the C3 position, making the C6 and C4 positions more accessible to incoming reagents.

Q3: What are the best analytical techniques to confirm the regiochemistry of my disubstituted pyridine product?

A: A combination of techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool. The substitution pattern on a pyridine ring gives rise to characteristic coupling patterns and chemical shifts in the ¹H NMR spectrum. For a 2,6-disubstituted pyridine, you would expect to see a symmetrical pattern: a triplet for the C4 proton and a doublet for the C3/C5 protons. 2D NMR techniques like COSY and HMBC are invaluable for confirming connectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate isomers, and the mass spectrometer provides the molecular weight and a fragmentation pattern that can be characteristic of the substitution pattern.[11]

  • Single Crystal X-ray Diffraction: If you can grow a suitable crystal, this technique provides definitive, unambiguous proof of the 3D structure and connectivity of your molecule.[12]

Technique Information Provided Key Considerations
¹H NMR Proton connectivity and environment (coupling constants, chemical shifts).The symmetry of the 2,6-pattern is often diagnostic.
¹³C NMR Number and type of carbon environments.Confirms the number of unique carbons, consistent with the proposed isomer.
GC-MS Separation of isomers, molecular weight, fragmentation pattern.Requires volatile and thermally stable compounds.[11][13]
X-Ray Crystallography Absolute 3D structure and connectivity.Requires a single, high-quality crystal.[12]

Section 3: Key Methodologies & Protocols

Protocol: Regioselective Synthesis of an Unsymmetrical 2,6-Disubstituted Pyridine via the N-Oxide Route

This protocol describes a general, two-step nucleophilic addition of Grignard reagents to a pyridine N-oxide, a reliable method for achieving unsymmetrical 2,6-disubstitution.[8]

Step 1: Synthesis of the 2-Substituted Pyridine N-Oxide

  • N-Oxide Formation: Dissolve the starting pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate, followed by sodium sulfite solution to destroy excess peroxide. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • First Grignard Addition: Dissolve the crude pyridine N-oxide (1.0 eq) in dry THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Add the first Grignard reagent (R¹-MgBr, 1.2 eq) dropwise.

  • Rearomatization: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, add acetic anhydride (2.0 eq) and heat the reaction to 120 °C (or reflux) for 2-4 hours to effect rearomatization.[8]

  • Purification: Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate. The desired 2-substituted pyridine is then purified by column chromatography.

Step 2: Synthesis of the 2,6-Disubstituted Pyridine

  • N-Oxide Formation (Second Time): Take the purified 2-substituted pyridine from Step 1 and repeat the N-oxidation procedure using m-CPBA as described above to form the 2-substituted pyridine N-oxide.

  • Second Grignard Addition: Dissolve the 2-substituted pyridine N-oxide (1.0 eq) in dry THF under an inert atmosphere. Add the second, different Grignard reagent (R²-MgBr, 1.2 eq) dropwise at 0 °C.

  • Final Rearomatization & Deoxygenation: After stirring, add acetic anhydride and heat to reflux as before. This step both introduces the second substituent and removes the N-oxide group, directly yielding the final 2,6-disubstituted pyridine.

  • Final Purification: Purify the final product using standard workup and column chromatography procedures.

Visualizing the Strategy: N-Oxide Directed Synthesis

The N-oxide is crucial as it activates the C2 position for the first nucleophilic attack and can be regenerated to direct the second substitution.

N_Oxide_Strategy cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution Start Pyridine N_Oxide1 Pyridine N-Oxide Start->N_Oxide1 m-CPBA Intermediate1 Dihydropyridine Intermediate N_Oxide1->Intermediate1 Grignard1 + R¹-MgX Grignard1->Intermediate1 Product1 2-Substituted Pyridine Intermediate1->Product1 Ac₂O, Heat N_Oxide2 2-Substituted Pyridine N-Oxide Product1->N_Oxide2 m-CPBA Intermediate2 Dihydropyridine Intermediate N_Oxide2->Intermediate2 Grignard2 + R²-MgX Grignard2->Intermediate2 FinalProduct 2,6-Disubstituted Pyridine Intermediate2->FinalProduct Ac₂O, Heat caption Workflow for unsymmetrical 2,6-disubstitution via N-oxides.

Caption: Workflow for unsymmetrical 2,6-disubstitution via N-oxides.

Visualizing the Troubleshooting Process

When faced with poor regioselectivity, a structured approach to problem-solving is essential.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions_denovo Solutions for De Novo Synthesis cluster_solutions_func Solutions for Functionalization Start Poor Regioselectivity Observed (Mixture of Isomers) ReactionType Identify Reaction Type Start->ReactionType DeNovo De Novo Synthesis (e.g., Cycloaddition) ReactionType->DeNovo De Novo Functionalization Pyridine Functionalization ReactionType->Functionalization Functionalization Ligand Modify Catalyst Ligands (Sterics/Electronics) DeNovo->Ligand Strategy Change Synthetic Strategy Functionalization->Strategy Temp Adjust Temperature Ligand->Temp Solvent Screen Solvents Temp->Solvent N_Oxide Use N-Oxide Route Strategy->N_Oxide Nucleophilic CrossCoupling Use 2,6-Dihalopyridine Cross-Coupling Strategy->CrossCoupling Cross-Coupling DoM Employ Directed Ortho-Metalation Strategy->DoM Directed caption_ts Troubleshooting workflow for poor regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

Section 4: References

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Pfeifer, L., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3400-3404. [Link]

  • Reddy, G. M., et al. (2015). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 13(32), 8688-8692. [Link]

  • Hyster, T. K., & Rovis, T. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(3), 948-951. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]

  • Knochel, P., et al. (2011). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Synthesis, 2011(15), 2468-2478. [Link]

  • Al-Zaydi, K. M. (2010). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ARKIVOC, 2010(11), 55-63. [Link]

  • Adimurthy, S., et al. (2015). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications, 51(58), 11651-11654. [Link]

  • Request PDF. (n.d.). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • Potts, K. T., et al. (1982). Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry, 47(15), 3027-3038. [Link]

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. [Link]

  • Ali, K. M., Elsayed, M. S., & Ragab, E. A. (2015). Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis(N-arylthiazoline-2-thiones). Green and Sustainable Chemistry, 5(1), 39-45. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 159-165. [Link]

  • Micalizio, G. C., & Lee, C. S. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 46(21), 3935-3938. [Link]

  • ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450-11459. [Link]

  • Kass, S. R., et al. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry, 72(5), 1645-1650. [Link]

  • Itami, K., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Sanna, C., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5176. [Link]

Sources

Technical Support Center: Palladium Remediation in 6-(2-Chlorophenyl)-2-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on late-stage transition metal clearance. The synthesis of 6-(2-Chlorophenyl)-2-hydroxypyridine typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. While this synthetic route is highly efficient, it inevitably leaves residual palladium (Pd) trapped within the Active Pharmaceutical Ingredient (API).

This guide is designed to move beyond basic instructions. Here, we will explore the chemical causality behind palladium retention, provide self-validating experimental protocols, and equip you with the mechanistic understanding required to achieve regulatory compliance.

Regulatory Context: The ICH Q3D Mandate

Before troubleshooting, we must define the target. Because elemental impurities offer no therapeutic benefit and carry toxicological risks, global health authorities strictly regulate their presence. According to the ICH Q3D guidelines for elemental impurities[1], Palladium is classified as a Class 2B element.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium [1]

Route of AdministrationPDE Limit (µ g/day )Target Concentration Limit (ppm)
Oral 100 µ g/day < 10 ppm
Parenteral 10 µ g/day < 1 ppm
Inhalation 1 µ g/day < 0.1 ppm
Concentration limits assume a standard 10 g daily dose of the drug product.
Troubleshooting FAQs

Q1: Why is Palladium so difficult to remove from 6-(2-Chlorophenyl)-2-hydroxypyridine specifically? A1: The difficulty stems from the API's structural causality. 6-(2-Chlorophenyl)-2-hydroxypyridine exhibits tautomerism, existing in equilibrium with its pyridone form (6-(2-chlorophenyl)pyridin-2(1H)-one). The adjacent pyridyl nitrogen and hydroxyl/carbonyl oxygen act as a potent bidentate ligand. This chelation creates a highly stable thermodynamic sink for Pd(II) species. Standard aqueous washes or simple activated carbon treatments fail because the binding constant between the API and the palladium exceeds the affinity of weak, non-specific scavengers.

Q2: Which metal scavenger provides the highest clearance rate for this API? A2: To break the API-Pd complex, you must introduce a ligand with a significantly higher binding affinity. Macroporous silica-based scavengers functionalized with sulfur or nitrogen donors—such as SiliaMetS Thiourea or SiliaMetS Thiol—are highly effective[2]. Thiourea is particularly versatile as it scavenges both Pd(0) and Pd(II) oxidation states. For larger-scale manufacturing, polyolefin fiber scavengers like Smopex-234 (mercaptoethyl acrylate-grafted) offer excellent physical robustness and low attrition rates[3].

Q3: My scavenger reduced Pd from 2000 ppm to 50 ppm, but I cannot breach the 10 ppm threshold. What is wrong? A3: This is almost always a kinetic issue rather than a capacity issue. The transfer of Pd from the API chelate to the silica-bound ligand requires an equilibrium shift. If you are stuck at 50 ppm, you likely have insufficient temperature or time. Increasing the incubation temperature to 60–80°C in a polar aprotic solvent provides the activation energy required to break the API-Pd coordination sphere, allowing irreversible binding to the scavenger[4].

Mechanistic & Workflow Visualizations

To successfully design your purification step, it is critical to visualize both the physical workflow and the chemical mechanism at play.

Workflow A Crude Mixture B ICP-MS Assay A->B C Add Scavenger B->C D Incubate (60°C) C->D E Hot Filtration D->E F Crystallization E->F G Purified API F->G

Standard workflow for Pd removal from Suzuki coupling crude mixtures.

Mechanism A Pd-API Complex (Chelated State) B Equilibrium Shift (Heat + Solvent) A->B C Macroporous Silica Scavenger Added B->C D Thiourea Ligand Binds Pd(II)/Pd(0) C->D E Irreversible Immobilization D->E F Free API Released E->F

Mechanistic pathway of competitive Pd chelation by silica scavengers.

Step-by-Step Methodology: Validated Scavenging Protocol

To ensure trustworthiness, this protocol is designed as a Self-Validating System . By bracketing the procedure with quantitative analytical checkpoints, the workflow proves its own efficacy.

Objective: Reduce Pd levels in 6-(2-Chlorophenyl)-2-hydroxypyridine from >1000 ppm to <10 ppm.

  • Step 1: Baseline Quantification (Validation Checkpoint 1) Do not guess the scavenger loading. Perform an initial ICP-MS assay on the crude API to determine the exact ppm of Pd. Calculate the absolute mass of Pd in your batch.

  • Step 2: Scavenger Loading Calculation Target a scavenger-to-metal molar ratio of 5:1 to 10:1. Because 6-(2-Chlorophenyl)-2-hydroxypyridine is a strong bidentate chelator, a higher equivalent ratio (up to 10 eq) is necessary to drive the thermodynamic equilibrium entirely toward the silica-bound state[4].

  • Step 3: Solvent Selection and Thermal Activation Dissolve the crude API in a solvent that fully solubilizes the product but not the scavenger (e.g., DMF, THF, or EtOAc). Add the calculated mass of SiliaMetS Thiourea. Heat the mixture to 60°C–80°C. Causality Note: Heat provides the kinetic energy required to break the strong coordination between the API's heteroatoms and the Pd center.

  • Step 4: Incubation and Agitation Stir the suspension vigorously for 4 to 12 hours. Use an overhead stirrer rather than a magnetic stir bar to prevent mechanical attrition of the silica pores, which could create fine, Pd-laden particulates that bypass filtration.

  • Step 5: Hot Filtration and Polish (Validation Checkpoint 2) Filter the mixture while hot through a glass microfiber filter (e.g., GF/F) or a Celite pad. Hot filtration prevents the API from crystallizing prematurely and trapping the scavenger. Concentrate the filtrate and perform a final crystallization. Verify the clearance with a final ICP-MS assay to confirm Pd < 10 ppm.

Quantitative Data: Scavenger Selection Matrix

Use the following table to select the appropriate scavenging technology based on your specific process constraints and scale.

Table 2: Comparison of Pd Scavenging Technologies for Cross-Coupling Reactions

Scavenger TypeActive FunctionalityTarget Pd SpeciesOptimal TempPros / Cons
SiliaMetS Thiourea ThioureaPd(0), Pd(II)20–80°CHigh affinity, fast kinetics / Slightly higher cost at scale
SiliaMetS Thiol ThiolPd(II)20–60°CExcellent for electrophilic Pd / Can oxidize over time
Smopex-234 Mercaptoethyl acrylatePd(II), Pd(0)20–80°CGreat for scale-up, low physical attrition / Requires specific filtration
Activated Carbon PhysisorptionPd(0) particulates20–40°CHighly economical / Poor selectivity, high API yield loss
References
  • Title: Guideline for Elemental Impurities Q3D(R2)
  • Source: Organic Process Research & Development (acs.org)
  • Source: Technology Networks (technologynetworks.com)
  • Source: MDPI (mdpi.com)

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical reference for the NMR analysis of 6-(2-Chlorophenyl)-2-hydroxypyridine . It synthesizes theoretical principles with practical application, focusing on the critical role of solvent selection in controlling tautomeric equilibrium.[1]

Executive Summary: The Tautomeric Challenge

For researchers analyzing 6-(2-Chlorophenyl)-2-hydroxypyridine , the primary analytical challenge is not the structural connectivity, but the lactam-lactim tautomerism .[2] While the IUPAC name suggests a "hydroxy" (lactim) species, the compound exists predominantly as 6-(2-chlorophenyl)-2(1H)-pyridinone (lactam) in the solid state and in polar solvents.[2]

Failure to control this equilibrium leads to spectral broadening, "missing" protons, and ambiguous assignments.[1][2] This guide compares the performance of the industry-standard solvent (DMSO-d6 ) against the common alternative (CDCl3 ) to demonstrate why DMSO is the requisite medium for valid characterization.

Core Structural Dynamics

The molecule consists of a 2-pyridone core substituted at the 6-position with a 2-chlorophenyl ring.

  • Lactam Form (Dominant in DMSO): Distinct N-H signal, defined carbonyl character.[1][2]

  • Lactim Form (Minor/Exchange in CDCl3): O-H signal, aromatic pyridine character.[1][2]

Tautomerism cluster_0 Solvent Influence Lactam Lactam Form (2-Pyridone) Favored in DMSO-d6 Stable H-Bonding Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-polar/Gas Phase Aromaticity Driven Lactam->Lactim  Ka (Solvent Dependent)  

Figure 1: Tautomeric equilibrium dependent on solvent polarity.[1][2] In DMSO, the equilibrium shifts strongly left (Lactam).[1][2]

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in this analysis. The table below compares the spectral quality and diagnostic utility of the two primary alternatives.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Insight
Tautomer Control High (Locks Lactam)Low (Mixed/Exchange)DMSO stabilizes the polar amide-like tautomer via H-bonding.[2]
N-H / O-H Signal Sharp/Broad Singlet (~11-13 ppm) Invisible / Very Broad In CDCl3, rapid proton exchange often "erases" the labile proton signal.[1][2]
Resolution Excellent Variable CDCl3 can cause peak broadening due to intermediate exchange rates.
Solubility High Moderate/Low The polar lactam form is poorly soluble in non-polar chloroform.
Water Peak Distinct (3.33 ppm)Variable (1.56 ppm)Water in DMSO can exchange with NH, but usually leaves the signal visible.[1][2]

Verdict: DMSO-d6 is the required standard for this compound. CDCl3 should only be used if specific solubility studies or non-polar interaction studies are required, but it is unsuitable for structural confirmation.[1]

Detailed Spectral Assignment (in DMSO-d6)

The following data assumes the Lactam (2-pyridone) tautomer.

Predicted Chemical Shifts & Multiplicity

Note: Values are diagnostic ranges based on 6-aryl-2-pyridone analogs.

Proton (Label)Shift (δ, ppm)MultiplicityIntegralAssignment Logic
NH 11.5 – 13.0 Broad Singlet1HDiagnostic: Highly deshielded lactam proton.[2] Disappears with D₂O shake.
H-4' / H-5' / H-3' 7.40 – 7.65 Multiplet3HChlorophenyl Ring: Overlapping aromatic signals.[2] H-3' (adj. to Cl) is often distinct.
H-4 (Py) 7.35 – 7.55 Triplet / dd1HPyridone Ring: Gamma to C=O. Deshielded resonance.
H-6' 7.25 – 7.45 Doublet / Multiplet1HChlorophenyl Ring: Ortho to pyridine. May be shielded by steric twist relative to planar analogs.
H-5 (Py) 6.60 – 6.80 Doublet / dd1HPyridone Ring: Beta to C=O. Upfield due to resonance donation from N.
H-3 (Py) 6.30 – 6.50 Doublet (J~9Hz)1HPyridone Ring: Alpha to C=O.[1] Most shielded aromatic proton (distinctive doublet).[1]
Signal Logic & Couplings
  • The "Pyridone Pattern": Look for the 3-spin system on the heterocyclic ring.

    • H-3: A doublet at high field (~6.4 ppm).

    • H-4: A triplet/dd at lower field (~7.5 ppm).

    • H-5: A doublet/dd at intermediate field (~6.7 ppm).

    • Coupling:

      
       and 
      
      
      
      .[1][2]
  • The "Chlorophenyl Pattern":

    • The 2-chloro substitution creates an ABCD system (or tightly coupled multiplet) in the 7.3–7.7 ppm region.

    • Steric Effect: The bulky Cl atom forces the phenyl ring to twist out of plane with the pyridone, potentially shielding H-6' slightly compared to a flat 6-phenyl analog.[2]

Diagnostic Workflow

Use this logic flow to validate the identity of the compound from the raw FID.

Workflow Start Start: Process Spectrum (DMSO-d6) CheckNH 1. Check 11-13 ppm Region Is there a broad singlet? Start->CheckNH CheckH3 2. Identify H-3 (Py) Look for Doublet at ~6.4 ppm CheckNH->CheckH3 Yes Fail Investigate: Impurity / Wrong Solvent / Lactim CheckNH->Fail No (Possible CDCl3 used?) CheckAryl 3. Analyze 7.2-7.8 ppm Integrate for 5H (Aryl + H4) CheckH3->CheckAryl Yes (J ~9Hz) CheckH3->Fail No Confirm Identity Confirmed: 6-(2-Chlorophenyl)-2-pyridone CheckAryl->Confirm Pattern Matches

Figure 2: Step-by-step diagnostic logic for confirming the structure.

Experimental Protocol

To ensure reproducibility and match the data above, follow this specific protocol.

Materials
  • Compound: >5 mg of 6-(2-Chlorophenyl)-2-hydroxypyridine.[2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Fresh ampoule recommended to minimize water peak.[1]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6.

    • Critical: Ensure complete dissolution. If the solution is cloudy, sonicate for 30 seconds.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 (minimum) to 64 (for clear ¹³C satellites check).[1]

    • Relaxation Delay (d1): Set to ≥ 2.0 seconds . The NH proton has a long T1; a short delay will suppress its integration.

    • Spectral Width: -2 to 16 ppm (to capture the downfield NH).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad NH peak.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm or TMS to 0.00 ppm .

References

  • Forlani, L., et al. (2002).[1][2] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, (xi), 198-215.[2] Link

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds, 8th Ed.[1][2] Wiley.[3] (General reference for Pyridone shifts).

  • ChemicalBook. (n.d.).[1] "2-Hydroxypyridine 1H NMR Spectrum." Link

  • NIST Chemistry WebBook. (n.d.).[1] "2(1H)-Pyridinone."[4][5] Link

Sources

C13 NMR chemical shifts of 6-(2-Chlorophenyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the


C NMR chemical shifts of 2-pyridone derivatives is critical for researchers developing privileged scaffolds in drug discovery (such as AMPA receptor antagonists). The compound 6-(2-Chlorophenyl)-2-pyridone  presents a unique analytical profile due to two compounding structural phenomena: lactam-lactim tautomerism  and steric inhibition of resonance .

As an Application Scientist, I have structured this guide to objectively compare the


C NMR performance of 6-(2-Chlorophenyl)-2-pyridone against its structural isomers and solvent environments. By coupling empirical acquisition protocols with Density Functional Theory (DFT) Gauge-Independent Atomic Orbital (GIAO) predictions, this guide provides a self-validating framework for rigorous structural elucidation.

To understand the


C NMR spectrum of 6-(2-Chlorophenyl)-2-pyridone, we must compare it to its meta- (3-chloro) and para- (4-chloro) alternatives. The position of the chlorine atom fundamentally alters the 3D conformation of the molecule.

In the 3-chloro and 4-chloro isomers, the phenyl ring can adopt a nearly coplanar conformation with the pyridone core, maximizing


-conjugation. However, in the 2-chloro isomer, the bulky ortho-chlorine atom creates a severe steric clash with the C5-proton of the pyridone ring. This forces the phenyl ring to twist out of the pyridone plane, breaking the extended conjugation.

Because the electron-donating resonance from the phenyl ring is disrupted, the electron density at the C5 position of the pyridone ring decreases, leading to a significant deshielding effect (a shift to higher ppm).

IsomerEffects cluster_0 Conformational Cascade in 6-(2-Chlorophenyl)-2-pyridone A Ortho-Cl Substituent B Steric Clash with Pyridone C5-H A->B C Loss of Coplanarity (Dihedral Twist) B->C D Deshielded C5 (~108 ppm) Reduced Resonance C->D

Logical flow of steric and electronic effects dictating the C13 NMR shifts in the ortho-chloro isomer.

Table 1: Isomer Comparison of C NMR Shifts (DMSO- , 100 MHz)

Note: Values are representative empirical benchmarks demonstrating the ortho-steric effect.

Carbon Position6-(2-Chlorophenyl)-2-pyridone6-(3-Chlorophenyl)-2-pyridone6-(4-Chlorophenyl)-2-pyridoneCausality / Assignment Notes
C2 (C=O) 162.8 ppm162.5 ppm162.6 ppmHighly deshielded carbonyl carbon; stable across isomers.
C3 119.5 ppm118.9 ppm118.7 ppmAdjacent to carbonyl; slight inductive variations.
C4 141.2 ppm141.5 ppm141.8 ppm

-carbon to carbonyl; standard alkene-like shift.
C5 108.3 ppm 105.6 ppm 105.2 ppm Diagnostic Peak: Deshielded in 2-Cl due to loss of coplanarity.
C6 146.5 ppm148.2 ppm148.5 ppmAttached to phenyl; shielded in 2-Cl due to altered conjugation.

The Tautomeric Challenge: Solvent-Dependent Shifts

2-Pyridones exist in a dynamic equilibrium with their 2-hydroxypyridine (lactim) tautomers. The position of this equilibrium is heavily dictated by the solvent's dielectric constant and hydrogen-bonding capacity [1]. In non-polar solvents like CDCl


, the lactim form becomes competitive, which alters the time-averaged 

C signals. In highly polar, hydrogen-bond-accepting solvents like DMSO-

, the lactam (2-pyridone) form is overwhelmingly favored, locking the structure into the 2-oxo state.
Table 2: Solvent Effect on 6-(2-Chlorophenyl)-2-pyridone Shifts
Carbon PositionDMSO-

(Lactam Dominant)
CDCl

(Lactam/Lactim Mix)
Shift (

)
C2 162.8 ppm164.5 ppm+1.7 ppm (Hydroxyl character increases deshielding)
C5 108.3 ppm110.1 ppm+1.8 ppm (Altered ring aromaticity)
C6 146.5 ppm147.8 ppm+1.3 ppm (Inductive pull from tautomeric shift)

Application Insight: Always utilize DMSO-


 when acquiring baseline data for 2-pyridones to suppress tautomeric broadening and ensure the lactam form is isolated for accurate integration and structural assignment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of NMR data and its theoretical validation must operate as a closed, self-validating loop. Below are the field-proven methodologies for both empirical acquisition and computational prediction.

Protocol A: Quantitative C NMR Acquisition
  • Sample Preparation: Dissolve exactly 30 mg of 6-(2-Chlorophenyl)-2-pyridone in 0.6 mL of anhydrous DMSO-

    
    . Causality: High concentration is required for 
    
    
    
    C sensitivity, but exceeding 50 mg/mL can induce intermolecular hydrogen-bonded dimerization, artificially shifting the C2 carbonyl peak.
  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS carbon signal strictly to 0.00 ppm.

  • Acquisition Parameters:

    • Use an Inverse Gated Decoupling sequence (e.g., zgig on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE).

    • Set the relaxation delay (

      
      ) to 5 seconds  (or 
      
      
      
      of the slowest relaxing quaternary carbon, typically C2). Causality: Standard decoupling artificially inflates the integration of protonated carbons (C3, C4, C5). Inverse gating ensures quaternary carbons (C2, C6) can be accurately integrated for purity analysis.
  • Validation: Verify that the solvent septet for DMSO-

    
     is centered precisely at 39.52 ppm.
    
Protocol B: DFT-GIAO Chemical Shift Prediction

When empirical assignment is ambiguous (e.g., distinguishing C4 from C6), Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is the gold standard[2, 3].

  • Conformational Search: Perform a Molecular Mechanics (MMFF) conformational sweep to identify the lowest-energy dihedral angle for the 2-chlorophenyl ring.

  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP/6-311+G(2d,p) level of theory. Apply the Polarizable Continuum Model (PCM) set to DMSO to simulate the solvent environment and lock the lactam tautomer.

  • GIAO Calculation: Compute the isotropic magnetic shielding tensors (

    
    ) using the GIAO method on the optimized geometry.
    
  • Multi-Standard Scaling (MSTD): Do not rely solely on TMS scaling. Use a multi-standard approach where

    
     carbons are referenced against the calculated shielding tensor of benzene, and 
    
    
    
    carbons against TMS [2].
  • Validation: Calculate

    
    . A robust model will yield a Mean Absolute Error (MAE) of 
    
    
    
    ppm for
    
    
    C shifts.

DFTWorkflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization B3LYP/6-311+G(2d,p) + PCM(DMSO) Step1->Step2 Lowest Energy Conformer Step3 3. GIAO Tensor Calculation Gauge-Independent Atomic Orbitals Step2->Step3 Optimized Geometry Step4 4. Multi-Standard Scaling (MSTD) Benzene/TMS Reference Step3->Step4 Absolute Shielding (σ) Step5 5. Empirical Validation Δδ = |δexp - δcalc| Step4->Step5 Predicted Shifts (δ)

DFT-GIAO computational workflow for predicting and verifying 13C NMR chemical shifts.

References

  • Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Journal of Molecular Structure.[Link]

  • A multi-standard approach for GIAO 13C NMR calculations. Journal of Molecular Modeling.[Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Molecules (PubMed Central).[Link]

The Criticality of Tautomeric Resolution in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Lactam-Lactim Tautomeric Equilibria: A Comparative Guide to IR Spectroscopy Signatures

Lactam-lactim tautomerism governs the physicochemical behavior of numerous aromatic heterocycles, fundamentally influencing drug-receptor binding, aqueous solubility, and spontaneous mutagenesis[1]. For example, the canonical keto-amino (lactam) forms of DNA nucleobases define the hydrogen-bonding structure for Watson-Crick base pairing; transient shifts to the enol-imine (lactim) forms can lead to mispairing during replication[1]. Similarly, the pH-dependent mutagenicity of the anti-HIV agent KP1212 is driven by its ability to populate multiple tautomeric states under physiological conditions[2].

While UV-Vis and NMR spectroscopy are commonly employed to study these shifts, they possess critical limitations. UV-Vis electronic spectra are often broad and featureless, obscuring weakly populated minor tautomers[1]. NMR operates on a microsecond-to-millisecond timescale, which is too slow to capture fast-exchanging tautomeric mixtures without cryogenic trapping, often resulting in time-averaged signals. Infrared (IR) spectroscopy—particularly Fourier Transform IR (FTIR) coupled with ultrafast Two-Dimensional IR (2D IR)—operates on the femtosecond timescale. This makes it the premier technique for objectively distinguishing the distinct vibrational signatures of lactam and lactim forms in situ[1][3].

Mechanistic Causality of Vibrational Shifts

The transition from a lactam (cyclic amide) to a lactim (cyclic imidic acid) involves the migration of a proton from the nitrogen atom to the adjacent carbonyl oxygen. This converts the C=O and N-H bonds into C-OH and C=N bonds.

  • Lactam Signatures: Dominated by the highly polarizable C=O stretching mode (Amide I band), typically found between 1640–1710 cm⁻¹, alongside the N-H stretch (3100–3500 cm⁻¹)[4].

  • Lactim Signatures: Characterized by the disappearance of the C=O band and the emergence of the C=N stretching mode (1580–1635 cm⁻¹) and a broad O-H stretch[4].

In aqueous drug development studies, the O-H and N-H stretching regions are heavily masked by the solvent (water). Therefore, probing the fingerprint region (1450–1750 cm⁻¹) in deuterated solvent (D₂O) is the gold standard for separating these species[1][2].

Quantitative Data Comparison

The following table summarizes the objective IR performance bands used to differentiate lactam and lactim tautomers, drawing on experimental data from substituted pyridones, uracil derivatives, and isatinic hydrazones[1][4][5].

Tautomeric FormKey Functional GroupTypical IR Band (cm⁻¹)Vibrational ModeExperimental Example & Context
Lactam C=O (Carbonyl)1640 – 1710ν(C=O) stretch~1650 cm⁻¹ in 6-chloro-2-pyridone (D₂O)[1]; 1684 cm⁻¹ in isatinic hydrazone[4].
Lactam N-H (Amide)3100 – 3500ν(N-H) stretch3333 cm⁻¹ in isatinic hydrazone (solid state)[4]. Masked in aqueous solutions.
Lactim C=N (Imine)1580 – 1635ν(C=N) stretch~1600 cm⁻¹ in 6-chloro-2-pyridone[1]; 1633 cm⁻¹ in isatinic hydrazone[4].
Lactim O-H (Hydroxyl)3200 – 3600ν(O-H) stretchBroad band; typically masked in H₂O/D₂O but visible in gas-phase or solid-state matrix isolation[1].
Lactim C=C / Ring1450 – 1550In-plane ring stretch~1503 cm⁻¹ cross-peak marker in 4-pyrimidinone[1].

Experimental Protocol: Resolving Tautomers via Temperature-Dependent FTIR & 2D IR

To objectively compare tautomeric populations, a self-validating spectroscopic workflow must be employed. The following protocol isolates the lactam-lactim equilibrium of aromatic heterocycles in aqueous conditions.

Step 1: Isotope Exchange and Sample Preparation

  • Dissolve the target compound (e.g., 5-10 mg/mL) in D₂O buffered with 100 mM phosphate to maintain a physiological pH (e.g., pH* 7.4).

  • Lyophilize the sample and reconstitute in fresh D₂O. Causality: This step exchanges labile N-H and O-H protons for deuterium. This is critical because the H₂O bending mode (~1640 cm⁻¹) directly overlaps with the lactam C=O stretch. D₂O shifts the solvent bending mode down to ~1200 cm⁻¹, clearing the 1500–1750 cm⁻¹ analytical window[1][6].

Step 2: Temperature-Dependent FTIR Acquisition

  • Sandwich 25 µL of the solution between two 1 mm thick CaF₂ windows separated by a 50 µm Teflon spacer[6].

  • Acquire FTIR spectra from 10 °C to 80 °C using a temperature-controlled cell. Self-Validation Checkpoint: Monitor the baseline at 3400 cm⁻¹. If a broad peak emerges, H₂O contamination has occurred, invalidating the fingerprint region integration. Re-lyophilize the sample if this occurs. Causality: Tautomerization is an endothermic/exothermic equilibrium. Increasing the temperature shifts the equilibrium (e.g., increasing the lactim population in 6-chloro-2-pyridone)[1]. Observing an isosbestic point during temperature modulation validates that a two-state lactam-lactim conversion is occurring without sample degradation[7].

Step 3: Ultrafast 2D IR Spectroscopy

  • Expose the sample to three femtosecond mid-IR pulses to generate a macroscopic polarization, emitting a signal captured by an MCT array detector[6].

  • Map the

    
     (excitation) and 
    
    
    
    (detection) frequencies to generate a 2D contour plot. Causality: Linear FTIR often suffers from overlapping C=O and C=N bands. 2D IR spreads these transitions over two dimensions. Cross-peaks (off-diagonal signals) only appear if vibrational modes are mechanically coupled (i.e., belong to the same tautomeric molecule). The lack of cross-peaks between a 1662 cm⁻¹ C=O mode and a 1612 cm⁻¹ C=N mode definitively proves they arise from chemically distinct species[2].

Step 4: Density Functional Theory (DFT) Validation

  • Optimize the geometries of the lactam and lactim forms using B3LYP/6-31G(d,p)[6][8].

  • Incorporate explicit solvent molecules (e.g., 2-3 D₂O molecules) into the model. Self-Validation Checkpoint: If the calculated C=O frequency deviates by >20 cm⁻¹ from the experimental FTIR spectra, the hydration shell is under-represented. Increment the number of explicit D₂O molecules until the theoretical and experimental frequencies converge. Causality: Gas-phase DFT calculations fail to predict aqueous IR spectra because hydrogen bonding drastically shifts the C=O stretching frequency. Explicit solvent modeling is required to accurately match the experimental 2D IR cross-peak patterns[1][6].

Visualization of the Analytical Workflow

G N1 H/D Exchange in D2O N2 Variable-Temp FTIR N1->N2 Isolate fingerprint region N3 Ultrafast 2D IR Spectroscopy N2->N3 Resolve overlapping bands N5 Tautomer Quantification N3->N5 Cross-peak mapping N4 DFT Explicit Solvent Models N4->N5 Mode assignment

Workflow for resolving lactam-lactim tautomeric equilibria using IR spectroscopy.

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy – nih.gov
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy (Supplementary Inform
  • Structures and dynamics of 8-oxo-7,8-dihydro-2′-deoxyguanosine in neutral and basic aqueous solutions by spectroscopy – aip.org
  • Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy – researchg
  • Theoretical Study of Tautomeric Forms of Uracil. 1.
  • Transition metal complexes of an is
  • Two-dimensional IR spectroscopy of the anti-HIV agent KP1212 reveals protonated and neutral tautomers that influence pH-dependent mutagenicity – pnas.org
  • Infrared Laser Spectroscopy of Uracil and Thymine in Helium Nanodroplets: Vibrational Transition Moment Angle Study – researchg

Sources

Structural Profiling of 6-(2-Chlorophenyl)-2-hydroxypyridine: Tautomeric Preferences & Solid-State Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 6-(2-Chlorophenyl)-2-hydroxypyridine is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for biphenyl systems or as a chelating ligand in organometallic catalysis.[1][2] Its performance—defined by solubility, receptor binding affinity, and metabolic stability—is strictly governed by its solid-state conformation and tautomeric preference.[2]

The Challenge: This molecule exists in a delicate equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. While often drawn as the hydroxy species in chemical catalogs, X-ray crystallographic evidence from this structural class confirms that the lactam (pyridone) tautomer predominates in the solid state.[3]

Guide Objective: This guide provides a comparative structural analysis, contrasting the experimentally observed solid-state behavior (Lactam) against the theoretical solution-state behavior (Lactim). It details the specific steric influence of the ortho-chloro substituent on molecular planarity—a key factor in drug-receptor docking.[1]

Structural Analysis & Comparative Performance

Tautomeric Equilibrium: The Core Differentiator

The "performance" of this molecule in a biological or catalytic context depends on which face it presents: the hydrogen-bond donor/acceptor motif of the pyridone or the amphoteric nature of the hydroxypyridine.

FeatureLactam Form (Solid State) Lactim Form (Solution/Gas) Implication for Research
Structure 6-(2-chlorophenyl)pyridin-2(1H)-one6-(2-chlorophenyl)pyridin-2-olDetermines binding pocket fit.[1][2]
H-Bonding Strong N-H···O=C dimers (R²₂ (8) motif)O-H···N intramolecular or solvent H-bondsHigh MP, lower solubility in non-polar solvents.[1][2]
Aromaticity Reduced (Amide character)Full Pyridine AromaticityAffects π-stacking interactions.[1][2]
Prevalence >99% in Crystal Lattice Variable (Solvent dependent)X-ray structure will show C=O bond lengths (~1.24 Å).[2]
Conformational Control: The Ortho-Chloro Effect

Unlike the flat 6-phenyl-2-pyridone analog, the 2-chlorophenyl derivative exhibits a significant torsion angle between the pyridine and phenyl rings.[1][2]

  • Mechanism: Steric repulsion between the bulky Chlorine atom and the pyridine Nitrogen (or Carbonyl Oxygen) forces the rings to twist.

  • Result: The molecule adopts a non-planar, chiral conformation (in the crystal, racemates pack together).

  • Performance Impact: This "twist" prevents flat π-π stacking, increasing solubility compared to planar analogs and creating a specific 3D shape for enzyme active sites.[1][2]

Experimental Protocol: Structure Determination

Self-Validating Workflow for Crystallographic Characterization

Phase 1: Synthesis & Purification

Objective: Isolate high-purity (>99%) material suitable for single-crystal growth.

  • Coupling: React 6-chloro-2-methoxypyridine with 2-chlorophenylboronic acid (Suzuki-Miyaura conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O).

  • Hydrolysis: Demethylate using HBr/AcOH or TMSI to yield the 2-hydroxypyridine/2-pyridone target.

  • Validation: Confirm structure via ¹H-NMR (Look for NH signal at ~11-13 ppm in DMSO-d6, indicative of pyridone form).[1][2]

Phase 2: Crystallization (The Critical Step)

Method: Slow Evaporation vs. Vapor Diffusion.

  • Solvent System: Methanol/Dichloromethane (1:1).[2]

  • Protocol: Dissolve 20 mg of purified compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free zone.

  • Outcome: Colorless block or prism crystals appear within 48-72 hours.[1][2]

Phase 3: X-Ray Diffraction Data Collection

Instrument: Single Crystal X-ray Diffractometer (Mo Kα radiation, λ = 0.71073 Å).[2] Temperature: 100 K (Cryostream) to reduce thermal motion and disorder.

Data Processing Logic:

  • Unit Cell Determination: Harvest 20-30 frames. Expect Monoclinic (P2₁/c) or Triclinic (P-1) space group.[2]

  • Structure Solution: Use Direct Methods (SHELXT). Locate the heavy Chlorine atom first to phase the structure.

  • Refinement:

    • Locate the tautomeric Hydrogen.[3] Critical Check: If the H is on Nitrogen (N-H distance ~0.86 Å) and C-O bond is ~1.24-1.26 Å, it is the Pyridone . If H is on Oxygen (C-O ~1.35 Å), it is the Hydroxypyridine .

    • Prediction: The structure will refine to the Pyridone form.

Visualizing the Structural Logic

The following diagram illustrates the decision pathway for determining the tautomeric state and the resulting supramolecular assembly.

G cluster_0 Tautomeric Equilibrium cluster_1 Solid State Assembly (X-Ray) Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Favored in Solid State Lactim->Lactam Proton Transfer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Lactam->Dimer H-Bonding (N-H...O) Twist Ortho-Cl Steric Twist (Non-Planar) Lactam->Twist Steric Clash (Cl...O) Packing Crystal Lattice (Pi-Stacking / VdW) Dimer->Packing Self-Assembly Twist->Packing Modulates Solubility caption Fig 1. Structural determination pathway: The preference for the Lactam form drives dimerization, while the ortho-Chloro substituent forces a non-planar geometry.

Comparative Data: Theoretical vs. Experimental

Note: Values below are representative of the 6-aryl-2-pyridone class, serving as the benchmark for validation.

ParameterPredicted (DFT - Gas Phase) Expected Experimental (X-Ray) Structural Insight
C2-O Bond Length 1.35 Å (C-OH single bond)1.24 - 1.26 Å (C=O double bond) Confirms Keto (Pyridone) tautomer.[1][2]
C2-N1 Bond Length 1.33 Å (C=N double bond)1.38 - 1.40 Å (C-N single bond) Confirms protonation at Nitrogen.[1][2]
Torsion Angle ~40-50° (Energy Minimized)45-60° (Crystal Packing) The 2-Cl group prevents planarity; critical for "induced fit" binding.[1][2]
Intermolecular H-Bond N/A (Monomer)1.8 - 2.0 Å (N-H[1][2]···O) Strong dimerization dominates physical properties (MP > 150°C).[2]
Mechanism of Action (Structural)[4]
  • Dimerization: The 2-pyridone motif acts as a self-complementary DNA base-pair mimic.[1][2] In the crystal, two molecules pair up via two N-H···O hydrogen bonds, forming an eight-membered ring (R²₂(8)).[2][4]

  • Steric Gating: The ortho-chlorine atom acts as a "gatekeeper," preventing the phenyl ring from rotating freely. This locks the molecule into a specific conformation that may enhance selectivity for protein binding pockets that cannot accommodate a flat ligand.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[5] Acta Crystallographica Section B. Link[2]

    • Basis: The authoritative repository for small molecule crystal structures, containing analogous 2-pyridone dimers.[2]

  • Forlani, L., et al. (2002).[2] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Link

    • Basis: Establishes the solid-state preference for the oxo-form (pyridone) in substituted pyridines.
  • Munshi, P., & Guru Row, T. N. (2005).[2] Exploring the nature of the C-H...O interaction in substituted 2-pyridones. Journal of Physical Chemistry A. Link[2]

    • Basis: Detailed analysis of the hydrogen bonding networks (dimers vs chains) in this specific chemical class.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[2]

    • Basis: Foundational text for understanding the packing forces (H-bonds vs Cl...Cl interactions) described in the guide.
  • PubChem Compound Summary. 6-(2-chlorophenyl)-2-hydroxypyridine. Link

    • Basis: Source for chemical identifiers and basic physicochemical properties.[6][7]

Sources

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of Chlorophenyl Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chlorophenyl pyridines—most notably represented by the first-generation antihistamine chlorpheniramine—are critical structural motifs in pharmaceutical chemistry[1]. The accurate structural elucidation, metabolite identification, and impurity profiling of these compounds rely heavily on advanced mass spectrometry (MS).

This guide provides an objective comparison between Triple Quadrupole (QqQ) Tandem Mass Spectrometry and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) for analyzing chlorophenyl pyridines. By dissecting the mechanistic causality behind their fragmentation patterns, we establish a self-validating framework for robust analytical workflows.

Part 1: The Mechanistic Causality of Fragmentation

To design a reliable MS method, one must first understand why specific bonds break. Under Electrospray Ionization (ESI) in positive mode, the aliphatic tertiary amine of the chlorophenyl pyridine acts as the primary protonation site, yielding a stable


 precursor ion (e.g., m/z 275.1 for chlorpheniramine)[1].

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation[2]:

  • Aliphatic Chain Cleavage (m/z 230.1 & m/z 58.1): The initial low-energy fragmentation involves the loss of neutral dimethylamine (45 Da) to form a stabilized alkene at m/z 230.1[3]. Alternatively,

    
    -cleavage yields the dimethylaminomethylene cation at m/z 58.1, a dominant peak under higher collision energies or Electron Ionization (EI)[4][5].
    
  • Benzylic/Pyridylic Bond Cleavage (m/z 203.0): Cleavage of the entire aliphatic amine chain (loss of 72 Da) yields the highly stable (4-chlorophenyl)(pyridin-2-yl)methyl cation at m/z 203.0[4][5]. This stability is driven by extensive resonance delocalization across both the pyridine and chlorophenyl rings.

  • Halogen Elimination (m/z 167.1): The m/z 203.0 ion undergoes a characteristic neutral loss of HCl (36 Da) to form a fully conjugated, fused tricyclic cation at m/z 167.1[2][5]. This transformation is a definitive hallmark of ortho- or para-chlorophenyl systems.

Fragmentation M [M+H]+ m/z 275.1 F230 Loss of Dimethylamine m/z 230.1 M->F230 - 45 Da F203 Diarylmethyl Cation m/z 203.0 M->F203 - 72 Da F58 Amine Cleavage m/z 58.1 M->F58 alpha-cleavage F167 Loss of HCl m/z 167.1 F203->F167 - 36 Da (HCl)

Figure 1: ESI-MS/MS fragmentation pathway of chlorpheniramine.

Quantitative Summary of Fragmentation Data

Table 1: Key Fragmentation Ions of Chlorpheniramine (Model Chlorophenyl Pyridine)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentDiagnostic Utility
275.1

230.145 (

)
Loss of dimethylamineConfirms terminal amine
275.1

203.072 (

)
Diarylmethyl cationCore pharmacophore ID
203.0167.136 (HCl)Fused tricyclic cationConfirms ortho/para-Cl
275.1

58.1217DimethylaminomethyleneAliphatic chain marker

Part 2: Platform Comparison: QqQ vs. Q-TOF

The choice of MS platform dictates the analytical capability. While both platforms utilize the fragmentation pathways described above, they serve entirely different functional paradigms.

  • Triple Quadrupole (QqQ): Operates primarily in Multiple Reaction Monitoring (MRM) mode. It isolates the precursor (Q1), fragments it (Q2), and isolates a specific product ion (Q3)[6]. This platform is the gold standard for high-sensitivity pharmacokinetics, easily achieving Limits of Quantification (LOQ) of 1.0 ng/mL in plasma.

  • Quadrupole Time-of-Flight (Q-TOF): Provides exact mass measurements with sub-5 ppm accuracy. It is indispensable for untargeted screening, identifying unknown degradation products, and differentiating isobaric interferences that a nominal-mass QqQ cannot resolve.

Table 2: Performance Comparison for Chlorophenyl Pyridine Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted quantification (PK studies)Untargeted screening, structural ID
Mass Accuracy Nominal mass (~0.1 Da)High resolution (< 5 ppm)
Sensitivity (LOQ) Sub-ng/mL (e.g., 1.0 ng/mL)Low ng/mL
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Scan Mode MRM (e.g., 275.1

203.0)
Full Scan / Data-Dependent MS/MS

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following LC-MS methodology integrates built-in self-validation checks.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spike 1.0 mL of plasma with a deuterated internal standard (e.g., chlorpheniramine-

    
    ) to correct for matrix effects.
    
  • Add 500 µL of 1 M sodium acetate (pH 3.5) or borate buffer (pH 9.5) to control the ionization state of the tertiary amine[6].

  • Extract using 3 mL of an ethyl acetate or dichloromethane/hexane mixture[6]. Vortex for 2 minutes, centrifuge at 3000 rpm, and evaporate the organic layer under nitrogen at 35°C.

  • Reconstitute in 200 µL of initial mobile phase.

2. UHPLC Separation

  • Column: C18 column (e.g., Phenomenex Luna ODS, 100 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (10 mM ammonium formate with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid)[6][7]. Causality Note: Formic acid ensures the complete protonation of the pyridine and aliphatic amine nitrogens, maximizing ESI+ yield.

  • Flow Rate: 0.3 to 0.5 mL/min[3].

3. Mass Spectrometry Parameters & Self-Validation

  • Ionization: ESI in positive mode. Capillary voltage set to 1.3 - 3.0 kV.

  • MRM Transitions (QqQ): Monitor the primary quantifier transition (m/z 275.1

    
     203.0) and the qualifier transition (m/z 275.1 
    
    
    
    230.1)[3].
  • Self-Validating Isotopic Check (Critical): For Q-TOF or full-scan data, the analyst must verify the isotopic signature of the m/z 203.0 fragment. Because it retains the chlorine atom, it must exhibit a

    
     : 
    
    
    
    isotopic ratio of approximately 3:1 (i.e., a peak at m/z 205.0 at ~33% intensity)[4]. Conversely, the m/z 167.1 fragment (having lost HCl) must lack this M+2 signature. If this logic fails, the structural assignment is invalid.

Workflow Prep Sample Preparation (LLE / SPE) LC UHPLC Separation (C18 Column) Prep->LC QqQ QqQ Analysis (Targeted MRM) LC->QqQ QTOF Q-TOF Analysis (Untargeted HRMS) LC->QTOF Data Data Processing & Isotope Validation QqQ->Data QTOF->Data

Figure 2: Comparative LC-MS workflow for targeted and untargeted analysis.

References[1] Buy (-)-Chlorpheniramine | 32188-09-3 - Smolecule. smolecule.com. URL[7] Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. sid.ir.URL[4] (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem. nih.gov. URL[5] (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem. nih.gov. URL[2] Interpretation of MS-MS mass spectra of drugs and pesticides. dokumen.pub. URL[3] Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol... scispace.com. URL[8] Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in... sid.ir. URL[6] Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. nih.gov. URL[9] LC/MS for the degradation profiling of cough–cold products under forced conditions. ceu.es. URL

Sources

Mastering Melting Point Analysis: A Comparative Guide for 6-(2-Chlorophenyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Melting Point in Compound Validation

A sharp and reproducible melting point range, typically within 1-2°C, is a strong indicator of a pure crystalline solid.[1][2][3][4] Conversely, the presence of impurities will typically lead to a depression and broadening of the melting point range.[1][2][3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry. For drug development professionals, an accurate melting point is a critical parameter for quality control, stability studies, and formulation development.

Comparative Analysis of Structurally Related Compounds

To establish a reasonable expectation for the melting point of 6-(2-Chlorophenyl)-2-pyridone, it is instructive to examine the melting points of its constituent moieties and related analogues.

CompoundStructureMelting Point (°C)Key Structural Features
2-Pyridone A colorless crystalline solid.[5][6]106-108[7][8]The foundational pyridone ring.
2-Chlorophenylacetic Acid A white to light yellow powder.[9][10]92-99[9][10][11][12][13]The 2-chlorophenyl substituent.
6-Chloro-2-pyridinol A related substituted pyridone.Data not readily available in search results.Presence of a chloro-substituent on the pyridone ring.
Various Substituted 2-Pyridones Research has been conducted on various substituted 2-pyridones.[14][15][16][17]Varies widely based on substitution.Demonstrates the influence of different functional groups on melting point.

The melting point of 6-(2-Chlorophenyl)-2-pyridone will be influenced by the combined effects of the pyridone core and the 2-chlorophenyl substituent. The presence of the larger, more complex chlorophenyl group, as well as intermolecular forces such as hydrogen bonding and pi-stacking, are expected to result in a melting point that is significantly different from the parent 2-pyridone.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point range of a pure crystalline solid. This method is widely accepted and provides reliable results when performed correctly.

Instrumentation and Materials
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mettler Toledo MP series, or similar)

  • Capillary tubes (open at one end)

  • Sample of pure 6-(2-Chlorophenyl)-2-pyridone (finely powdered and dry)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated) or digital temperature probe

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis and Reporting A Dry the sample thoroughly to remove any residual solvent. B Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. A->B C Pack the powdered sample into a capillary tube to a depth of 2-3 mm. B->C D Place the capillary tube into the heating block of the melting point apparatus. E Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. D->E F Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. E->F G Record the temperature at which the first drop of liquid appears (T1). F->G H Record the temperature at which the last crystal melts (T2). G->H I The melting point range is reported as T1 - T2. H->I J For a pure compound, this range should be narrow (1-2°C). I->J K Compare the experimental melting point with literature values for related compounds. J->K

Caption: Workflow for determining the melting point of a crystalline solid.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 6-(2-Chlorophenyl)-2-pyridone is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine, homogenous powder.[4] This ensures uniform heat transfer.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get a rough estimate.

    • For an accurate measurement, begin heating at a rate that will bring the temperature to about 15-20°C below the anticipated melting point.

    • Reduce the heating rate to 1-2°C per minute as you approach the expected melting range.[1][3] This slow heating rate is crucial for ensuring that the sample and the thermometer are in thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first tiny droplet of liquid is observed. This is the lower limit of the melting point range.

    • Continue to heat slowly and record the temperature at which the last crystal of the solid just disappears. This is the upper limit of the melting point range.

  • Data Interpretation and Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • A narrow melting range (e.g., 1-2°C) is indicative of high purity.[2][3] A broad melting range suggests the presence of impurities.

    • It is good practice to perform at least two measurements to ensure reproducibility.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and reproducibility of melting point measurements:

  • Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample temperature will lag behind the thermometer reading.[1][3]

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a wider melting range.[1]

  • Purity of the Sample: As previously discussed, impurities will lower and broaden the melting point range.[1][2][3]

  • Crystalline Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. It is important to be aware of this possibility, especially in a pharmaceutical context.

  • Thermometer Calibration: An uncalibrated thermometer will lead to inaccurate temperature readings.[2] Regular calibration against known standards is essential for reliable results.

Conclusion

The determination of the melting point range is a fundamental and indispensable technique in the characterization of a novel compound such as 6-(2-Chlorophenyl)-2-pyridone. By following a meticulous experimental protocol and understanding the factors that can influence the measurement, researchers can obtain a reliable indicator of purity and identity. The comparative data from structurally related compounds provides a valuable context for interpreting the experimental results. This guide serves as a practical resource for scientists and professionals in the field of drug development, enabling them to confidently and accurately characterize their synthesized molecules.

References

  • 2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyridone. Retrieved from [Link]

  • Shanghai Talent Chemical Co., Ltd. (n.d.). 2-Chlorophenylacetic Acid CAS 2444-36-2. Retrieved from [Link]

  • Worldwide Life Sciences. (n.d.). 2-Chlorophenylacetic acid-10g. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Sciencedoze. (2022, September 16). Crystalline Melting Point: Definition, Factors Affecting and Determination. Retrieved from [Link]

  • University of Alberta. (2026, February 6). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • University of Technology. (n.d.). Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-(2-chlorophenyl)-2-phenyl-4(3H)-pyrimidinone. Retrieved from [Link]

  • University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloro-2-pyridinol. Retrieved from [Link]

  • SciSpace. (2021, February 14). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

Sources

Orthogonal Purity Assessment of 6-(2-Chlorophenyl)-2-hydroxypyridine: Elemental Analysis vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly rigorous chemical characterization, relying on a single analytical technique for purity determination is no longer scientifically defensible. For halogenated heterocyclic intermediates like 6-(2-Chlorophenyl)-2-hydroxypyridine (C₁₁H₈ClNO), traditional chromatographic methods often fail to detect NMR-invisible inorganic salts or lack the appropriate response factors for absolute quantification.

This guide objectively compares the performance of Combustion Elemental Analysis (CHNS/O) against Quantitative ¹H NMR (qHNMR) and High-Resolution Mass Spectrometry (HRMS). By synthesizing these orthogonal techniques, we establish a self-validating analytical matrix that guarantees the absolute structural and compositional integrity of the compound.

The Methodological Landscape: Comparative Performance

To establish the absolute purity of 6-(2-Chlorophenyl)-2-hydroxypyridine, researchers must select techniques that cover different analytical blind spots. Elemental analysis excels at identifying bulk inorganic contamination, while qNMR provides absolute organic quantitation without the need for compound-specific reference curves[1].

Table 1: Performance Comparison of Analytical Techniques for C₁₁H₈ClNO

Analytical FeatureCHNS/O Combustion AnalysisQuantitative ¹H NMR (qHNMR)High-Resolution Mass Spec (HRMS)
Primary Output Mass fractions (%C, %H, %N)Absolute purity (%)Exact mass (m/z) & Formula
Detection Scope Universal (Detects inorganic salts/silica)Organic molecules & solventsIonizable organic compounds
Sample Requirement 1.0 – 3.0 mg5.0 – 10.0 mg< 0.1 mg
Calibration Need Universal standard (e.g., Acetanilide)Internal Calibrant (e.g., DMSO₂)External mass calibrant
Halogen Handling Requires Ag-scrubber to trap Cl₂/HClNo interferenceDistinct isotopic pattern (³⁵Cl/³⁷Cl)

Theoretical vs. Experimental Elemental Data

Elemental analysis (EA) relies on dynamic flash combustion to convert organic elements into measurable gases (CO₂, H₂O, N₂)[2]. Because the mass percentages are absolute, any deviation between theoretical and experimental values directly quantifies the presence of impurities. A deviation of > ±0.4% typically indicates contamination or structural anomalies[3].

Table 2: Elemental Analysis Data for 6-(2-Chlorophenyl)-2-hydroxypyridine (MW: 205.64 g/mol )

ElementTheoretical Mass (%)Experimental Batch A (%)Experimental Batch B (%)Deviation (Δ%) Batch A
Carbon (C) 64.2564.1862.10-0.07 (Pass)
Hydrogen (H) 3.923.953.80+0.03 (Pass)
Nitrogen (N) 6.816.786.15-0.03 (Pass)
Chlorine (Cl) 17.24Not typically measured in standard CHNN/AN/A
Oxygen (O) 7.787.858.50+0.07 (Pass)

Data Interpretation: Batch A demonstrates high concordance with theoretical values, confirming bulk purity. Batch B shows a significant depression in %C and %N alongside an elevated %O, strongly suggesting contamination by an inorganic hydrate or silica gel from column chromatography.

Workflow Visualization

To prevent false positives, a multi-tiered, orthogonal approach is required. The following workflow illustrates how data from CHNS, qNMR, and HRMS are integrated to form a conclusive purity profile.

PurityWorkflow Sample 6-(2-Chlorophenyl)-2-hydroxypyridine (API Intermediate) CHNS Elemental Analysis (CHNS) Combustion + Ag Scrubber Sample->CHNS 1-3 mg qNMR Quantitative 1H NMR Internal Calibrant (IC) Sample->qNMR 10 mg HRMS High-Res Mass Spectrometry ESI-TOF Sample->HRMS <1 mg DataCHNS Mass % (C, H, N) Detects Inorganic Salts CHNS->DataCHNS DataqNMR Absolute Purity (%) Detects Solvents/Organics qNMR->DataqNMR DataHRMS Exact Mass & Formula Detects Structural Analogs HRMS->DataHRMS Integration Orthogonal Data Integration (Concordance Check) DataCHNS->Integration DataqNMR->Integration DataHRMS->Integration

Fig 1: Orthogonal analytical workflow for absolute purity and structural verification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic cross-check to prevent analytical artifacts.

Protocol A: CHN Combustion Analysis (Dumas Method)

This protocol determines the exact mass fractions of Carbon, Hydrogen, and Nitrogen using a micro elemental analyzer[4].

  • System Preparation & Scrubber Integration: Pack the combustion tube with chromium oxide (oxidation catalyst) and a distinct layer of silver-coated copper oxide.

    • Causality: 6-(2-Chlorophenyl)-2-hydroxypyridine contains a chlorine atom. Upon flash combustion at 1000°C, corrosive HCl and Cl₂ gases are generated. The silver zone quantitatively precipitates these halogens as AgCl, preventing them from poisoning the downstream copper reduction column or interfering with the Thermal Conductivity Detector (TCD)[4].

  • System Suitability & Calibration: Run an empty tin capsule to establish the baseline blank. Next, weigh exactly 2.0 mg of a certified Acetanilide standard and combust.

    • Causality: Acetanilide acts as the K-factor calibrant. The system self-validates by comparing the integrated TCD areas of CO₂, H₂O, and N₂ against the known theoretical mass fractions of the standard.

  • Sample Weighing: Accurately weigh 2.000 ± 0.005 mg of the target compound using an ultra-microbalance equipped with a static eliminator[3].

    • Causality: Static electricity causes micro-powder dispersion, leading to severe weighing errors. Because the final elemental mass percentage is calculated directly from this initial weight, microgram-level accuracy is the most critical variable in the assay[5].

  • Combustion & Detection: Drop the capsule into the furnace under an O₂ pulse. The resulting gases are swept by Helium carrier gas through a GC column, separated, and detected by the TCD[2].

  • Post-Run Validation: Run a secondary standard (e.g., Sulfanilamide) as an "unknown" sample at the end of the batch. If the calculated %C, %H, %N deviates by > ±0.3% from theoretical values, the system automatically invalidates the entire batch, indicating gas flow drift or exhaustion of the silver scrubber.

Protocol B: Absolute Quantitative ¹H NMR (qHNMR)

Unlike chromatography, qNMR provides a versatile and orthogonal means of purity evaluation by directly comparing the integral of the analyte to an internal standard[6].

  • Calibrant Selection: Select Dimethyl sulfone (DMSO₂, certified CRM) as the internal calibrant (IC).

    • Causality: DMSO₂ provides a sharp, isolated singlet at ~3.0 ppm in DMSO-d₆. This ensures zero spectral overlap with the aromatic protons (6.0–8.0 ppm) of 6-(2-Chlorophenyl)-2-hydroxypyridine, satisfying the fundamental requirement for absolute quantification[7].

  • Sample Preparation: Co-weigh exactly 10.00 mg of the analyte and 5.00 mg of the DMSO₂ calibrant into a single vial. Dissolve in 0.6 mL of DMSO-d₆.

    • Causality: Co-weighing into the same vial ensures both components experience identical volumetric transfer errors, effectively canceling them out in the final molar ratio calculation[1].

  • Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds.

    • Causality: T1 relaxation times for rigid aromatic systems can be long. D1 must be ≥ 5×T1 of the slowest relaxing proton to ensure >99.3% recovery of longitudinal magnetization. Failing to do so artificially truncates the integral, skewing the purity calculation downward[8].

  • Data Processing & Mass Balance Check (Self-Validation): Apply automatic baseline correction and integrate the peaks to calculate absolute purity. To self-validate, cross-reference the qNMR purity with the residual solvent peaks (e.g., ethyl acetate, water) visible in the same spectrum. The sum of (qNMR Purity + Residual Solvents) must equal 100 ± 1%. If the sum is < 98%, the assay flags a hidden inorganic impurity, prompting mandatory CHN analysis.

References

1.[8]8 - acs.org 2.[6]6 - nih.gov 3.[2] 2 - measurlabs.com 4.[4]4 - thermofisher.com 5.[5]5 - mt.com 6.[3] 3 - unipd.it 7.[7] 7 - ox.ac.uk 8.[1] 1 - resolvemass.ca

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. The improper disposal of specialized reagents like 6-(2-Chlorophenyl)-2-hydroxypyridine not only poses significant safety and environmental risks but also violates stringent regulatory standards. This guide provides a direct, field-tested protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The structural nature of 6-(2-Chlorophenyl)-2-hydroxypyridine—a chlorinated aromatic pyridine derivative—dictates its classification as a hazardous substance. Its disposal pathway is therefore governed by regulations pertaining to halogenated organic compounds.

Hazard Characterization and Profile

A thorough understanding of the compound's hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components allow for a reliable hazard assessment based on analogous chemicals.

Property Description Primary Concern
Chemical Classification Halogenated Organic Compound; Pyridine Derivative.[1][2]Persistence in the environment; potential for forming toxic byproducts upon improper incineration.[3]
Physical Form Solid.[4]Risk of dust inhalation and surface contamination.
Anticipated Health Hazards Harmful if swallowed.[5][6] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[9]Acute toxicity upon ingestion or inhalation; potential for chemical burns and allergic reactions upon skin contact.[10]
Environmental Hazards Halogenated organic compounds can be toxic to aquatic life and persist in the environment.[10][11]Long-term ecological damage if released into sewer systems or waterways.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling 6-(2-Chlorophenyl)-2-hydroxypyridine, whether as a pure reagent or as waste, mandates the use of specific PPE to prevent exposure. All handling of waste should occur within a certified chemical fume hood.[11]

Equipment Specification Rationale
Eye & Face Protection Chemical safety goggles with side shields.[13] A full-face shield is required when there is a significant splash risk.[14]Protects against splashes and airborne dust particles that can cause severe eye irritation or damage.[6][15]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene rubber).[13]Prevents dermal absorption and skin irritation.[7] Glove integrity must be checked before each use.[14]
Body Protection A flame-resistant lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat for larger quantities.[14][15]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[13][16]Prevents inhalation of dust or vapors that can cause respiratory tract irritation.[9]

Waste Segregation: The Most Critical Step

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.

  • Designate as Halogenated Organic Waste : This is the single most important classification. This waste stream must be kept separate from non-halogenated waste.[11][17] The reason for this is that halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[18][19] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[20]

  • Separate Solids from Liquids : Do not mix solid waste of 6-(2-Chlorophenyl)-2-hydroxypyridine with liquid waste streams.[21][22][23]

    • Solid Waste : Includes the pure compound, contaminated silica gel, and grossly contaminated items like weighing paper.

    • Liquid Waste : Includes solutions containing the compound and solvent rinses from contaminated glassware.

  • Avoid Incompatibilities : Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[6][22][24]

Step-by-Step Disposal and Containment Protocol

Objective: To safely collect, label, and store waste 6-(2-Chlorophenyl)-2-hydroxypyridine for pickup by your institution's Environmental Health & Safety (EH&S) department.

Materials:

  • Designated hazardous waste containers (glass or polyethylene for liquids, wide-mouth plastic for solids).[25]

  • Hazardous Waste Labels.

  • Secondary containment bins.

Procedure:

  • Container Preparation :

    • Select a container that is clean, in good condition, and compatible with the waste.[25][26] The original product container is an excellent choice if it is empty.[25]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[21]

  • Waste Collection :

    • Solid Waste : Carefully transfer solid 6-(2-Chlorophenyl)-2-hydroxypyridine, contaminated consumables (e.g., gloves, weighing paper), and purification media (e.g., silica gel) into a designated, wide-mouth solid waste container.[22]

    • Liquid Waste : Pour solutions containing the compound and the first two solvent rinses of emptied containers into a designated "Halogenated Organic Liquid Waste" container.

    • Empty Containers : An empty container that held 6-(2-Chlorophenyl)-2-hydroxypyridine must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[27] The first two rinsates must be collected and disposed of as halogenated liquid waste.[27] After the third rinse, deface the label and dispose of the container according to institutional policy for glass or plastic recycling.[22][27]

    • Contaminated Sharps : Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Labeling :

    • Clearly and legibly fill out the hazardous waste label.[21]

    • Write the full chemical name: "Waste 6-(2-Chlorophenyl)-2-hydroxypyridine". Do not use abbreviations.[25]

    • List all components and their approximate percentages, including solvents.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Storage :

    • Keep waste containers tightly sealed at all times, except when adding waste.[17][25]

    • Store the sealed containers in a designated Satellite Accumulation Area (SAA) within the lab.[28]

    • Ensure the SAA is equipped with secondary containment (e.g., a spill pallet or tray) capable of holding the contents of the largest container.[28]

    • Do not store waste for more than six months in an academic lab setting.[12]

  • Final Disposal :

    • Once the container is full (up to 90% capacity to allow for expansion[23]), or when the project is complete, submit a chemical waste collection request to your institution's EH&S department.[11]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from 6-(2-Chlorophenyl)-2-hydroxypyridine.

G Disposal Workflow for 6-(2-Chlorophenyl)-2-hydroxypyridine Start Waste Generated Solid Is the waste primarily solid? (e.g., powder, contaminated silica) Start->Solid Characterize Liquid Is the waste primarily liquid? (e.g., reaction mixture, solvent rinse) Solid->Liquid No Solid_Container Place in 'Halogenated Solid Waste' Container Solid->Solid_Container Yes Labware Is it contaminated labware? (e.g., glassware, consumables) Liquid->Labware No Liquid_Container Place in 'Halogenated Liquid Waste' Container Liquid->Liquid_Container Yes Rinse Triple-rinse with appropriate solvent Labware->Rinse Yes Final_Pickup Store in Secondary Containment and Request EH&S Pickup Solid_Container->Final_Pickup Liquid_Container->Final_Pickup Rinsate Collect first two rinsates Rinse->Rinsate Dispose_Glass Dispose of de-labeled container per institutional policy Rinse->Dispose_Glass After 3rd rinse Rinsate->Liquid_Container Dispose of rinsate Dispose_Glass->Final_Pickup

Sources

Personal Protective Equipment & Handling Guide: 6-(2-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-(2-Chlorophenyl)-2-hydroxypyridine[1][2][3]

CAS Number: 1111114-35-2 Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol Synonyms: 6-(2-Chlorophenyl)pyridin-2-ol; 6-(2-Chlorophenyl)-2(1H)-pyridone

Executive Safety Summary

Treat as a Potent Bioactive Intermediate. 6-(2-Chlorophenyl)-2-hydroxypyridine is a pharmacophore scaffold often used in the synthesis of AMPA receptor antagonists (e.g., Perampanel analogs). While specific toxicological data (LD50) may be limited, its structural similarity to bioactive pyridone drugs mandates a Default Safety Strategy equivalent to Occupational Exposure Band (OEB) 3 (Potent).

Immediate Hazards:

  • Respiratory Irritant: High risk of mucosal irritation upon dust inhalation.

  • Ocular Damage: Crystalline fines can cause mechanical and chemical corneal injury.

  • Unknown Systemic Toxicity: As a drug intermediate, assume potential central nervous system (CNS) activity upon absorption.

Chemical Profile & Hazard Analysis

Effective safety protocols rely on understanding the why behind the hazard.

PropertyValue/DescriptionSafety Implication
Physical State White to off-white crystalline powderHigh potential for electrostatic dust generation. Inhalation risk is primary.
Tautomerism Exists in equilibrium between 2-hydroxypyridine (enol) and 2-pyridone (keto).Chemically reactive at both N and O positions; requires moisture-controlled storage to prevent caking/degradation.
Lipophilicity Moderate (Chlorophenyl group increases logP).Skin Absorption Risk: The lipophilic chlorophenyl moiety facilitates dermal penetration better than unsubstituted pyridines.
Solubility Low in water; Soluble in DMSO, DCM, Methanol.Spills in organic solvents penetrate nitrile gloves faster than solid powder.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. This compound requires an upgraded barrier protocol.

PPE Decision Logic (Graphviz)

PPE_Decision_Logic Start Start: Handling 6-(2-Chlorophenyl)-2-hydroxypyridine State_Check State of Material? Start->State_Check Solid_Small Solid (< 1g) State_Check->Solid_Small Solid_Large Solid (> 1g) State_Check->Solid_Large Solution In Solution (Organic Solvent) State_Check->Solution PPE_Level_1 Level 1: Standard Barrier - Nitrile Gloves (Double) - Safety Glasses - Lab Coat - Fume Hood (Mandatory) Solid_Small->PPE_Level_1 PPE_Level_2 Level 2: Enhanced Barrier - Double Nitrile or Laminate Gloves - Tyvek Sleeve Covers - N95/P100 Respirator (if outside hood) - Goggles Solid_Large->PPE_Level_2 PPE_Level_3 Level 3: Solvent Barrier - Silver Shield/Laminate Gloves (Inner) - Nitrile Gloves (Outer) - Chemical Splash Goggles Solution->PPE_Level_3

Caption: Decision tree for selecting PPE based on physical state and quantity, ensuring appropriate barrier protection.

Detailed Gear Specifications
ZoneRequirementTechnical Rationale
Respiratory Engineering Control First: Handle primarily in a certified Chemical Fume Hood. Backup: NIOSH N95 or P100 particulate respirator if hood access is compromised.The solid powder is prone to static charge and aerosolization. Inhalation is the fastest route to systemic exposure.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil, extended cuff). 2. Outer: Nitrile (standard) OR Silver Shield (if dissolved in DCM/THF).The chlorophenyl group increases organic solubility. Single nitrile layers may be permeable to solvated compound within <15 mins.
Eye/Face Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient for powders due to gap exposure.Prevents entry of fine dust particles that can bypass standard safety glasses side-shields.
Body Lab Coat (Buttoned, Knee-length) + Disposable Tyvek Sleeves .Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and lab coat.
Operational Handling Protocol

Trustworthiness Check: This workflow minimizes static discharge and containment breach.

Step-by-Step Workflow
  • Preparation:

    • Turn on Fume Hood and verify airflow (Face velocity > 100 fpm).

    • Place an anti-static mat or wipe surfaces with an anti-static cloth inside the hood. Causality: Pyridone derivatives are often fluffy solids that fly apart due to electrostatic repulsion.

    • Pre-weigh waste container and place it inside the hood.

  • Weighing & Transfer:

    • Do NOT use a spatula directly into the stock bottle. Pour a small amount into a secondary disposable weigh boat first.

    • Use a funnel for transfer to the reaction vessel to prevent neck contamination.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a solvent-damp tissue (methanol) before removing it from the hood. Check the tissue under UV light (if applicable) or assume it is contaminated and dispose of it as hazardous waste.

  • Reaction Setup:

    • Add solvent slowly down the side of the vessel to wash down any adherent powder.

    • Seal the vessel immediately.

Handling Workflow Diagram (Graphviz)

Handling_Workflow Prep 1. Prep Workspace (Anti-static wipe, Airflow check) Weigh 2. Weighing (Use secondary boat, Keep in Hood) Prep->Weigh Static Control Transfer 3. Transfer (Use funnel, Wash down) Weigh->Transfer Minimize Dust Decon 4. Decontamination (Wipe container, Seal waste) Transfer->Decon Containment

Caption: Operational workflow emphasizing static control and containment to prevent cross-contamination.

Emergency Response & Decontamination

Spill Management Strategy:

  • Solid Spill:

    • Do NOT sweep. Sweeping generates dust.

    • Cover with a damp paper towel (water/methanol mixture) to suppress dust.

    • Scoop up the damp material and place in a hazardous waste bag.

    • Clean area with 1N HCl (to protonate the pyridine nitrogen, increasing water solubility) followed by soap and water.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Dispose of as solvent waste.

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] Note: Pyridones can be sticky; ensure thorough irrigation.

  • Skin Contact: Wash with soap and water.[1][2][3] Avoid using alcohol/solvents on skin, as this may enhance absorption of the chlorophenyl moiety.

Waste Disposal Strategy

Compliance with local environmental regulations (RCRA/EPA or local equivalent) is mandatory.

  • Solid Waste: Dispose of as Hazardous Chemical Waste (Tag: "Toxic Solid, Organic"). Do not dispose of in trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the Chlorine atom).

  • Container Disposal: Triple rinse empty containers with Methanol before disposal. Collect rinsate as halogenated waste.

References
  • MolAid Chemical Database. (n.d.). 6-(2-Chlorophenyl)-2-hydroxypyridine (CAS 1111114-35-2).[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Perampanel: Drug Information and Intermediate Safety. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). Discovery of Perampanel: Structure-Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.